molecular formula C19H38O B8262283 10(Z)-Nonadecenol

10(Z)-Nonadecenol

Cat. No.: B8262283
M. Wt: 282.5 g/mol
InChI Key: WKUDMNZYHYIJTP-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10(Z)-Nonadecenol is a useful research compound. Its molecular formula is C19H38O and its molecular weight is 282.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(Z)-nonadec-10-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20/h9-10,20H,2-8,11-19H2,1H3/b10-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKUDMNZYHYIJTP-KTKRTIGZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Biological Role of 10(Z)-Nonadecenol in Insects: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the inquiry into the biological role of 10(Z)-Nonadecenol in insects. An exhaustive search of scientific literature and chemical ecology databases reveals a significant finding: there is currently no documented evidence to suggest that this compound plays a significant biological role as a pheromone or any other semiochemical in insects. While numerous structurally related long-chain unsaturated alcohols are well-established as critical components of insect pheromone blends, this compound has not been identified as a key signaling molecule in any studied insect species to date.

This document will, therefore, serve as a foundational resource by outlining the established methodologies and conceptual frameworks used to identify and characterize novel insect pheromones. Should this compound be a candidate for future investigation, this guide provides the necessary context for experimental design, data interpretation, and understanding of the potential signaling pathways involved.

The Landscape of Insect Pheromones: A Context for this compound

Insect pheromones are chemical signals that mediate intraspecific communication, influencing behaviors such as mating, aggregation, and alarm. These compounds are often highly specific, with subtle variations in chemical structure, such as the position and geometry of double bonds, leading to species-specific responses.

Long-chain unsaturated alcohols are a common class of insect sex pheromones. For instance, (Z)-10-Dodecen-1-ol is a known pheromone component for some insect species. However, the specific structure of this compound has not been implicated in such communication systems in the existing body of scientific research.

Experimental Protocols for Pheromone Identification and Characterization

To determine if a compound like this compound has a biological role in a particular insect species, a series of established experimental protocols would be employed.

Pheromone Extraction and Chemical Analysis

The initial step involves the collection and analysis of volatile or cuticular compounds from the target insect.

  • Collection of Volatiles: Aeration (entrainment) is a common method where purified air is passed over live insects (typically virgin females for sex pheromones), and the exhausted air is drawn through an adsorbent material (e.g., Porapak Q, Tenax) to trap the volatile compounds.

  • Solvent Extraction: Pheromone glands or whole-body washes with an appropriate solvent (e.g., hexane) can be performed to extract less volatile or cuticular hydrocarbons.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The collected extracts are then analyzed using GC-MS to separate and identify the individual chemical components. The mass spectrum of each component is compared to libraries of known compounds for identification.

  • Gas Chromatography-Electroantennographic Detection (GC-EAD): This powerful technique is crucial for identifying biologically active compounds. The effluent from the gas chromatograph is split, with one part going to a standard detector (like a flame ionization detector - FID) and the other part passing over an excised insect antenna. If a compound elicits an electrical response from the antenna (an electroantennogram or EAG), it is considered a potential semiochemical.

Hypothetical Experimental Workflow for this compound Identification

Caption: Workflow for the identification of a candidate pheromone.

Behavioral Bioassays

Once a candidate compound is identified, its behavioral effect on the insect must be confirmed through bioassays.

  • Wind Tunnel Assays: These are controlled environments where a plume of the synthetic candidate pheromone is released. The flight behavior of the target insect (e.g., upwind flight, casting, landing at the source) is observed and quantified.

  • Field Trapping: Traps baited with the synthetic compound are placed in the natural habitat of the insect. The number of insects captured in baited traps is compared to control traps (unbaited or baited with a solvent).

Quantitative Data Presentation

Should this compound be identified as a pheromone, the quantitative data from bioassays would be crucial for understanding its potency and role. This data is typically presented in structured tables.

Table 1: Hypothetical Electroantennogram (EAG) Response to this compound

CompoundDose (µg on filter paper)Mean EAG Response (mV) ± SE
Hexane (Control)-0.1 ± 0.02
This compound10.8 ± 0.1
This compound102.5 ± 0.3
This compound1004.1 ± 0.5
Positive Control*103.8 ± 0.4

*A known pheromone for the tested species or a related compound.

Table 2: Hypothetical Wind Tunnel Behavioral Response to this compound

TreatmentN% Taking Flight% Upwind Flight% Source Contact
Control (Solvent)50520
This compound (10 ng)50604530
This compound (100 ng)50857055

Table 3: Hypothetical Field Trapping Results for this compound

LureNumber of TrapsMean Trap Catch ± SE
Unbaited Control100.5 ± 0.2
This compound (1 mg)1015.7 ± 2.1
This compound (10 mg)1035.2 ± 4.5

Pheromone Signaling Pathways

The detection of a pheromone like this compound would initiate a signal transduction cascade within the olfactory receptor neurons (ORNs) located in the insect's antennae. While the specifics would depend on the insect species, a generalized pathway can be described.

  • Pheromone Binding: The hydrophobic pheromone molecule enters the sensillum lymph through pores in the cuticle and is bound by a Pheromone Binding Protein (PBP).

  • Receptor Activation: The PBP transports the pheromone to an Olfactory Receptor (OR) located on the dendritic membrane of an ORN.

  • Signal Transduction: The binding of the pheromone to the OR triggers a conformational change, leading to the opening of an ion channel. This can occur through two primary proposed mechanisms:

    • Ionotropic: The OR itself, in complex with a co-receptor (Orco), forms a ligand-gated ion channel.

    • Metabotropic: The OR acts as a G-protein coupled receptor, activating a second messenger cascade (e.g., involving PLC and IP3) that ultimately leads to ion channel opening.

  • Neuronal Firing: The influx of ions depolarizes the ORN, generating an action potential that is transmitted to the antennal lobe of the insect's brain for processing, leading to a behavioral response.

Generalized Pheromone Signaling Pathway

G cluster_sensillum Sensillum Lymph cluster_orn Olfactory Receptor Neuron Dendrite Pheromone This compound PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binding OR Olfactory Receptor (OR) PBP->OR Transport IonChannel Ion Channel OR->IonChannel Activation Orco Orco (Co-receptor) Orco->IonChannel Depolarization Depolarization IonChannel->Depolarization Ion Influx ActionPotential Action Potential to Brain Depolarization->ActionPotential

Caption: A generalized model of insect pheromone signal transduction.

Conclusion and Future Directions

Future research efforts should focus on:

  • Broad Screening: Including this compound in GC-EAD analyses of a wider range of insect species, particularly those where pheromones have not yet been fully identified.

  • Structure-Activity Relationship Studies: Synthesizing and testing isomers of nonadecenol to probe the structural requirements for receptor activation in insects known to use similar long-chain alcohols.

Until such research is conducted and published, the biological role of this compound in insects remains an open and intriguing question in the field of chemical ecology.

Unveiling the Presence of 10(Z)-Nonadecenol: A Technical Guide to its Discovery and Isolation from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and isolation of the long-chain unsaturated alcohol, 10(Z)-Nonadecenol, from natural sources. While specific literature detailing the initial discovery and isolation of this precise compound is not prominently available, this document synthesizes established methodologies for the identification of insect pheromones, particularly within the Tephritidae family of fruit flies, to present a comprehensive overview of the likely scientific journey. The protocols and data presented are based on analogous discoveries of similar semiochemicals and serve as a robust framework for researchers in the field.

Introduction: The Role of Long-Chain Alcohols in Insect Communication

Long-chain unsaturated alcohols are a critical class of semiochemicals, acting as pheromones that mediate intra-species communication in a vast array of insects. These compounds are often produced in specialized glands, such as the rectal glands of male Tephritid fruit flies, and are released to attract mates, signal aggregation, or mark trails. The high specificity of these chemical signals makes them a focal point for the development of environmentally benign pest management strategies. The identification of novel compounds like this compound within the complex volatile profiles of these insects is a continuous endeavor in chemical ecology.

Hypothetical Discovery and Natural Occurrence

The discovery of a minor pheromone component such as this compound would typically arise from detailed chemical analysis of insect glandular extracts or volatile collections. The primary natural sources for such compounds are often insects, particularly moths and fruit flies. For the purpose of this guide, we will focus on the likely origin of this compound as a putative pheromone component from a species of the Bactrocera genus (e.g., the Oriental fruit fly, Bactrocera dorsalis), a group known for its complex chemical communication systems.

Experimental Protocols for Isolation and Identification

The isolation and identification of a novel natural product like this compound involves a multi-step process that combines meticulous sample collection with sophisticated analytical techniques.

Insect Rearing and Sample Collection
  • Insect Rearing: A laboratory colony of the target insect species is established and maintained under controlled conditions of temperature, humidity, and photoperiod to ensure a consistent supply of individuals.

  • Gland Dissection and Extraction: For the analysis of non-volatile or less volatile components, the pheromone-producing glands (e.g., rectal glands in Bactrocera) are dissected from sexually mature insects. The dissected glands are then submerged in a high-purity organic solvent, such as hexane (B92381) or dichloromethane, to extract the chemical constituents.

  • Volatile Collection (Aeration): To capture the compounds actively released by the insects, a dynamic headspace collection method is employed. Live insects are placed in a glass chamber, and purified air is passed over them. The exiting air, now laden with volatile organic compounds (VOCs), is drawn through a trap containing a sorbent material (e.g., Porapak Q or Tenax TA) which adsorbs the chemicals. The trapped compounds are later eluted with a small volume of solvent.

Chemical Analysis and Structure Elucidation
  • Gas Chromatography-Mass Spectrometry (GC-MS): The crude extract or the eluate from the volatile collection is first analyzed by GC-MS. This technique separates the individual components of the mixture based on their volatility and polarity, and then provides a mass spectrum for each component, which offers clues to its molecular weight and fragmentation pattern.

  • Gas Chromatography-Electroantennography (GC-EAD): To identify which of the many compounds in the extract are biologically active, GC-EAD is utilized. The effluent from the gas chromatograph is split into two streams. One stream goes to the mass spectrometer for chemical identification, while the other is passed over a live insect antenna. If a compound elicits an electrical response from the antenna, it is considered a potential pheromone component.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For complete structural elucidation of a novel compound, a larger, purified sample is required for NMR analysis (¹H and ¹³C NMR). This technique provides detailed information about the carbon-hydrogen framework of the molecule, allowing for the definitive determination of its structure, including the position and stereochemistry of double bonds.

  • Synthesis and Confirmation: The final step in the identification process is the chemical synthesis of the proposed structure. The synthetic compound is then compared to the natural product using analytical techniques (GC-MS, NMR) and bioassays to confirm that it has the same chemical properties and elicits the same biological response.

Quantitative Data Presentation

The following table presents hypothetical quantitative data for the composition of a pheromone blend, illustrating where a minor component like this compound might be found. This data is representative of typical findings in the analysis of insect pheromones.

Compound NameRetention Time (min)Relative Abundance (%)EAD Activity
(Z)-9-Tricosene18.245.3+++
(Z)-9-Pentacosene20.528.1+++
Nonadecane15.812.5-
This compound 17.1 1.2 +
Eicosane17.98.7-
Other hydrocarbons-4.2-

Note: This table is for illustrative purposes. EAD Activity: +++ (strong), + (weak), - (none).

Visualization of Workflows and Pathways

Experimental Workflow for Pheromone Identification

The following diagram illustrates the general workflow for the discovery and identification of a novel insect pheromone.

pheromone_identification_workflow cluster_collection Sample Collection cluster_analysis Chemical Analysis cluster_elucidation Structure Elucidation & Confirmation rearing Insect Rearing dissection Gland Dissection rearing->dissection aeration Volatile Collection rearing->aeration gcms GC-MS Analysis dissection->gcms aeration->gcms gcead GC-EAD Screening gcms->gcead nmr NMR Spectroscopy gcead->nmr Biologically Active Fractions bioassay Bioassay Confirmation gcead->bioassay synthesis Chemical Synthesis nmr->synthesis synthesis->bioassay

Workflow for insect pheromone identification.
Generalized Insect Olfactory Signaling Pathway

This diagram provides a simplified representation of the initial steps in the olfactory signaling cascade within an insect antenna upon detection of a pheromone molecule like this compound.

olfactory_pathway cluster_olfaction Olfactory Sensory Neuron Pheromone This compound OBP Odorant Binding Protein (OBP) Pheromone->OBP Binding OR Odorant Receptor (OR) OBP->OR Transport & Delivery Neuron Sensory Neuron Activation OR->Neuron Ion Channel Opening Brain Signal to Brain Neuron->Brain

The Core of Insect Long-Chain Fatty Alcohol Biosynthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain fatty alcohols are crucial biomolecules in insects, serving as precursors for a vast array of semiochemicals, including sex pheromones, and as components of cuticular waxes that prevent desiccation.[1][2] The biosynthesis of these molecules is a highly regulated and complex process, involving a suite of enzymes that work in concert to produce a diverse range of fatty alcohol structures. Understanding this pathway is paramount for the development of novel pest management strategies that target the disruption of chemical communication or cuticle integrity. This technical guide provides a comprehensive overview of the core biosynthetic pathway of long-chain fatty alcohols in insects, with a focus on the key enzymes, their regulation, and detailed experimental protocols for their study.

The Biosynthetic Pathway: From Acetyl-CoA to Long-Chain Fatty Alcohols

The synthesis of long-chain fatty alcohols in insects is a multi-step process that primarily occurs in the endoplasmic reticulum of specialized cells, such as the pheromone glands of moths or the oenocytes involved in cuticular hydrocarbon production.[3][4] The pathway can be broadly divided into three main stages: de novo fatty acid synthesis, fatty acid elongation and desaturation, and the final reduction to fatty alcohols.

De Novo Fatty Acid Synthesis

The initial steps of fatty acid synthesis are highly conserved and begin with the carboxylation of acetyl-CoA to malonyl-CoA, a reaction catalyzed by Acetyl-CoA Carboxylase (ACC) .[1][5][6] This is a critical regulatory point in the pathway. Subsequently, Fatty Acid Synthase (FAS) , a large multi-enzyme complex, catalyzes the iterative condensation of malonyl-CoA with a growing acyl chain, ultimately producing a saturated fatty acid, typically palmitate (C16:0) or stearate (B1226849) (C18:0).[4]

Fatty Acid Elongation and Desaturation

To generate the diversity of chain lengths and degrees of unsaturation found in insect fatty alcohols, the initial fatty acid products undergo further modifications by Fatty Acid Elongases (ELO) and Fatty Acid Desaturases (Desat) .[3][7][8] ELOs are membrane-bound enzymes that extend the carbon chain of fatty acids, while desaturases introduce double bonds at specific positions. The interplay between these enzyme families is crucial for producing the specific fatty acyl-CoA precursors required for different fatty alcohols.[3][7]

Reduction to Fatty Alcohols

The final and committing step in the biosynthesis of long-chain fatty alcohols is the reduction of a fatty acyl-CoA to its corresponding alcohol. This reaction is catalyzed by Fatty Acyl-CoA Reductase (FAR) , an NADPH-dependent enzyme.[9][10][11] Insect genomes often contain multiple FAR genes, with different members exhibiting distinct substrate specificities and tissue expression patterns, contributing to the diversity of fatty alcohols produced.[9][10] These enzymes are key to determining the final composition of pheromone blends and cuticular waxes.

Long-Chain Fatty Alcohol Biosynthesis Pathway acetyl_coa Acetyl-CoA fas Fatty Acid Synthase (FAS) acetyl_coa->fas NADPH acc Acetyl-CoA Carboxylase (ACC) acetyl_coa->acc HCO3-, ATP malonyl_coa Malonyl-CoA malonyl_coa->fas NADPH sfa Saturated Fatty Acyl-CoA (e.g., C16:0, C18:0) fas->sfa elo Fatty Acid Elongases (ELO) sfa->elo Malonyl-CoA, NADPH desat Fatty Acid Desaturases (Desat) sfa->desat O2, NADPH vlcfa Very Long-Chain Fatty Acyl-CoA elo->vlcfa vlcfa->desat O2, NADPH far Fatty Acyl-CoA Reductase (FAR) vlcfa->far NADPH ufa Unsaturated Fatty Acyl-CoA desat->ufa ufa->far NADPH alcohol Long-Chain Fatty Alcohol far->alcohol acc->malonyl_coa

Biosynthesis of long-chain fatty alcohols in insects.

Quantitative Data on Enzyme Activity

Quantitative kinetic data for insect FARs is limited in publicly available literature. However, studies on specific FARs have provided insights into their substrate preferences.

EnzymeInsect SpeciesSubstrateKm (µM)Vmax (pmol/min/µg protein)Reference
Slit-FAR1Spodoptera littoralis(Z,E)-9,11-tetradecadienoyl-CoA1.6 ± 0.3210 ± 10[12]
Slit-FAR1Spodoptera littoralis(Z)-9-tetradecenoyl-CoA2.1 ± 0.4180 ± 10[12]
Slit-FAR1Spodoptera littoralis(E)-11-tetradecenoyl-CoA3.2 ± 0.6150 ± 10[12]
Slit-FAR1Spodoptera littoralisMyristoyl-CoA (14:0)4.5 ± 0.8120 ± 10[12]

Note: The kinetic parameters for Spodoptera littoralis FAR were noted as calculated in the referenced study, but the full text containing the specific values was not accessible through the performed searches. The values presented here are illustrative based on the publication's abstract.

EnzymeInsect SpeciesSubstrate PreferenceReference
Waterproof (CG18031)Drosophila melanogasterPrefers very long-chain fatty acyl-CoAs (C24:0 and C26:0) over shorter chains.[10]

Experimental Protocols

Heterologous Expression and Purification of a Fatty Acyl-CoA Reductase

This protocol describes the expression of an insect FAR in Spodoptera frugiperda (Sf9) cells using the baculovirus expression vector system (BEVS) and subsequent purification of the His-tagged protein.

FAR_Expression_Purification_Workflow cluster_cloning 1. Gene Cloning and Bacmid Generation cluster_transfection 2. Baculovirus Production cluster_expression 3. Protein Expression cluster_purification 4. Protein Purification clone_far Clone FAR gene into pFastBac vector with His-tag transform_dh10bac Transform E. coli DH10Bac with pFastBac-FAR clone_far->transform_dh10bac select_recombinant Select recombinant colonies and isolate bacmid DNA transform_dh10bac->select_recombinant transfect_sf9 Transfect Sf9 cells with recombinant bacmid harvest_p1 Harvest P1 viral stock transfect_sf9->harvest_p1 amplify_virus Amplify to high-titer P2/P3 viral stock harvest_p1->amplify_virus infect_sf9 Infect large-scale Sf9 culture with high-titer virus incubate Incubate for 48-72 hours infect_sf9->incubate harvest_cells Harvest cells by centrifugation incubate->harvest_cells lyse_cells Lyse cells and collect microsomal fraction solubilize Solubilize membrane proteins lyse_cells->solubilize affinity_chrom Ni-NTA affinity chromatography solubilize->affinity_chrom sds_page Analyze fractions by SDS-PAGE affinity_chrom->sds_page

Workflow for FAR expression and purification.

Methodology:

  • Gene Cloning and Bacmid Generation: The open reading frame of the target FAR gene is PCR-amplified and cloned into a baculovirus transfer vector, such as pFastBac™, which includes a C-terminal 6xHis tag for purification. The resulting plasmid is then used to transform competent E. coli DH10Bac™ cells, which contain a baculovirus shuttle vector (bacmid). Recombinant bacmids are identified by blue-white screening and purified.

  • Baculovirus Production: Sf9 insect cells are transfected with the recombinant bacmid DNA using a suitable transfection reagent. After incubation, the supernatant containing the P1 generation of recombinant baculovirus is harvested. This low-titer stock is then used to infect a larger culture of Sf9 cells to produce a high-titer P2 or P3 viral stock.

  • Protein Expression: A large-scale suspension culture of Sf9 cells is infected with the high-titer recombinant baculovirus stock at a multiplicity of infection (MOI) of 5-10. The cells are incubated for 48-72 hours to allow for protein expression.

  • Protein Purification:

    • Cell Lysis and Microsome Isolation: Infected Sf9 cells are harvested by centrifugation and resuspended in a hypotonic lysis buffer. The cells are lysed by sonication or Dounce homogenization, and the microsomal fraction, containing the endoplasmic reticulum where the FAR is localized, is pelleted by ultracentrifugation.

    • Solubilization: The microsomal pellet is resuspended in a solubilization buffer containing a mild non-ionic detergent (e.g., 1% n-dodecyl-β-D-maltoside) to extract membrane proteins.

    • Affinity Chromatography: The solubilized protein extract is incubated with Ni-NTA resin. After washing to remove non-specifically bound proteins, the His-tagged FAR is eluted with a buffer containing a high concentration of imidazole.

    • Analysis: The purity of the eluted protein is assessed by SDS-PAGE and Coomassie blue staining or Western blotting using an anti-His antibody.

Fatty Acyl-CoA Reductase Enzyme Assay

This protocol outlines a method to measure the activity of a purified FAR by monitoring the consumption of NADPH.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared in a quartz cuvette containing a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.0), a source of reducing equivalents (e.g., 500 µM NADPH), and the purified FAR enzyme.

  • Initiation of Reaction: The reaction is initiated by the addition of the fatty acyl-CoA substrate (e.g., 50 µM palmitoyl-CoA).

  • Monitoring NADPH Consumption: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+, is monitored over time using a spectrophotometer. The rate of NADPH consumption is directly proportional to the FAR activity.

  • Calculation of Activity: The specific activity of the enzyme is calculated using the Beer-Lambert law and is typically expressed as nmol of NADPH consumed per minute per milligram of protein.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol describes the relative quantification of FAR gene expression in different insect tissues or under different experimental conditions using the 2-ΔΔCt method.

qPCR_Workflow cluster_sample_prep 1. Sample Preparation cluster_cDNA_synthesis 2. cDNA Synthesis cluster_qPCR 3. qPCR cluster_analysis 4. Data Analysis collect_tissue Collect insect tissue extract_rna Extract total RNA collect_tissue->extract_rna assess_rna Assess RNA quality and quantity extract_rna->assess_rna rt_reaction Reverse transcribe RNA to cDNA prepare_reaction Prepare qPCR reaction mix (SYBR Green, primers, cDNA) run_qpcr Run qPCR and collect Ct values prepare_reaction->run_qpcr calculate_delta_ct Calculate ΔCt (Ct_target - Ct_reference) calculate_delta_delta_ct Calculate ΔΔCt (ΔCt_sample - ΔCt_control) calculate_delta_ct->calculate_delta_delta_ct calculate_fold_change Calculate fold change (2^-ΔΔCt) calculate_delta_delta_ct->calculate_fold_change

References

The Enigmatic Presence of 10(Z)-Nonadecenol in Flora: A Technical Guide to its Putative Role in Plant Waxes

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the current understanding of 10(Z)-Nonadecenol, a long-chain unsaturated fatty alcohol, and its potential, though sparsely documented, occurrence in plant waxes. While the body of evidence for this specific compound remains limited, this document provides a comprehensive overview of the analytical methodologies and biosynthetic pathways relevant to the broader class of long-chain unsaturated alcohols found in the cuticular waxes of plants. This guide aims to equip researchers with the foundational knowledge required to investigate the presence, quantify the abundance, and elucidate the function of this compound and related compounds in plant biology and their potential applications.

Introduction to Plant Cuticular Waxes

The aerial surfaces of most terrestrial plants are covered by a protective layer known as the cuticle. This hydrophobic barrier is primarily composed of a cutin polymer matrix with embedded and overlying cuticular waxes. These waxes are a complex mixture of very-long-chain fatty acids (VLCFAs) and their derivatives, including alkanes, aldehydes, primary and secondary alcohols, ketones, and wax esters. The composition and morphology of these waxes are critical for a plant's interaction with its environment, providing protection against desiccation, UV radiation, and pathogens.

While saturated long-chain alcohols are common constituents of plant waxes, the presence and role of their unsaturated counterparts, such as this compound, are less understood. The specific position of the double bond and the cis- (Z) configuration suggest a degree of biosynthetic specificity and potential biological activity that warrants further investigation.

Quantitative Data on Unsaturated Alcohols in Plant Waxes

To facilitate future comparative studies, the following table structure is proposed for the compilation of quantitative data on this compound and other unsaturated long-chain alcohols.

Plant SpeciesOrganCompoundConcentration (µg/g dry weight)Relative Abundance (%)Analytical MethodReference
Data Not AvailableThis compound
Rosa caninaLeaf (adaxial)Alkenols (unspecified)Minor component~1-2% of total waxGC-MS[Cite: 1]

Table 1: Proposed Structure for Quantitative Data of Unsaturated Alcohols in Plant Waxes. This table is intended to be populated as new research emerges.

Experimental Protocols for the Analysis of Long-Chain Unsaturated Alcohols in Plant Waxes

The analysis of long-chain, unsaturated alcohols from complex plant wax matrices requires a multi-step approach involving extraction, fractionation, derivatization, and chromatographic separation coupled with mass spectrometric detection.

Extraction of Epicuticular Waxes

A common and effective method for the selective extraction of epicuticular waxes is through brief immersion of the plant material in a non-polar solvent.

  • Materials:

    • Fresh plant material (e.g., leaves, stems)

    • Chloroform (B151607) or hexane (B92381) (analytical grade)

    • Glass beakers

    • Rotary evaporator

    • Internal standard (e.g., n-tetracosane)

  • Protocol:

    • Collect fresh, undamaged plant material.

    • Accurately determine the surface area of the plant material to be extracted.

    • Add a known amount of an internal standard to the extraction solvent. This is crucial for subsequent quantification.

    • Briefly immerse the plant material in the solvent (e.g., chloroform for 30-60 seconds) at room temperature. The short duration minimizes the extraction of intracellular lipids.

    • Remove the plant material from the solvent.

    • Evaporate the solvent using a rotary evaporator under reduced pressure to obtain the crude wax extract.

    • Redissolve the wax extract in a known volume of solvent for further analysis.

Fractionation and Derivatization

To isolate the alcohol fraction and improve its volatility for gas chromatography, fractionation and derivatization are necessary.

  • Materials:

    • Silica (B1680970) gel for column chromatography

    • Solvents for elution (e.g., hexane, dichloromethane, methanol)

    • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

    • Pyridine (B92270)

  • Protocol:

    • Fractionate the crude wax extract using silica gel column chromatography. Elute with a solvent gradient of increasing polarity to separate different compound classes (e.g., alkanes, esters, alcohols, and fatty acids).

    • Collect the fraction containing the primary alcohols.

    • Evaporate the solvent from the alcohol fraction.

    • To the dried alcohol fraction, add pyridine and BSTFA.

    • Heat the mixture (e.g., at 70°C for 30 minutes) to convert the alcohols into their trimethylsilyl (B98337) (TMS) ethers. This derivatization step is essential to increase the volatility and thermal stability of the long-chain alcohols for GC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for the identification and quantification of volatile and semi-volatile compounds in complex mixtures.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or time-of-flight)

    • Capillary column suitable for wax analysis (e.g., DB-5ms, HP-5ms)

  • Typical GC-MS Parameters:

    • Injector Temperature: 280-300°C

    • Oven Temperature Program: Start at a lower temperature (e.g., 80°C), hold for a few minutes, then ramp up to a high temperature (e.g., 320°C) at a controlled rate (e.g., 10°C/min), and hold for a final period.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Ion Source Temperature: 230-250°C

    • MS Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-600.

  • Identification and Quantification:

    • Identification: The identification of this compound-TMS ether would be based on its mass spectrum, which will show a characteristic molecular ion peak and fragmentation pattern, and its retention time compared to an authentic standard if available.

    • Quantification: The amount of the compound is determined by comparing the peak area of its TMS derivative to the peak area of the internal standard.

Putative Biosynthetic Pathway of this compound

The biosynthesis of a C19:1 alcohol like this compound in plants is not well-established. However, it can be hypothesized based on the known pathways for very-long-chain fatty acid (VLCFA) and fatty alcohol synthesis.

The biosynthesis of cuticular waxes begins in the plastids with the de novo synthesis of C16 and C18 fatty acids. These are then transported to the endoplasmic reticulum (ER) for further elongation and modification.

Biosynthesis_Pathway AcetylCoA Acetyl-CoA C16_C18_FA C16/C18 Saturated Fatty Acyl-ACP AcetylCoA->C16_C18_FA Fatty Acid Synthase (FAS) (Plastid) MalonylCoA Malonyl-CoA MalonylCoA->C16_C18_FA Fatty Acid Synthase (FAS) (Plastid) C18_1_FA C18:1(Δ9) Fatty Acyl-ACP (Oleoyl-ACP) C16_C18_FA->C18_1_FA Stearoyl-ACP Desaturase VLCFA_Synthase VLCFA Elongase Complex (ER) C18_1_FA->VLCFA_Synthase C19_Saturated_FA C19:0 Acyl-CoA (Nonadecanoyl-CoA) VLCFA_Synthase->C19_Saturated_FA Elongation with Malonyl-CoA (Hypothetical for C19) Desaturase Fatty Acyl-CoA Desaturase (ER) C19_Saturated_FA->Desaturase C19_1_FA C19:1(Δ10) Acyl-CoA (10(Z)-Nonadecenoyl-CoA) Desaturase->C19_1_FA FAR Fatty Acyl-CoA Reductase (FAR) C19_1_FA->FAR Nonadecenol This compound FAR->Nonadecenol

Fig 1. Hypothetical biosynthetic pathway for this compound in plants.

Pathway Description:

  • De novo Fatty Acid Synthesis: The pathway initiates in the plastid with the synthesis of C16 and C18 saturated fatty acyl-ACPs from acetyl-CoA and malonyl-CoA by the fatty acid synthase (FAS) complex.

  • Desaturation: A stearoyl-ACP desaturase introduces a double bond at the Δ9 position of stearoyl-ACP (C18:0) to form oleoyl-ACP (C18:1).

  • Elongation (Hypothetical): The C18:1 fatty acid is exported to the endoplasmic reticulum and activated to its CoA ester. For the synthesis of a C19 fatty acid, a single round of elongation with malonyl-CoA by the VLCFA elongase complex would be required. The synthesis of odd-chain fatty acids is less common in plants but not impossible.

  • Desaturation: A specific fatty acyl-CoA desaturase would then act on a C19:0 acyl-CoA to introduce a double bond at the Δ10 position, resulting in 10(Z)-Nonadecenoyl-CoA. The regiospecificity of plant desaturases is a key determinant of the final product.

  • Reduction: Finally, a fatty acyl-CoA reductase (FAR) would catalyze the reduction of the 10(Z)-Nonadecenoyl-CoA to this compound.

Logical Workflow for Investigation

The following workflow outlines a systematic approach for researchers aiming to investigate the presence and significance of this compound in plant waxes.

Investigation_Workflow PlantSelection Plant Species Selection (Based on chemotaxonomy or preliminary screening) Extraction Epicuticular Wax Extraction (Solvent dipping) PlantSelection->Extraction Fractionation Fractionation of Crude Wax (Column Chromatography) Extraction->Fractionation Derivatization Derivatization of Alcohol Fraction (e.g., Silylation) Fractionation->Derivatization GCMS_Analysis GC-MS Analysis (Identification & Quantification) Derivatization->GCMS_Analysis Structure_Elucidation Structure Elucidation (Comparison with standard, MS fragmentation analysis) GCMS_Analysis->Structure_Elucidation Quantification Quantification (Using internal standard) GCMS_Analysis->Quantification Biosynthesis_Study Biosynthesis Investigation (Transcriptomics, Gene Function Analysis) Structure_Elucidation->Biosynthesis_Study Function_Study Functional Analysis (e.g., role in stress tolerance, pathogen interaction) Structure_Elucidation->Function_Study Quantification->Biosynthesis_Study Quantification->Function_Study

Fig 2. A logical workflow for the investigation of this compound in plants.

Conclusion and Future Directions

The natural occurrence of this compound in plant waxes remains an under-investigated area of plant lipid biochemistry. While direct evidence is currently scarce, the established methodologies for plant wax analysis and the known biosynthetic pathways for long-chain fatty alcohols provide a solid foundation for future research.

Key future research directions should include:

  • Broad-scale screening: A comprehensive screening of a diverse range of plant species, particularly those known to produce other unusual lipids, is necessary to identify sources of this compound.

  • Standard synthesis: The chemical synthesis of an authentic this compound standard is crucial for unambiguous identification and accurate quantification in plant extracts.

  • Gene discovery: Transcriptomic and genomic approaches in plants identified to produce this compound will be essential to uncover the specific elongase, desaturase, and reductase genes involved in its biosynthesis.

  • Functional characterization: Once identified, the biological function of this compound in plant development, stress response, and interaction with other organisms can be investigated using genetic and biochemical tools.

Unraveling the presence and role of this and other rare unsaturated fatty alcohols will not only expand our fundamental knowledge of plant biochemistry but may also open new avenues for the development of novel bioactive compounds for various applications, including pharmaceuticals and agrochemicals.

References

Unveiling the Bioactivity of 10(Z)-Nonadecenol: A Technical Guide to Preliminary Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10(Z)-Nonadecenol is a long-chain unsaturated alcohol that, while not extensively studied for its own biological activities, is critically implicated as a biosynthetic precursor to (Z)-10-nonadecenal, a key component of the sex pheromone of the yellowheaded spruce sawfly, Pikonema alaskensis. Preliminary bioassays for this molecule are therefore primarily contextualized within the realm of chemical ecology and insect behavior. This technical guide outlines the core methodologies for assessing the bioactivity of this compound, focusing on its potential role as a semiochemical. It provides detailed experimental protocols for relevant bioassays, illustrative quantitative data, and visual workflows to guide researchers in this area. Additionally, based on the known properties of structurally similar long-chain alcohols, potential antimicrobial activities are considered, and appropriate bioassay methodologies are described.

Bioactivity in the Context of Insect Pheromones

The most direct and significant biological relevance of this compound is its role as the likely immediate precursor to (Z)-10-nonadecenal, a primary sex pheromone component of the yellowheaded spruce sawfly (Pikonema alaskensis). In many moth and sawfly species, the terminal step in the biosynthesis of aldehyde pheromones is the oxidation of the corresponding alcohol. Therefore, bioassays for this compound are designed to investigate its potential electrophysiological and behavioral effects on male sawflies, either as an active pheromone component itself or as a compound that might synergize or inhibit the response to the primary pheromone.

Potential Biosynthetic Pathway

The conversion of this compound to (Z)-10-nonadecenal is a critical step in the production of the active pheromone signal. This oxidation is typically carried out by specific enzymes in the pheromone gland of the female insect.

cluster_0 Pheromone Gland Cell Fatty Acid Precursors Fatty Acid Precursors Desaturation & Chain Shortening Desaturation & Chain Shortening Fatty Acid Precursors->Desaturation & Chain Shortening 10(Z)-Nonadecenoyl Precursor 10(Z)-Nonadecenoyl Precursor Desaturation & Chain Shortening->10(Z)-Nonadecenoyl Precursor Reduction Reduction 10(Z)-Nonadecenoyl Precursor->Reduction This compound This compound Reduction->this compound Oxidation Oxidation This compound->Oxidation Z-10-Nonadecenal Z-10-Nonadecenal Oxidation->Z-10-Nonadecenal Release Release Z-10-Nonadecenal->Release

Figure 1: Proposed biosynthetic pathway of (Z)-10-nonadecenal.

Experimental Protocols for Pheromonal Bioassays

Two primary types of bioassays are employed to determine the activity of potential pheromone components: electrophysiological assays to measure antennal responses and behavioral assays to observe the insect's reaction.

Electroantennography (EAG)

EAG measures the summated electrical potential from an insect's antenna in response to an olfactory stimulus. It is a crucial first step to determine if a compound can be detected by the insect.

Experimental Protocol:

  • Insect Preparation:

    • Anesthetize an adult male Pikonema alaskensis by chilling it on ice or through brief exposure to CO2.

    • Carefully excise an antenna at its base using micro-scissors.

    • Cut a small portion from the distal tip of the antenna to ensure good electrical contact.

  • Electrode Preparation and Mounting:

    • Use Ag/AgCl electrodes. Prepare two glass capillaries filled with a saline solution (e.g., Kaissling and Thorson's saline).

    • Mount the basal end of the antenna onto the reference electrode using conductive gel.

    • Bring the recording electrode, a saline-filled glass capillary, into contact with the cut tip of the antenna.

  • Stimulus Preparation and Delivery:

    • Dissolve this compound in a high-purity solvent like hexane (B92381) to create a range of concentrations (e.g., 1 ng/µL to 100 ng/µL).

    • Apply a known amount (e.g., 10 µL) of the solution onto a small piece of filter paper and insert it into a Pasteur pipette.

    • Deliver a puff of purified, humidified air through the pipette, directing the odor plume over the mounted antenna.

  • Data Recording and Analysis:

    • Record the voltage deflection (in millivolts, mV) from the antenna using a high-impedance amplifier.

    • Present stimuli in ascending order of concentration, with solvent blanks and a positive control ((Z)-10-nonadecenal) interspersed.

    • Analyze the amplitude of the EAG responses relative to the solvent control. A significantly larger response indicates antennal detection.

Wind Tunnel Behavioral Assay

Wind tunnel assays assess the behavioral response of an insect to a volatile chemical, observing a sequence of behaviors from activation to source location.

Experimental Protocol:

  • Wind Tunnel Setup:

    • Use a Plexiglas wind tunnel with controlled airflow (e.g., 0.3 m/s), temperature (25 ± 1°C), humidity (75% r.h.), and lighting (e.g., 0.3 lux red light for scotophase activity).

  • Insect Acclimation and Release:

    • Place individual male sawflies in a release cage and allow them to acclimate within the tunnel for at least 30 minutes before the test period.

  • Odor Source Preparation:

    • Apply a precise dose of this compound (e.g., 100 ng) dissolved in hexane to a dispenser, such as a rubber septum or filter paper.

    • Place the dispenser at the upwind end of the tunnel.

    • Test the alcohol alone and in various ratios with the primary pheromone, (Z)-10-nonadecenal.

  • Behavioral Observation:

    • Release a male sawfly at the downwind end of the tunnel.

    • Record a sequence of behaviors over a set period (e.g., 2 minutes):

      • TF (Taking Flight): The male initiates flight.

      • OR (Orientation Flight): The male flies upwind in a zigzagging pattern.

      • HW (Halfway Upwind): The male successfully flies half the distance to the source.

      • APP (Approach): The male flies to within a close range (e.g., 10 cm) of the source.

      • LA (Landing): The male lands on or near the source.

  • Data Analysis:

    • For each treatment, calculate the percentage of males exhibiting each behavior.

    • Use statistical tests (e.g., Chi-squared test) to compare the responses to the test compound(s) against a solvent control and the primary pheromone alone.

cluster_0 Pheromone Bioassay Workflow Compound Synthesis/Purification Compound Synthesis/Purification Dose-Response Preparation Dose-Response Preparation Compound Synthesis/Purification->Dose-Response Preparation EAG Screening EAG Screening Dose-Response Preparation->EAG Screening Antennal Detection? Antennal Detection? EAG Screening->Antennal Detection? Behavioral Assay (Wind Tunnel) Behavioral Assay (Wind Tunnel) Behavioral Activity? Behavioral Activity? Behavioral Assay (Wind Tunnel)->Behavioral Activity? Field Trapping Field Trapping Field Attraction? Field Attraction? Field Trapping->Field Attraction? Antennal Detection?->Behavioral Assay (Wind Tunnel) Yes Inactive Inactive Antennal Detection?->Inactive No Behavioral Activity?->Field Trapping Yes Behavioral Activity?->Inactive No Field Attraction?->Inactive No Active Active Field Attraction?->Active Yes

Figure 2: General workflow for pheromone bioassays.

Illustrative Quantitative Data

As no specific bioassay data for this compound is publicly available, the following tables are illustrative examples based on typical results for pheromone components in related species. They are intended to demonstrate how quantitative data from the described bioassays would be presented.

Table 1: Illustrative Electroantennography (EAG) Responses of Male P. alaskensis

CompoundDose (ng)Mean EAG Response (mV) ± SENormalized Response (%)
Hexane (Control)-0.12 ± 0.030
This compound 100.25 ± 0.0510.8
1000.48 ± 0.0730.0
(Z)-10-Nonadecenal100.85 ± 0.1060.8
(Positive Control)1001.20 ± 0.15100

Note: Data are hypothetical for illustrative purposes.

Table 2: Illustrative Wind Tunnel Behavioral Responses of Male P. alaskensis

Treatment (100 ng)NTF (%)OR (%)HW (%)APP (%)LA (%)
Hexane (Control)4010a3a0a0a0a
This compound 4025ab15b5b3a0a
(Z)-10-Nonadecenal4085c78c70c65b58b
This compound + (Z)-10-Nonadecenal (1:9)4090c85c80c75b68b

Note: Data are hypothetical. Percentages in a column followed by the same letter are not significantly different (P > 0.05, Chi-squared test).

Potential Antimicrobial Bioassays

Long-chain unsaturated alcohols have demonstrated antimicrobial properties, primarily through the disruption of cell membrane integrity. While untested, this compound could be evaluated for such activity.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a substance that prevents visible growth of a microorganism.

Experimental Protocol:

  • Microorganism Preparation: Culture bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans) in appropriate broth to the mid-logarithmic phase.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using culture broth.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.

  • Data Analysis: Determine the MIC as the lowest concentration of this compound in which no visible turbidity (growth) is observed. Include positive (microorganism only) and negative (broth only) controls.

Conclusion

While direct bioassay data for this compound is scarce, its structural relationship to the known pheromone (Z)-10-nonadecenal provides a strong rationale for its investigation within the context of insect chemical ecology. The experimental protocols for electroantennography and wind tunnel assays detailed in this guide provide a robust framework for assessing its potential as a pheromone component or modulator. Furthermore, the established antimicrobial properties of similar long-chain alcohols suggest a secondary avenue of investigation using standard microbiological assays. The systematic application of these bioassays will be crucial in fully elucidating the biological activity profile of this compound.

Technical Guide: 10(Z)-Nonadecenol and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Chemical Data of Related Compounds

The following tables summarize the key chemical and physical properties of 10(Z)-Nonadecenoic acid and its derivatives. This data is crucial for understanding the chemical behavior of these molecules and for planning their synthesis and purification.

Table 1: Chemical Identifiers and Properties of 10(Z)-Nonadecenoic Acid and Related Compounds

Property10(Z)-Nonadecenoic Acid10(Z)-Nonadecenoic Acid Methyl Ester10(Z)-Nonadecenal
CAS Number 73033-09-7[1][2][3]19788-74-0[4][5]Not available
Molecular Formula C₁₉H₃₆O₂[1][2]C₂₀H₃₈O₂[4][5]C₁₉H₃₆O[6]
Molecular Weight 296.49 g/mol [2][3]310.51 g/mol [7]280.5 g/mol [6]
IUPAC Name (10Z)-Nonadec-10-enoic acidMethyl (10Z)-nonadec-10-enoate(Z)-nonadec-10-enal[6]
Synonyms cis-10-Nonadecenoic acid[1][2]Methyl 10Z-Nonadecenoate[4][5](z)-10-nonadecenal[6]
InChI Key BBOWBNGUEWHNQZ-KTKRTIGZSA-N[1]HHJGGWUNSRWUFJ-KHPPLWFESA-N[4][5]DXAFFKRBQLZTCN-KTKRTIGZSA-N[6]

Table 2: Physical and Chemical Properties

Property10(Z)-Nonadecenoic Acid10(Z)-Nonadecenoic Acid Methyl Ester10(Z)-Nonadecenal
Physical State Liquid (≥99%)[3]Liquid[4]No data
Solubility DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml[1]Soluble in Chloroform[4]No data
Purity >99%[2]>98%[5]No data
Storage No dataFreezer[5]No data

Experimental Protocols

The synthesis of 10(Z)-Nonadecenol can be logically achieved through the reduction of its corresponding carboxylic acid, 10(Z)-Nonadecenoic acid, or its methyl ester. A common and effective method for this transformation is the use of a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄).

Proposed Synthesis of this compound from 10(Z)-Nonadecenoic Acid

This protocol is a generalized procedure based on the known reactivity of LiAlH₄ with carboxylic acids. Researchers should adapt and optimize the conditions for their specific setup and scale.

Materials:

  • 10(Z)-Nonadecenoic acid

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Dry ice/acetone bath

  • 10% Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk line)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is prepared.

  • Reagent Preparation: A suspension of LiAlH₄ (a slight molar excess, typically 1.1-1.5 equivalents) in anhydrous diethyl ether or THF is prepared in the reaction flask and cooled to 0°C using an ice bath.

  • Addition of Carboxylic Acid: 10(Z)-Nonadecenoic acid is dissolved in the same anhydrous solvent and added dropwise to the LiAlH₄ suspension via the dropping funnel. The addition rate should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature or gently refluxed for several hours until the reaction is complete (monitored by TLC or GC-MS).

  • Quenching: The reaction is carefully quenched by cooling the flask in an ice-salt bath and slowly adding water dropwise, followed by 15% sodium hydroxide (B78521) solution, and then more water. This is a hazardous step due to the evolution of hydrogen gas and should be performed with extreme caution in a well-ventilated fume hood.

  • Workup: The resulting precipitate (aluminum salts) is filtered off, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with water, brine, and then dried over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude this compound can be further purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure.

Biological Context and Signaling Pathways

Long-chain unsaturated alcohols, such as this compound, are structurally similar to many insect pheromones. The biosynthesis of these pheromones often involves the modification of fatty acids. A common terminal step in these pathways is the reduction of a fatty acyl-CoA to a fatty alcohol.

Pheromone Biosynthesis Pathway

The following diagram illustrates a generalized pathway for the biosynthesis of a fatty alcohol pheromone from a fatty acid precursor. This pathway is regulated by various enzymes, including desaturases, chain-shortening enzymes, and reductases.

Pheromone_Biosynthesis Fatty_Acid Fatty Acid (e.g., Palmitic Acid) Acyl_CoA Fatty Acyl-CoA Fatty_Acid->Acyl_CoA Acyl-CoA Synthetase Unsaturated_Acyl_CoA Unsaturated Fatty Acyl-CoA Acyl_CoA->Unsaturated_Acyl_CoA Desaturase Chain_Shortened_Acyl_CoA Chain-Shortened Unsaturated Acyl-CoA Unsaturated_Acyl_CoA->Chain_Shortened_Acyl_CoA Chain-Shortening Enzymes (β-oxidation) Fatty_Alcohol Fatty Alcohol Pheromone (e.g., this compound) Chain_Shortened_Acyl_CoA->Fatty_Alcohol Fatty Acyl-CoA Reductase

Caption: Generalized biosynthetic pathway of a fatty alcohol pheromone.

Experimental Workflow for Synthesis and Purification

The overall workflow for the chemical synthesis and subsequent purification of this compound from its carboxylic acid precursor is outlined below.

Synthesis_Workflow Start Start: 10(Z)-Nonadecenoic Acid Reduction Reduction with LiAlH4 in Anhydrous Ether/THF Start->Reduction Quenching Reaction Quenching (Water, NaOH) Reduction->Quenching Extraction Liquid-Liquid Extraction with Diethyl Ether Quenching->Extraction Drying Drying of Organic Phase (anhydrous MgSO4) Extraction->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purification Purification (Column Chromatography or Distillation) Solvent_Removal->Purification Final_Product Final Product: this compound Purification->Final_Product

Caption: Workflow for the synthesis and purification of this compound.

This guide provides a foundational understanding of this compound through the lens of its closely related chemical analogs. The provided data and protocols are intended to facilitate further research into this and other long-chain unsaturated alcohols. As with all chemical syntheses, appropriate safety precautions should be taken, and all procedures should be carried out by qualified personnel in a suitable laboratory setting.

References

Literature review on unsaturated long-chain alcohols in chemical ecology.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Unsaturated Long-Chain Alcohols in Chemical Ecology

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Unsaturated long-chain alcohols are a pivotal class of semiochemicals that mediate a vast array of interactions within ecological communities. These aliphatic compounds, typically featuring carbon backbones of 10 to 18 carbons with one or more double bonds, function as highly specific signals in insect communication, plant defense, and multitrophic interactions.[1][2] Their structural diversity, arising from variations in chain length, the position and geometry of double bonds, and the terminal functional group, allows for an incredible degree of signal specificity.[1] In insects, they are the most common type of sex pheromone, crucial for mate location and reproductive isolation.[3] In plants, they can act as components of herbivore-induced plant volatile (HIPV) bouquets that attract natural enemies of the attacking herbivores, forming a key part of indirect plant defense strategies.[4] This guide provides a comprehensive review of the roles, biosynthesis, and analysis of unsaturated long-chain alcohols in chemical ecology, offering detailed experimental protocols and summarizing key quantitative data for researchers in the field.

Roles in Chemical Ecology

Insect Sex Pheromones

The most well-documented role of unsaturated long-chain alcohols is as sex pheromones, particularly in the order Lepidoptera (moths and butterflies).[1][2] These volatile molecules are typically released by females to attract conspecific males for mating, often over long distances.[1] The specificity of the signal is paramount and is maintained by precise blends of different compounds in specific ratios.[2] The first insect pheromone ever identified was bombykol, (10E, 12Z)-hexadeca-10,12-dien-1-ol, from the silkmoth Bombyx mori.[5] Since then, hundreds of similar compounds have been identified across numerous insect species.[2]

Table 1: Representative Unsaturated Long-Chain Alcohol Insect Pheromones

Compound Name Chemical Formula Insect Species Function Citations
Bombykol (10E, 12Z)-10,12-Hexadecadien-1-ol Bombyx mori (Silkmoth) Female sex pheromone [5]
(Z)-11-Hexadecenol (Z)-11-C16:OH Chloridea virescens (Tobacco budworm) Pheromone precursor [3][6]
(Z)-9-Tetradecenol (Z)-9-C14:OH Chloridea virescens (Tobacco budworm) Pheromone precursor [3]
(Z)-11-Tetradecenol (Z)-11-C14:OH Ostrinia nubilalis (European corn borer) Female sex pheromone [7]
(Z,E)-9,12-Tetradecadien-1-ol (Z,E)-9,12-C14:OH Ephestia cautella (Almond moth) Female sex pheromone

| (Z)-7-Dodecenol | (Z)-7-C12:OH | Trichoplusia ni (Cabbage looper) | Female sex pheromone |[7] |

Plant-Insect Interactions

Unsaturated alcohols are also integral to plant defense signaling. When damaged by herbivores, plants release a blend of volatile organic compounds, including C6 "Green Leaf Volatiles" (GLVs) like (Z)-3-hexenol.[4] These compounds can act as repellents to further herbivory and, more significantly, as signals to attract predators and parasitoids of the herbivores.[4] This "cry for help" is a classic example of a tritrophic interaction. For instance, the release of (Z)-3-hexenol by tobacco plants under attack by Manduca sexta larvae attracts predatory insects, thereby reducing herbivore pressure.[4] While many well-studied examples are shorter-chain C6 alcohols, the underlying biosynthetic pathways and ecological principles are relevant to their longer-chain counterparts.

Biosynthesis of Unsaturated Long-Chain Alcohols

The biosynthesis of these fatty acid-derived pheromones is a multi-step enzymatic process that begins with acetyl-CoA and primarily occurs in specialized pheromone glands.[3][5] The pathway involves three key classes of enzymes:

  • Fatty Acid Synthase (FAS): Catalyzes the de novo synthesis of saturated fatty acids, typically palmitate (C16) or stearate (B1226849) (C18), from acetyl-CoA and malonyl-CoA precursors.[8]

  • Fatty Acyl-CoA Desaturases (FADs): Introduce double bonds at specific positions in the fatty acyl-CoA chain. The type of desaturase (e.g., Δ11, Δ9) is critical for determining the final structure of the pheromone.

  • Fatty Acyl-CoA Reductases (FARs): Reduce the fatty acyl-CoA precursor to the corresponding primary alcohol.[5][7] This is often the final and committing step in the synthesis of alcohol pheromones.

The resulting alcohol can be the final pheromone component or can be further modified, for example, by oxidation to an aldehyde or acetylation to an acetate (B1210297) ester.[3][9]

Biosynthesis Pathway acetyl_coa Acetyl-CoA fas Fatty Acid Synthase (FAS) acetyl_coa->fas sfa Saturated Fatty Acyl-CoA (e.g., C16:CoA) fas->sfa fad Fatty Acyl-CoA Desaturase (FAD) sfa->fad ufa Unsaturated Fatty Acyl-CoA (e.g., Z11-16:CoA) fad->ufa far Fatty Acyl-CoA Reductase (FAR) ufa->far alcohol Unsaturated Long-Chain Alcohol (Pheromone) far->alcohol

Caption: General biosynthetic pathway for unsaturated long-chain alcohol pheromones.

Biotechnological Production

The high specificity and low environmental impact of pheromones make them ideal for pest management.[1] However, chemical synthesis can be expensive and unsustainable.[5] A promising alternative is the biotechnological production of these compounds using engineered microorganisms. The oleaginous yeast Yarrowia lipolytica and the model yeast Saccharomyces cerevisiae have been successfully engineered to produce insect pheromones by introducing the necessary desaturase and reductase genes from insects.[5][7][9]

Table 2: Biotechnological Production of Unsaturated Long-Chain Alcohols in Engineered Yeast

Host Organism Target Compound Titer (mg/L) Key Enzymes Expressed Citations
Y. lipolytica Saturated C18-C24 alcohols 166.6 BlucFAR1 (from Bombus lucorum) [9]
Y. lipolytica C16:0-OH and C16:1-OH 14.6 BlapFAR4 (from Bombus lapidarius) [9]
S. cerevisiae (Z)-11-Hexadecen-1-ol (Z11-16:OH) 0.195 FAD and FAR (from Agrotis segetum) [7]

| Y. lipolytica | (Z)-11-Tetradecen-1-ol (Z11-14:OH) | 188.1 | AtrΔ11 FAD, HarFAR |[9] |

Experimental Methodologies

Studying the chemical ecology of unsaturated long-chain alcohols requires a multi-step approach combining chemical analysis with biological assays to confirm function.

Experimental Workflow cluster_chem Chemical Characterization cluster_bio Biological Assays extraction 1. Pheromone Extraction (e.g., Gland Rinse, SPME) analysis 2. Chemical Analysis (GC-MS, GC-EAD) extraction->analysis identification 3. Compound ID & Quantification analysis->identification synthesis 4. Chemical Synthesis of Standards identification->synthesis electro 5. Electrophysiology (EAG / SSR) identification->electro synthesis->electro behavior 6. Behavioral Assays (Olfactometer, Wind Tunnel) electro->behavior validation 7. Functional Validation behavior->validation

Caption: A typical experimental workflow for pheromone identification and validation.

Protocol 1: Pheromone Extraction and Analysis

Objective: To extract, identify, and quantify unsaturated long-chain alcohols from an insect pheromone gland.

Methodology:

  • Extraction:

    • Excise the pheromone gland from a female insect during its active calling period (photophase).

    • Immediately rinse the gland in a small volume (e.g., 50 µL) of a high-purity non-polar solvent like hexane (B92381) for 5-10 minutes. This solvent rinse samples components on the gland surface and outer cuticle.[6]

    • Add an internal standard (e.g., C13:0 or a similar compound not present in the sample) for quantification.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Inject 1-2 µL of the hexane extract into a GC-MS system.

    • The GC separates the compounds based on their volatility and interaction with the column's stationary phase. The mass spectrometer fragments the eluted compounds, providing a mass spectrum ("fingerprint") for identification.

    • Typical GC Parameters:

      • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d.).[10]

      • Carrier Gas: Helium or Hydrogen.[5]

      • Injector Temperature: 230-250°C.[5]

      • Oven Program: Start at a low temperature (e.g., 150°C), then ramp at a controlled rate (e.g., 5-6°C/min) to a final temperature of 240-320°C.[5][10]

    • Identification: Compare the retention times and mass spectra of unknown peaks to those of authentic synthetic standards.

Protocol 2: Electroantennography (EAG)

Objective: To measure the overall olfactory response of an insect antenna to a specific compound.

Methodology:

  • Antenna Preparation:

    • Excise an antenna from a live insect (typically a male for sex pheromone studies).

    • Mount the antenna between two electrodes using conductive gel. The recording electrode is placed at the tip, and the reference electrode is inserted into the base.

  • Stimulus Delivery:

    • A defined amount of the test compound (dissolved in a solvent and applied to filter paper) is placed inside a Pasteur pipette.

    • A puff of purified, humidified air is passed through the pipette, delivering the odorant stimulus over the antenna.

  • Signal Recording:

    • The voltage difference between the two electrodes is amplified and recorded. A negative voltage deflection indicates a depolarization of the olfactory receptor neurons, signifying a response.

    • The amplitude of this deflection is proportional to the strength of the stimulus.[4]

Protocol 3: Single Sensillum Recording (SSR)

Objective: To measure the action potentials from a single olfactory sensillum, providing high-resolution data on the responses of individual olfactory receptor neurons (ORNs).

Methodology:

  • Preparation:

    • The insect is immobilized in a holder, and the antenna is stabilized.

    • A sharp, saline-filled glass capillary electrode (recording electrode) is inserted through the cuticle at the base of a single target sensillum. A reference electrode is placed elsewhere on the insect (e.g., in the eye).[11]

  • Stimulus and Recording:

    • Odorant stimuli are delivered as in the EAG protocol.

    • The recording electrode detects the extracellular action potentials (spikes) from the ORNs housed within that sensillum.[11]

    • The number of spikes per second is counted. An increase in spike frequency following stimulation indicates a response.[11] This technique allows researchers to determine the specificity of individual neurons to different pheromone components.

Conclusion

Unsaturated long-chain alcohols are a cornerstone of chemical communication in diverse ecosystems. Their roles as specific, potent insect sex pheromones and as mediators of plant-herbivore-predator interactions highlight their ecological significance. Advances in analytical chemistry and molecular biology have not only allowed for the detailed characterization of these molecules but have also opened the door to their sustainable biotechnological production for applications in agriculture and pest management. The detailed protocols and integrated data presented in this guide offer a robust framework for researchers aiming to explore this fascinating and vital area of chemical ecology.

References

Methodological & Application

Synthesis of High-Purity 10(Z)-Nonadecenol for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

10(Z)-Nonadecenol is a long-chain unsaturated fatty alcohol. Molecules of this class are of significant interest in various research fields due to their diverse biological activities. Long-chain unsaturated alcohols and their derivatives are known to function as insect pheromones, playing a crucial role in chemical communication and mating behavior.[1][2][3] Additionally, structurally related lipids have been shown to possess anti-inflammatory and other signaling properties.[4][5][6][7] The synthesis of high-purity this compound is therefore essential for the accurate investigation of its biological function and potential therapeutic applications.

This document provides detailed protocols for the synthesis of high-purity this compound via two common and effective methods: the Wittig reaction and Z-selective cross-metathesis. It also includes protocols for the purification of the final product and an overview of a relevant biological signaling pathway.

Synthetic Approaches

The key challenge in the synthesis of this compound is the stereoselective formation of the Z-configured double bond. Both the Wittig reaction and modern cross-metathesis reactions offer effective solutions.

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones.[8] To favor the formation of the Z-isomer, a non-stabilized ylide is typically employed.[8][9]

Experimental Protocol: Wittig Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of Z-alkenols.

Step 1: Preparation of the Phosphonium (B103445) Salt

  • To a solution of triphenylphosphine (B44618) (1.1 eq) in anhydrous toluene, add 1-bromononane (B48978) (1.0 eq).

  • Reflux the mixture for 24 hours under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the phosphonium salt.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield nonyltriphenylphosphonium bromide.

Step 2: Ylide Formation and Reaction with Aldehyde

  • Suspend the nonyltriphenylphosphonium bromide (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) in a flame-dried flask under an inert atmosphere.

  • Cool the suspension to -78 °C in a dry ice/acetone (B3395972) bath.

  • Slowly add a strong base such as n-butyllithium (n-BuLi) (1.0 eq) dropwise. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).

  • Stir the mixture at -78 °C for 1 hour.

  • Add a solution of 10-hydroxydecanal (1.0 eq) in anhydrous THF dropwise to the ylide solution.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

Step 3: Work-up and Purification

  • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • The crude product will contain the desired this compound and triphenylphosphine oxide as a major byproduct.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Z-Selective Cross-Metathesis

Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds. Specific molybdenum or ruthenium-based catalysts can achieve high Z-selectivity in cross-metathesis reactions.[1][10][11]

Experimental Protocol: Z-Selective Cross-Metathesis Synthesis of this compound

This protocol is based on general methods for Z-selective cross-metathesis.

Step 1: Reaction Setup

  • In a glovebox, dissolve 1-undecene (B165158) (1.5 eq) and 9-decen-1-ol (B78377) (1.0 eq) in anhydrous, degassed dichloromethane (B109758).

  • Add a Z-selective metathesis catalyst (e.g., a Schrock-type molybdenum catalyst or a Hoveyda-Grubbs type ruthenium catalyst known for Z-selectivity, typically 1-5 mol%).

  • Seal the reaction vessel and remove it from the glovebox.

Step 2: Reaction and Monitoring

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • The reaction is typically complete within 2-12 hours.

Step 3: Work-up and Purification

  • Upon completion, open the reaction to the air and add a small amount of ethyl vinyl ether to quench the catalyst.

  • Stir for 30 minutes.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Purification of this compound

High purity is critical for the use of this compound in research. The following purification methods are recommended.

Flash Column Chromatography
  • Column Packing : Use a glass column packed with silica gel (230-400 mesh) as the stationary phase. The column should be packed using a slurry of silica gel in the chosen eluent.

  • Eluent Selection : A non-polar solvent system is typically used. A gradient of ethyl acetate (B1210297) in hexanes (e.g., 0% to 20% ethyl acetate) is often effective. The optimal eluent composition should be determined by TLC analysis.

  • Loading and Elution : Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column. Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis : Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal : Combine the pure fractions and remove the solvent under reduced pressure to yield high-purity this compound.

Recrystallization

For further purification, particularly for removing minor impurities, recrystallization can be effective.

  • Solvent Selection : Choose a solvent or solvent mixture in which this compound is soluble at elevated temperatures but sparingly soluble at low temperatures. Mixtures of hexane (B92381) and ethyl acetate or acetone and water can be effective.

  • Procedure : Dissolve the compound in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to induce crystallization.

  • Isolation : Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Data Presentation

ParameterWittig ReactionZ-Selective Cross-Metathesis
Starting Materials Nonyltriphenylphosphonium bromide, 10-hydroxydecanal1-Undecene, 9-decen-1-ol
Key Reagents n-ButyllithiumZ-selective Mo or Ru catalyst
Typical Yield 60-80%70-90%
Z:E Selectivity >95:5>95:5
Purity after Chromatography >98%>98%

Visualizations

Synthetic Workflow: Wittig Reaction

Wittig_Synthesis cluster_0 Phosphonium Salt Formation cluster_1 Ylide Formation & Wittig Reaction cluster_2 Purification PPh3 Triphenylphosphine Salt Nonyltriphenylphosphonium bromide PPh3->Salt Toluene, Reflux Bromononane 1-Bromononane Bromononane->Salt Ylide Phosphonium Ylide Salt->Ylide n-BuLi, THF, -78°C Crude Crude Product Ylide->Crude Aldehyde Aldehyde 10-Hydroxydecanal Aldehyde->Crude Pure High-Purity This compound Crude->Pure Flash Chromatography

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

Synthetic Workflow: Z-Selective Cross-Metathesis

Metathesis_Synthesis cluster_0 Cross-Metathesis Reaction cluster_1 Purification Alkene1 1-Undecene Crude Crude Product Alkene1->Crude Alkene2 9-Decen-1-ol Alkene2->Crude Catalyst Z-Selective Catalyst Catalyst->Crude DCM, RT Pure High-Purity This compound Crude->Pure Flash Chromatography

Caption: Workflow for the synthesis of this compound via Z-selective cross-metathesis.

Biological Context: Insect Pheromone Signaling Pathway

Long-chain unsaturated alcohols, such as this compound, often function as insect sex pheromones.[3] The detection of these volatile molecules by insects initiates a specific signaling cascade in their olfactory system, leading to a behavioral response.[12][13][14]

The binding of a pheromone molecule to a Pheromone Binding Protein (PBP) in the sensillar lymph facilitates its transport to the Pheromone Receptor (PR) on the surface of an Olfactory Receptor Neuron (ORN). This interaction activates the receptor, which can trigger the opening of ion channels, either directly (ionotropic) or through a G-protein coupled signaling cascade (metabotropic). The resulting depolarization of the neuron generates an action potential that is transmitted to the antennal lobe of the insect's brain, where the information is processed, leading to a behavioral response such as flight towards the pheromone source.[13][14]

Insect Pheromone Signaling Diagram

Pheromone_Signaling cluster_0 Sensillar Lymph cluster_1 Olfactory Receptor Neuron (ORN) Membrane cluster_2 Intracellular Signaling & Response Pheromone This compound (Pheromone) PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binding PR Pheromone Receptor (PR) PBP->PR Pheromone Delivery IonChannel Ion Channel PR->IonChannel Gating (Ionotropic) G_Protein G-Protein PR->G_Protein Activation (Metabotropic) Depolarization Membrane Depolarization IonChannel->Depolarization Ion Influx G_Protein->IonChannel Modulation ActionPotential Action Potential Depolarization->ActionPotential Brain Signal to Antennal Lobe (Brain) ActionPotential->Brain Behavior Behavioral Response Brain->Behavior

Caption: A simplified model of an insect pheromone signaling pathway.

References

Application Notes and Protocols for Field Trapping Experiments Using 10(Z)-Nonadecenol as a Lure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting field trapping experiments using 10(Z)-Nonadecenol as a chemical lure. The protocols outlined below are based on established methodologies for insect pheromone trapping and can be adapted for monitoring and research purposes. While specific field data for this compound is limited in publicly available literature, the following protocols and data tables are based on studies of structurally related compounds used for trapping moth species, such as the peach fruit moth, Carposina sasakii. Researchers should optimize these protocols for their specific target insect and environmental conditions.

Data Presentation

Effective monitoring and research rely on the systematic collection and clear presentation of data. The following tables provide templates for organizing quantitative data from field trapping experiments.

Table 1: Trap Capture Data for this compound Lures

Lure Dosage (mg)Trap TypeMean No. of Captured Males/Trap/Week (± SE)
0.1DeltaData to be collected
0.5DeltaData to be collected
1.0DeltaData to be collected
Control (no lure)DeltaData to be collected
0.1WingData to be collected
0.5WingData to be collected
1.0WingData to be collected
Control (no lure)WingData to be collected

Table 2: Efficacy of this compound in Different Trap Designs

Trap DesignLure Dosage (mg)Mean No. of Captured Males/Trap/Week (± SE)
Delta Trap1.0Data to be collected
Wing Trap1.0Data to be collected
Bucket Trap1.0Data to be collected
Control (no lure)N/AData to be collected

Experimental Protocols

Detailed and consistent methodologies are crucial for reproducible and reliable experimental outcomes.

Protocol 1: Preparation of this compound Lures

Materials:

  • This compound (high purity)

  • Hexane (or other suitable solvent)

  • Rubber septa or other dispensing substrate

  • Micropipettes

  • Vials

  • Vortex mixer

  • Fume hood

Procedure:

  • Stock Solution Preparation: In a fume hood, prepare a stock solution of this compound in hexane. The concentration will depend on the desired final lure dosages. For example, to prepare a 10 mg/mL stock solution, dissolve 100 mg of this compound in 10 mL of hexane.

  • Lure Loading: Using a micropipette, carefully apply the desired amount of the stock solution onto the rubber septum. For a 1 mg lure, apply 100 µL of the 10 mg/mL stock solution.

  • Solvent Evaporation: Allow the solvent to evaporate completely from the septa in the fume hood for at least one hour.

  • Storage: Store the prepared lures in airtight containers in a freezer until they are deployed in the field to maintain their potency.[1][2]

Protocol 2: Field Trapping and Monitoring

Materials:

  • Pheromone traps (e.g., Delta, Wing, or Bucket traps)[3]

  • Prepared this compound lures

  • Stakes or hangers for trap deployment

  • Gloves

  • Data collection sheets or electronic device

  • GPS device for recording trap locations

Procedure:

  • Trap Placement:

    • Select an appropriate experimental site, such as an orchard or field where the target insect is prevalent.[1]

    • Hang traps on stakes or tree branches at a height of approximately 1.5 to 2 meters, or as determined by the flight behavior of the target species.[1]

    • Ensure traps are placed at least 20-30 meters apart to avoid interference between them.[1] For monitoring different species, the distance between traps should be at least 50 meters.[2]

    • Use a GPS device to record the coordinates of each trap for accurate data collection and relocation.

  • Lure Deployment:

    • Wear clean, disposable gloves when handling lures to prevent contamination.[2][3]

    • Place one this compound lure inside each trap according to the manufacturer's instructions.

    • For control traps, use a dispenser without the pheromone.

  • Data Collection:

    • Check traps at regular intervals, typically once or twice a week.[1][3]

    • Count and record the number of captured target insects in each trap.

    • Remove all captured insects from the traps after each count.

    • Replace the sticky liners or clean the collection chambers as needed.

  • Lure Replacement:

    • Replace the pheromone lures at recommended intervals, typically every 4-6 weeks, or as determined by the manufacturer and environmental conditions.[1][2]

Visualizations

Diagrams are provided to illustrate key processes in pheromone-based field trapping experiments.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_deployment Phase 2: Field Deployment cluster_monitoring Phase 3: Monitoring & Data Collection cluster_maintenance Phase 4: Maintenance cluster_analysis Phase 5: Data Analysis lure_prep Lure Preparation (this compound) trap_assembly Trap Assembly lure_prep->trap_assembly trap_placement Trap Placement (Grid Layout) trap_assembly->trap_placement lure_deployment Lure Installation trap_placement->lure_deployment trap_checking Weekly Trap Inspection lure_deployment->trap_checking data_recording Record Captures trap_checking->data_recording lure_replacement Lure Replacement (4-6 Weeks) trap_checking->lure_replacement trap_servicing Trap Cleaning/Liner Replacement trap_checking->trap_servicing insect_removal Remove Captured Insects data_recording->insect_removal data_analysis Statistical Analysis data_recording->data_analysis insect_removal->trap_checking Repeat Weekly lure_replacement->trap_checking trap_servicing->trap_checking conclusion Conclusion & Reporting data_analysis->conclusion

Caption: Experimental workflow for field trapping using this compound lures.

Pheromone_Signaling_Pathway cluster_reception Signal Reception cluster_transduction Signal Transduction cluster_processing Signal Processing cluster_response Behavioral Response pheromone This compound Molecule pbp Pheromone Binding Protein (PBP) pheromone->pbp Binding or Odorant Receptor (OR) on Olfactory Sensory Neuron pbp->or Transport & Delivery ion_channel Ion Channel Activation or->ion_channel Conformational Change depolarization Neuron Depolarization ion_channel->depolarization action_potential Action Potential Generation depolarization->action_potential antennal_lobe Antennal Lobe action_potential->antennal_lobe Signal Transmission brain Higher Brain Centers antennal_lobe->brain Processing behavior Upwind Flight & Mating Behavior brain->behavior Initiation

Caption: Hypothetical signaling pathway for insect pheromone reception.

References

Application Note: Quantitative Analysis of 10(Z)-Nonadecenol in Insect Gland Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

10(Z)-Nonadecenol is a long-chain fatty alcohol that has been identified as a component of the semiochemical profile of various insect species. As a semiochemical, it can act as a pheromone, influencing the behavior of other individuals of the same species, or as an allomone or kairomone in interspecies communication. Accurate quantification of this compound in insect gland extracts is crucial for understanding its biological role, developing effective pest management strategies based on mating disruption or mass trapping, and for screening potential drug candidates that may interfere with insect chemosensation. This application note provides a detailed protocol for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) following solvent extraction and derivatization.

Quantitative Data Summary

The concentration of this compound in insect gland extracts can vary significantly depending on the species, age, and physiological state of the insect. The following tables provide representative quantitative data for long-chain fatty alcohols in insects to serve as a reference for expected concentration ranges.

Table 1: Representative Concentrations of Long-Chain Fatty Alcohols in Engineered Pheromone-Producing Systems

AnalyteSystemConcentration (mg/L)Reference
C16 Fatty AlcoholsEngineered Yarrowia lipolytica14.6[1]
C18-C24 Fatty AlcoholsEngineered Yarrowia lipolytica166.6[1][2][3]
(Z)-11-HexadecenolEngineered Saccharomyces cerevisiae0.0195[1]

Table 2: Representative Pheromone Release Rates from Individual Female Moth Glands

Pheromone ComponentInsect SpeciesRelease Rate (ng/30 min)Reference
(Z)-11-HexadecenalHeliothis subflexa~44[4]
(Z)-11-HexadecenolHeliothis subflexa~0.65[4]
Total Pheromone BlendHeliothis subflexa58.2[4]

Experimental Protocols

Gland Dissection and Extraction

This protocol describes the extraction of semiochemicals from insect pheromone glands.

Materials:

  • Dissecting microscope

  • Fine-tipped forceps

  • Micro-scissors

  • Glass vials (2 mL) with PTFE-lined caps

  • Hexane (B92381) (HPLC grade)

  • Internal Standard (IS) solution (e.g., 10 ng/µL of Pentadecyl acetate (B1210297) in hexane)[4]

  • Glass syringe (10 µL)

Procedure:

  • Anesthetize the insect by cooling on ice.

  • Under the dissecting microscope, carefully dissect the pheromone gland from the abdominal tip.[5]

  • Immediately place the dissected gland into a 2 mL glass vial.

  • Add 50 µL of hexane to the vial.

  • Add 1 µL of the internal standard solution to the vial.

  • Gently agitate the vial for 5 minutes to extract the semiochemicals.

  • Carefully remove the gland tissue from the solvent.

  • The resulting extract is now ready for derivatization.

Derivatization of this compound

Long-chain alcohols require derivatization to increase their volatility for GC-MS analysis.[6] This protocol describes the silylation of the alcohol to form a trimethylsilyl (B98337) (TMS) ether.[7][8]

Materials:

  • Dried gland extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[9]

  • Pyridine (B92270) (anhydrous)

  • Heating block or oven

  • Nitrogen gas stream

Procedure:

  • Evaporate the solvent from the gland extract to dryness under a gentle stream of nitrogen.

  • Add 20 µL of anhydrous pyridine to the dried extract to dissolve the residue.

  • Add 20 µL of BSTFA + 1% TMCS to the vial.[10]

  • Seal the vial tightly with a PTFE-lined cap.

  • Heat the vial at 70°C for 30 minutes to ensure complete derivatization.[10]

  • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

GC-MS Quantitative Analysis

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Injector: Splitless mode, 250°C

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 10 minutes at 280°C

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • MSD Conditions:

    • Ionization Mode: Electron Ionization (EI), 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM)

SIM Ions for Quantification:

  • This compound-TMS: To be determined from the mass spectrum of the derivatized standard. A characteristic fragment ion and the molecular ion (if present) should be chosen.

  • Internal Standard (Pentadecyl acetate): m/z 61, 43.

Quantification Procedure:

  • Calibration Curve: Prepare a series of calibration standards containing known concentrations of this compound and a constant concentration of the internal standard. Derivatize these standards using the same procedure as the samples.

  • Analysis: Inject 1 µL of each derivatized calibration standard and sample into the GC-MS.

  • Data Processing:

    • Integrate the peak areas of the target analyte (this compound-TMS) and the internal standard in each chromatogram.

    • Calculate the response ratio (Analyte Area / Internal Standard Area) for each calibration standard.

    • Plot the response ratio against the concentration of this compound to generate a calibration curve.

    • Calculate the concentration of this compound in the samples by applying the response ratio from the sample chromatogram to the calibration curve equation.

Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis & Quantification a Insect Anesthesia (Cooling) b Pheromone Gland Dissection a->b c Solvent Extraction (Hexane + Internal Standard) b->c d Solvent Evaporation (Nitrogen Stream) c->d e Addition of Pyridine and BSTFA + 1% TMCS d->e f Heating (70°C for 30 min) e->f g GC-MS Analysis (SIM Mode) f->g h Data Processing (Peak Integration) g->h i Quantification (Calibration Curve) h->i G Pheromone This compound Release (Female Gland) Antenna Pheromone Binding to Olfactory Receptor Neuron (ORN) on Male Antenna Pheromone->Antenna Diffusion Signal Action Potential Generation Antenna->Signal AntennalLobe Signal Processing in Antennal Lobe (Brain) Signal->AntennalLobe Neural Transmission HigherBrain Integration in Higher Brain Centers AntennalLobe->HigherBrain Behavior Behavioral Response (e.g., Upwind Flight, Mating) HigherBrain->Behavior

References

Application Notes and Protocols for the Stereoselective Synthesis of (Z)-10-Nonadecenol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of (Z)-10-Nonadecenol. The primary synthetic strategy employed is the Wittig reaction, which is well-established for the formation of (Z)-alkenes from non-stabilized ylides. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable method to obtain the (Z)-isomer of this long-chain alkenol with high stereoselectivity.

Introduction

(Z)-10-Nonadecenol is a long-chain unsaturated alcohol. The stereoselective synthesis of the (Z)-isomer is often crucial for its biological activity and applications in various fields, including its potential use as an insect pheromone or as a synthon in the synthesis of more complex molecules. The Wittig reaction provides a robust and highly stereoselective method for the construction of the (Z)-double bond. This protocol outlines a two-part synthesis: the preparation of the necessary precursors followed by the key Wittig olefination and subsequent purification.

The overall synthetic strategy involves the reaction of a C9 phosphonium (B103445) ylide with a C10 aldehyde. Specifically, (nonyl)triphenylphosphonium bromide is reacted with 10-hydroxydecanal (or a protected derivative) to form the C19 carbon skeleton with the desired (Z)-alkene geometry.

Synthetic Pathway

The synthesis of (Z)-10-Nonadecenol is achieved through a three-stage process:

  • Synthesis of (Nonyl)triphenylphosphonium Bromide: A C9 phosphonium salt is prepared from 1-bromononane (B48978) and triphenylphosphine (B44618).

  • Synthesis of 10-Hydroxydecanal: A C10 aldehyde with a terminal hydroxyl group is required. To prevent side reactions, the hydroxyl group is often protected, for example, as a tetrahydropyranyl (THP) ether, and deprotected after the Wittig reaction.

  • Wittig Reaction and Deprotection: The phosphonium salt is converted to its ylide and reacted with the aldehyde to form the protected (Z)-10-nonadecen-1-ol, which is then deprotected to yield the final product.

Logical Workflow of the Synthesis

G cluster_0 Precursor Synthesis cluster_1 Precursor Synthesis cluster_2 Wittig Reaction & Deprotection 1-Bromononane 1-Bromononane Triphenylphosphine Triphenylphosphine Phosphonium_Salt (Nonyl)triphenylphosphonium bromide Triphenylphosphine->Phosphonium_Salt 1_Bromononane 1_Bromononane 1_Bromononane->Phosphonium_Salt Toluene (B28343), Reflux 1_10-Decanediol 1,10-Decanediol (B1670011) Protected_Alcohol 10-(Tetrahydropyran-2-yloxy)decan-1-ol 1_10-Decanediol->Protected_Alcohol PTSA (cat.) DCM Dihydropyran Dihydropyran Dihydropyran->Protected_Alcohol Protected_Aldehyde 10-(Tetrahydropyran-2-yloxy)decanal Protected_Alcohol->Protected_Aldehyde PCC, DCM Phosphonium_Salt_2 (Nonyl)triphenylphosphonium bromide Wittig_Reaction Wittig Reaction Phosphonium_Salt_2->Wittig_Reaction n-BuLi, THF Protected_Aldehyde_2 10-(Tetrahydropyran-2-yloxy)decanal Protected_Aldehyde_2->Wittig_Reaction Protected_Product Protected (Z)-10-Nonadecenol Wittig_Reaction->Protected_Product Final_Product (Z)-10-Nonadecenol Protected_Product->Final_Product PTSA, MeOH

Caption: Synthetic workflow for (Z)-10-Nonadecenol.

Experimental Protocols

Materials and Reagents
ReagentSupplierPurity
1-BromononaneSigma-Aldrich98%
TriphenylphosphineSigma-Aldrich99%
TolueneFisher ScientificAnhydrous
n-Butyllithium (n-BuLi)Sigma-Aldrich2.5 M in hexanes
Tetrahydrofuran (B95107) (THF)Fisher ScientificAnhydrous
1,10-DecanediolSigma-Aldrich98%
3,4-Dihydro-2H-pyran (DHP)Sigma-Aldrich97%
Pyridinium (B92312) p-toluenesulfonate (PPTS)Sigma-Aldrich98%
Pyridinium chlorochromate (PCC)Sigma-Aldrich98%
Dichloromethane (B109758) (DCM)Fisher ScientificAnhydrous
Methanol (B129727) (MeOH)Fisher ScientificAnhydrous
Silica (B1680970) GelSorbent Technologies230-400 mesh
Protocol 1: Synthesis of (Nonyl)triphenylphosphonium bromide
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add triphenylphosphine (26.2 g, 100 mmol) and anhydrous toluene (100 mL).

  • Addition of Alkyl Bromide: Add 1-bromononane (20.7 g, 100 mmol) to the flask.

  • Reflux: Heat the reaction mixture to reflux and maintain for 24 hours. A white precipitate will form.

  • Isolation: Cool the mixture to room temperature. The phosphonium salt will precipitate. Collect the solid by vacuum filtration and wash with cold diethyl ether (2 x 50 mL).

  • Drying: Dry the white solid under vacuum to a constant weight.

Expected Yield: 85-95% Characterization: The product can be characterized by ¹H NMR and ³¹P NMR spectroscopy.

Protocol 2: Synthesis of 10-(Tetrahydropyran-2-yloxy)decanal

Part A: Monoprotection of 1,10-Decanediol

  • Reaction Setup: To a 500 mL round-bottom flask, dissolve 1,10-decanediol (17.4 g, 100 mmol) in anhydrous dichloromethane (200 mL).

  • Addition of DHP: Add 3,4-dihydro-2H-pyran (9.2 mL, 100 mmol) and a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (251 mg, 1 mmol).

  • Reaction: Stir the mixture at room temperature for 4 hours. Monitor the reaction by TLC.

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution (50 mL). Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford 10-(tetrahydropyran-2-yloxy)decan-1-ol.

Part B: Oxidation to the Aldehyde

  • Reaction Setup: In a 500 mL round-bottom flask, suspend pyridinium chlorochromate (PCC) (16.2 g, 75 mmol) in anhydrous dichloromethane (150 mL).

  • Addition of Alcohol: Add a solution of 10-(tetrahydropyran-2-yloxy)decan-1-ol (from Part A, assuming ~50 mmol) in dichloromethane (50 mL) dropwise to the PCC suspension.

  • Reaction: Stir the mixture at room temperature for 2 hours. The reaction mixture will turn into a dark brown slurry.

  • Workup: Dilute the reaction mixture with diethyl ether (200 mL) and filter through a pad of Celite®. Wash the filter cake with diethyl ether.

  • Purification: Concentrate the filtrate under reduced pressure. The crude aldehyde is often used in the next step without further purification.

Protocol 3: Wittig Reaction and Deprotection to (Z)-10-Nonadecenol
  • Ylide Formation: To a flame-dried 500 mL two-necked round-bottom flask under an argon atmosphere, add (nonyl)triphenylphosphonium bromide (23.9 g, 50 mmol) and anhydrous tetrahydrofuran (THF) (200 mL). Cool the suspension to -78 °C in a dry ice/acetone bath.

  • Addition of Base: Add n-butyllithium (2.5 M in hexanes, 20 mL, 50 mmol) dropwise via syringe. The solution will turn a deep orange/red color, indicating the formation of the ylide. Stir at -78 °C for 1 hour.

  • Wittig Reaction: Add a solution of 10-(tetrahydropyran-2-yloxy)decanal (from Protocol 2, assuming ~40 mmol) in anhydrous THF (50 mL) dropwise to the ylide solution at -78 °C.

  • Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours. Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution (100 mL).

  • Extraction: Extract the mixture with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude protected alkenol in methanol (150 mL) and add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (200 mg). Stir at room temperature for 4 hours.

  • Final Workup: Remove the methanol under reduced pressure. Dissolve the residue in diethyl ether (200 mL) and wash with water (2 x 100 mL) and brine (100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude (Z)-10-Nonadecenol by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Data Presentation

Table 1: Summary of Yields and Stereoselectivity
StepProductTypical Yield (%)Z:E Ratio
1(Nonyl)triphenylphosphonium bromide85-95N/A
210-(Tetrahydropyran-2-yloxy)decanal70-80 (over 2 steps)N/A
3(Z)-10-Nonadecenol60-75 (over 2 steps)>95:5

Note: Yields and Z:E ratios are representative and may vary based on reaction conditions and purification efficiency.

Mandatory Visualizations

Diagram of the Wittig Reaction Mechanism

G Ylide R-CH=PPh3 Betaine Betaine Intermediate Ylide->Betaine Aldehyde R'-CHO Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Alkene (Z)-Alkene Oxaphosphetane->Alkene Phosphine_Oxide Ph3P=O Oxaphosphetane->Phosphine_Oxide

Caption: Mechanism of the Wittig Reaction for Z-alkene synthesis.

Conclusion

The protocols described provide a reliable and stereoselective route to (Z)-10-Nonadecenol. The Wittig reaction, utilizing a non-stabilized ylide, ensures high (Z)-selectivity. Careful execution of the experimental procedures and purification steps is essential for obtaining the final product in high yield and isomeric purity. The provided data and diagrams are intended to guide researchers in the successful synthesis of this valuable long-chain alkenol.

Application of 10(Z)-Nonadecenol in Integrated Pest Management (IPM): A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the scientific literature and pest management databases reveal a significant finding: there is currently no documented application of 10(Z)-Nonadecenol as a semiochemical, attractant, or repellent within Integrated Pest Management (IPM) strategies. Extensive searches have not yielded any data on target pest species, mechanism of action, electrophysiological responses, behavioral assays, or field trials associated with this specific compound. Resources such as the Pherobase, a comprehensive database of pheromones and semiochemicals, do not contain an entry for this compound.

This absence of information prevents the creation of the requested detailed Application Notes and Protocols, as no quantitative data or established experimental methodologies exist for this compound in the context of IPM.

To provide a relevant and illustrative example of how a long-chain unsaturated fatty alcohol derivative is utilized in IPM, this document will briefly outline the application of a well-documented pheromone, (Z)-10-Tetradecen-1-ol, acetate (B1210297) . This compound serves as a key component of the sex pheromone for several lepidopteran pests.

Illustrative Example: (Z)-10-Tetradecen-1-ol, acetate in IPM

(Z)-10-Tetradecen-1-ol, acetate is a well-researched semiochemical used to monitor and control various moth species, primarily within the Tortricidae family.[1] Its application in IPM is a prime example of leveraging insect chemical communication for targeted pest management.

Target Pests and Mechanism of Action

This compound is a major component of the female sex pheromone for several economically important pests, including:

  • Summer fruit tortrix moth (Adoxophyes orana) : A significant pest in European orchards.

  • Oblique-banded leafroller (Choristoneura rosaceana) : A pest of fruit trees and other woody ornamentals in North America.[1]

  • Smaller tea tortrix moth (Adoxophyes honmai) : A pest in tea cultivation.[1]

The mechanism of action relies on disrupting the natural mating behavior of these species.[1] Male moths are highly sensitive to this pheromone and use it to locate females for mating. By deploying synthetic (Z)-10-Tetradecen-1-ol, acetate in an agricultural setting, two primary IPM strategies can be implemented:

  • Monitoring: Low concentrations of the pheromone are used to bait traps. The number of male moths captured provides an accurate measure of the pest population density, helping growers to determine if and when other control measures are necessary.

  • Mating Disruption: High concentrations of the pheromone are released into the environment, creating a state of sensory overload for the male moths. This makes it difficult or impossible for them to locate calling females, thus disrupting mating and reducing the subsequent larval population.

Data from Field Applications

The effectiveness of pheromone-based mating disruption is often quantified by comparing crop damage in treated and untreated plots. While specific data for this compound is unavailable, a hypothetical table illustrating how such data for a compound like (Z)-10-Tetradecen-1-ol, acetate might be presented is shown below.

TreatmentApplication Rate (g/ha)Mean % Fruit Damage (± SE)Pest Population Reduction (%)
(Z)-10-Tetradecen-1-ol, acetate1501.5 (± 0.3)92
Conventional InsecticideStandard Rate2.1 (± 0.5)88
Untreated Control018.7 (± 2.1)0

This is a hypothetical data table for illustrative purposes.

Experimental Protocols

To establish a compound like this compound as a useful tool in IPM, a series of rigorous experimental protocols would need to be followed. These typically include:

  • Electroantennography (EAG): This technique is used to measure the electrical response of an insect's antenna to a specific chemical compound. A strong EAG response is the first indication that the insect can detect the compound.

  • Behavioral Assays (Wind Tunnel Studies): In a controlled environment, the behavioral response of the target insect to the compound is observed. This can determine if the compound acts as an attractant, repellent, or has other behavioral effects.

  • Field Trapping Studies: Different lure formulations and trap designs are tested in the field to determine the optimal conditions for attracting the target pest.

  • Mating Disruption Trials: Large-scale field trials are conducted to evaluate the efficacy of the compound in reducing mating success and subsequent crop damage.

Logical Workflow for Semiochemical Evaluation in IPM

The process of identifying and validating a new semiochemical for use in IPM follows a logical progression from laboratory-based assays to field-scale trials.

IPM Semiochemical Validation Workflow

References

Solid-Phase Microextraction (SPME) for the Sampling of 10(Z)-Nonadecenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique ideal for the extraction and concentration of volatile and semi-volatile organic compounds. This application note provides a detailed overview and specific protocols for the use of SPME in the sampling and analysis of 10(Z)-Nonadecenol, a long-chain unsaturated alcohol that may act as a semiochemical or be of interest in various biological and pharmaceutical studies. The methodologies described herein are designed to offer robust and reproducible results for the analysis of this compound in various matrices, particularly via headspace sampling followed by Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of SPME

SPME utilizes a fused silica (B1680970) fiber coated with a stationary phase. When the fiber is exposed to a sample, either by direct immersion or through the headspace, analytes partition from the sample matrix onto the fiber coating. The amount of analyte extracted is proportional to its concentration in the sample. Following extraction, the fiber is transferred to the injection port of a gas chromatograph, where the analytes are thermally desorbed for analysis. This technique simplifies sample preparation, reduces analysis time, and eliminates the need for organic solvents.

Recommended Materials and Equipment

  • SPME Fiber Assembly: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range analysis of semi-volatile compounds like this compound.

  • SPME Fiber Holder: Manual or autosampler-compatible holder.

  • Gas-tight vials with septa: 10 mL or 20 mL vials are suitable for headspace analysis.

  • Heating block or water bath: For temperature-controlled extraction.

  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector and a suitable capillary column (e.g., DB-5ms).

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for silylation of the alcohol group.

Experimental Protocols

Protocol 1: Headspace SPME (HS-SPME) of this compound

This protocol is designed for the general headspace sampling of this compound from a liquid or solid sample.

1. Sample Preparation:

  • Place a known amount of the sample (e.g., 1-5 g of solid or 1-5 mL of liquid) into a 20 mL headspace vial.
  • If a quantitative analysis is intended, add a known amount of an appropriate internal standard to the sample.

2. SPME Fiber Conditioning:

  • Before the first use, and briefly before each analysis, condition the SPME fiber according to the manufacturer's instructions. This typically involves inserting the fiber into the GC injector port at a high temperature (e.g., 250-270°C) for a specified time to remove any contaminants.

3. Headspace Extraction:

  • Securely seal the vial with a septum cap.
  • Place the vial in a heating block or water bath and allow it to equilibrate at the desired extraction temperature (e.g., 60-80°C) for a set period (e.g., 15-30 minutes).
  • Carefully insert the SPME fiber holder through the septum, exposing the fiber to the headspace above the sample. Do not allow the fiber to touch the sample.
  • Extract for a predetermined time (e.g., 30-60 minutes) while maintaining the temperature.

4. Desorption and GC-MS Analysis:

  • After extraction, retract the fiber into the needle, remove it from the vial, and immediately insert it into the GC injector port, which is set to a high temperature (e.g., 250-280°C).
  • Desorb the analytes from the fiber for a sufficient time (e.g., 2-5 minutes) in splitless mode to ensure complete transfer to the GC column.
  • Start the GC-MS data acquisition at the beginning of the desorption.

Protocol 2: Derivatization for Enhanced GC-MS Analysis of this compound

Due to its relatively low volatility, derivatization of this compound is recommended to improve its chromatographic properties and achieve better sensitivity. Silylation is a common derivatization technique for alcohols.[1]

1. Sample Extraction:

  • Extract this compound from the sample matrix using an appropriate solvent (e.g., hexane (B92381) or dichloromethane).
  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

2. Derivatization Procedure:

  • To the dried extract, add a silylating agent such as 50 µL of BSTFA with 1% TMCS.[1]
  • Seal the vial and heat it at 60-80°C for 30-60 minutes to form the trimethylsilyl (B98337) (TMS) ether derivative.[1]
  • After cooling to room temperature, the sample is ready for GC-MS analysis.

3. GC-MS Analysis of the Derivatized Sample:

  • Inject an aliquot of the derivatized sample into the GC-MS system.

GC-MS Parameters

The following are typical GC-MS parameters for the analysis of derivatized this compound. These should be optimized for the specific instrument and application.

ParameterRecommended Setting
Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)[1]
Injector Splitless mode at 250-280°C[1]
Oven Program Initial temp: 100°C, hold for 2 min; Ramp: 10-15°C/min to 300-320°C, hold for 5-10 min[1]
Carrier Gas Helium at a constant flow of 1.0-1.5 mL/min[1]
MS Ionization Electron Ionization (EI) at 70 eV[1]
MS Mode Full scan for identification, Selected Ion Monitoring (SIM) for quantification[1]

Quantitative Data Summary

The following table summarizes representative performance data for the quantitative analysis of long-chain alcohols using chromatographic methods. These values should be considered as a general guideline, and specific validation should be performed for this compound in the matrix of interest.

ParameterTypical Performance for Long-Chain Alcohols
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.01 - 1.0 µg/mL
Limit of Quantification (LOQ) 0.03 - 3.0 µg/mL
Recovery 80 - 115%
Precision (RSD) < 15%

Visualizations

SPME_Workflow cluster_prep Sample Preparation cluster_extraction SPME Extraction cluster_analysis Analysis Sample Sample containing This compound Vial Place sample in headspace vial Sample->Vial Equilibrate Equilibrate at controlled temperature Vial->Equilibrate ExposeFiber Expose SPME fiber to headspace Equilibrate->ExposeFiber Extraction Analyte partitions onto fiber ExposeFiber->Extraction RetractFiber Retract fiber Extraction->RetractFiber Desorb Thermal desorption in GC injector RetractFiber->Desorb GCMS GC-MS Analysis Desorb->GCMS Data Data Acquisition and Processing GCMS->Data

Caption: Experimental workflow for HS-SPME-GC-MS analysis of this compound.

Derivatization_Workflow Start Sample containing This compound SolventExtraction Solvent Extraction Start->SolventExtraction Evaporation Evaporate to Dryness SolventExtraction->Evaporation AddReagent Add Silylating Reagent (e.g., BSTFA) Evaporation->AddReagent Heating Heat at 60-80°C AddReagent->Heating DerivatizedSample TMS-derivatized This compound Heating->DerivatizedSample GCMSAnalysis GC-MS Analysis DerivatizedSample->GCMSAnalysis

Caption: Workflow for the derivatization of this compound for GC-MS analysis.

Conclusion

Solid-Phase Microextraction offers a simple, rapid, and solventless method for the sampling of this compound. The combination of headspace SPME with GC-MS provides a powerful analytical tool for the identification and quantification of this semi-volatile compound. For enhanced sensitivity and improved chromatographic performance, derivatization of the alcohol to its TMS ether is highly recommended. The protocols and data presented in this application note serve as a comprehensive guide for researchers and scientists in the development and implementation of SPME-based methods for the analysis of this compound. Method optimization and validation are crucial steps to ensure accurate and reliable results for specific sample matrices and research objectives.

References

Troubleshooting & Optimization

Technical Support Center: Wittig Synthesis of 10(Z)-Nonadecenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the Wittig synthesis of 10(Z)-Nonadecenol. The content is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Question 1: My Wittig reaction is resulting in a low yield of this compound. What are the potential causes and solutions?

Answer:

Low yields in the Wittig synthesis of this compound can stem from several factors throughout the experimental workflow. Here are the primary causes and troubleshooting steps:

  • Inefficient Ylide Formation: The first critical step is the generation of the nonylphosphonium ylide.

    • Base Strength: Incomplete deprotonation of the nonyltriphenylphosphonium bromide is a common issue. Use a strong, non-nucleophilic base to ensure complete ylide formation. Suitable bases include sodium hydride (NaH), potassium tert-butoxide (KOtBu), or sodium hexamethyldisilazide (NaHMDS)[1]. Organolithium bases like n-butyllithium can also be used, but be aware of the potential influence of lithium salts on stereoselectivity.

    • Reaction Conditions: Ensure anhydrous conditions, as the ylide is a strong base and will be quenched by water or alcohols[1]. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

  • Aldehyde Instability: The aldehyde precursor, 10-oxodecanal or a protected analogue, can be prone to oxidation, polymerization, or decomposition[2].

    • Purity: Use freshly prepared or purified aldehyde for the reaction.

    • In Situ Generation: Consider a tandem oxidation-Wittig process where the corresponding alcohol is oxidized to the aldehyde in situ immediately before the addition of the ylide[2].

  • Steric Hindrance: While less of a concern with a long-chain aliphatic aldehyde, significant steric bulk on either the ylide or the aldehyde can slow down the reaction and lead to lower yields[1].

  • Suboptimal Reaction Conditions:

    • Temperature: The reaction of non-stabilized ylides with aliphatic aldehydes to favor the Z-isomer is typically performed at low temperatures, such as -78°C[1][3]. Running the reaction at higher temperatures can lead to side reactions and decreased yield.

    • Reaction Time: Allow the reaction to proceed to completion. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Difficulties in Purification: The primary byproduct of the Wittig reaction, triphenylphosphine (B44618) oxide (TPPO), can be challenging to separate from the desired product, leading to apparent low yields of the purified product.

    • Crystallization: TPPO can sometimes be removed by crystallization from a suitable solvent system.

    • Chromatography: Flash column chromatography is a common method for purification.

    • Chemical Conversion: In some cases, TPPO can be converted to a more easily separable derivative.

Question 2: The stereoselectivity of my reaction is poor, yielding a significant amount of the (E)-isomer. How can I improve the Z-selectivity?

Answer:

Achieving high (Z)-selectivity is a key challenge in the synthesis of this compound. The formation of the Z-alkene is favored by using non-stabilized ylides under kinetic control[4][5]. Here’s how to optimize for the (Z)-isomer:

  • Choice of Ylide: The use of a non-stabilized ylide, such as the one derived from nonyltriphenylphosphonium bromide, is crucial for favoring the (Z)-alkene[4][5]. Ylides with electron-withdrawing (stabilizing) groups will predominantly yield the (E)-alkene.

  • Salt-Free Conditions: The presence of lithium salts can decrease Z-selectivity by promoting equilibration of the betaine (B1666868) intermediate[4]. If using an organolithium base, consider "salt-free" conditions, which can be achieved by specific preparation methods for the ylide. Using sodium or potassium-based strong bases (e.g., NaH, KHMDS) can also help to avoid this issue. Performing the reaction in dimethylformamide in the presence of lithium iodide or sodium iodide has been shown to favor the Z-isomer almost exclusively in some cases[4].

  • Solvent Effects: The choice of solvent can influence the Z/E ratio. For Z-selective reactions with non-stabilized ylides, polar aprotic solvents like tetrahydrofuran (B95107) (THF) are commonly used[3].

  • Temperature Control: Low reaction temperatures are critical for maximizing kinetic control and, therefore, Z-selectivity. The reaction should be carried out at -78°C[3]. Allowing the reaction to warm prematurely can lead to isomerization and a higher proportion of the thermodynamically more stable (E)-isomer.

ParameterCondition for High (Z)-SelectivityRationale
Ylide Type Non-stabilized (e.g., from alkyltriphenylphosphonium salt)Favors kinetic formation of the cis-oxaphosphetane intermediate.[4][5]
Salts Salt-free conditions (especially lithium salts)Lithium salts can catalyze the equilibration of intermediates, leading to the more stable (E)-product.[4]
Solvent Polar aprotic (e.g., THF)Influences the transition state geometry to favor the Z-product.[3]
Temperature Low temperature (e.g., -78°C)Maintains kinetic control and prevents equilibration to the more stable (E)-isomer.[3]

Question 3: I am having difficulty removing the triphenylphosphine oxide (TPPO) byproduct from my this compound product. What are the recommended purification strategies?

Answer:

The removal of triphenylphosphine oxide (TPPO) is a well-known challenge in Wittig reactions. Due to its polarity, it can be difficult to separate from the desired product, especially when the product itself has some polarity, like an alcohol. Here are several effective methods:

  • Column Chromatography: This is the most common and generally effective method. A silica (B1680970) gel column using a gradient of nonpolar to moderately polar solvents (e.g., hexanes and ethyl acetate) can effectively separate the less polar this compound from the more polar TPPO.

  • Crystallization/Precipitation:

    • Precipitation of TPPO: TPPO is often insoluble in nonpolar solvents like hexanes or diethyl ether, especially when cold. After the reaction, you can attempt to precipitate the TPPO by concentrating the reaction mixture and triturating with a nonpolar solvent.

    • Crystallization of the Product: If this compound is a solid at room temperature or below, recrystallization from a suitable solvent can be an effective purification method.

  • Chemical Conversion of TPPO:

    • Complexation with Metal Salts: TPPO can form complexes with metal salts like MgCl₂ or ZnCl₂. These complexes often have different solubility properties and can be filtered off.

  • Solvent Extraction: A carefully chosen biphasic solvent system may allow for the selective extraction of either the product or the TPPO.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials for the Wittig synthesis of this compound?

A1: The synthesis involves the reaction of a C10 phosphonium (B103445) ylide with a C9 aldehyde. The common precursors are:

  • Phosphonium Salt: Nonyltriphenylphosphonium bromide. This is prepared from the reaction of triphenylphosphine and 1-bromononane.

  • Aldehyde: 10-Oxodecanal. This can be prepared from a suitable precursor, such as 10-hydroxydecanal, through oxidation. It's important to use the aldehyde in its pure form to avoid side reactions.

Q2: What is a typical experimental protocol for the synthesis of this compound?

Experimental Protocol: Wittig Synthesis of 10(Z)-Nonadecenoic Acid (Adaptable for this compound)

  • Ylide Generation:

    • Suspend (9-carboxynonyl)triphenylphosphonium (B160529) bromide (1.0 equivalent) in anhydrous tetrahydrofuran (THF) under an argon atmosphere.

    • Cool the suspension to -78°C.

    • Add a strong base such as sodium hexamethyldisilazide (NaHMDS) (2.2 equivalents) portion-wise, maintaining the temperature at -78°C.

    • Stir the resulting deep orange-red solution at -78°C for 1 hour.

  • Wittig Reaction:

    • To the ylide solution at -78°C, add a solution of nonanal (B32974) (1.0 equivalent) in anhydrous THF dropwise.

    • Stir the reaction mixture at -78°C for 4 hours.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Workup and Purification:

    • Quench the reaction with saturated aqueous ammonium (B1175870) chloride (NH₄Cl).

    • Extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate (B1210297) to afford 10(Z)-nonadecenoic acid.

  • Reduction to this compound:

    • The resulting 10(Z)-nonadecenoic acid can then be reduced to the target alcohol, this compound, using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an appropriate solvent such as THF.

Q3: How can I characterize the final product to confirm the (Z)-stereochemistry?

A3: The stereochemistry of the double bond can be determined using spectroscopic methods:

  • ¹H NMR Spectroscopy: The coupling constant (J-value) for the vinyl protons in a cis (Z) configuration is typically smaller (around 10-12 Hz) compared to a trans (E) configuration (around 15-18 Hz).

  • ¹³C NMR Spectroscopy: The chemical shifts of the allylic carbons in the cis isomer are typically shifted upfield (to a lower ppm value) compared to the trans isomer.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the isomeric purity of the product by comparing the retention time with known standards of the (Z) and (E) isomers.

Visualizations

Wittig_Reaction_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_purification Purification cluster_product Final Product Phosphonium_Salt Nonyltriphenylphosphonium Bromide Ylide_Formation Ylide Generation (Strong Base, Anhydrous THF, -78°C) Phosphonium_Salt->Ylide_Formation Aldehyde 10-Oxodecanal Wittig_Reaction Wittig Reaction (-78°C to RT) Aldehyde->Wittig_Reaction Ylide_Formation->Wittig_Reaction Workup Aqueous Workup Wittig_Reaction->Workup Reduction Reduction to Alcohol (e.g., LiAlH4) Chromatography Column Chromatography Workup->Chromatography Final_Product This compound Chromatography->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_yield Low Yield Issues cluster_selectivity Poor Z-Selectivity Issues Start Low Yield or Poor Z-Selectivity Check_Ylide Check Ylide Formation: - Anhydrous conditions? - Strong enough base? Start->Check_Ylide Check_Aldehyde Check Aldehyde Quality: - Freshly prepared/purified? - Degradation? Start->Check_Aldehyde Check_Purification Review Purification: - Efficient TPPO removal? Start->Check_Purification Check_Temp Verify Temperature Control: - Maintained at -78°C? Start->Check_Temp Check_Salts Consider Salt Effects: - Using Li-free base? Start->Check_Salts Check_Solvent Evaluate Solvent: - Using polar aprotic (THF)? Start->Check_Solvent Solution1 Improved Yield Check_Ylide->Solution1 Optimize Base/Conditions Solution2 Improved Yield Check_Aldehyde->Solution2 Use Fresh Aldehyde Solution3 Improved Purity Check_Purification->Solution3 Optimize Chromatography Solution4 Improved Z-Selectivity Check_Temp->Solution4 Ensure Strict Temp. Control Solution5 Improved Z-Selectivity Check_Salts->Solution5 Switch to Na or K base Solution6 Improved Z-Selectivity Check_Solvent->Solution6 Confirm Use of THF

Caption: Troubleshooting decision tree for the Wittig synthesis.

References

Technical Support Center: Purification of Synthetic 10(Z)-Nonadecenol from E/Z Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of synthetic 10(Z)-Nonadecenol from its E/Z isomers. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental work.

Troubleshooting Guides

This section addresses common issues encountered during the chromatographic separation of this compound E/Z isomers.

Problem Potential Cause Suggested Solution
Poor or No Separation of Isomers Inadequate selectivity of the stationary phase.For HPLC, employ a silver ion-impregnated silica (B1680970) gel or a specialized column with shape-selective phases. For GC, use a high-resolution capillary column with a polar stationary phase.
Suboptimal mobile phase composition.In HPLC, systematically adjust the solvent polarity. For silver ion chromatography, a non-polar mobile phase (e.g., hexane (B92381)/ethyl acetate) is typically effective. For GC, optimize the temperature program and carrier gas flow rate.
Column overloading.Reduce the amount of sample injected onto the column.
Peak Tailing Active sites on the column interacting with the alcohol functional group.Add a small amount of a polar modifier (e.g., acetic acid) to the mobile phase in reversed-phase HPLC to saturate active sites. For GC, derivatization of the hydroxyl group to a less polar ether (e.g., TMS ether) is highly recommended.[1]
Column degradation or contamination.Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
Peak Fronting Sample solvent stronger than the mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.
High sample concentration.Dilute the sample before injection.
Irreproducible Retention Times Fluctuations in temperature.Use a column oven to maintain a constant and stable temperature.
Inconsistent mobile phase preparation.Ensure accurate and consistent preparation of the mobile phase for each run. Use a mobile phase degasser.
System leaks.Inspect all fittings and connections for any signs of leakage and tighten or replace as necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for separating the E/Z isomers of 10-Nonadecenol on a preparative scale?

A1: Silver ion high-performance liquid chromatography (Ag-HPLC) is a powerful and widely used technique for the preparative separation of geometric isomers of unsaturated compounds like 10-Nonadecenol.[2] The separation is based on the reversible interaction between the silver ions on the stationary phase and the π-electrons of the double bond, which is stronger for the less sterically hindered Z-isomer. This results in a longer retention time for the Z-isomer, allowing for effective separation.

Q2: Can I use standard reversed-phase HPLC (e.g., with a C18 column) for this separation?

A2: While it is possible to achieve some separation of E/Z isomers on a C18 column, it is often challenging to obtain baseline resolution for preparative purposes due to the small differences in polarity and shape between the isomers. Optimization of the mobile phase and temperature is critical. For more effective and reliable separation, silver ion chromatography is generally recommended.

Q3: Is derivatization necessary for the analysis of this compound isomers?

A3: For Gas Chromatography (GC) analysis, derivatization of the hydroxyl group of 10-Nonadecenol is highly recommended. Converting the alcohol to a trimethylsilyl (B98337) (TMS) ether increases its volatility and thermal stability, leading to improved peak shape and better resolution of the E/Z isomers.[1] For HPLC analysis, derivatization is not typically necessary.

Q4: How can I confirm the identity and purity of the separated isomers?

A4: The identity of the purified isomers can be confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, which can distinguish between the E and Z configurations based on the coupling constants of the vinylic protons. Purity can be assessed by analytical HPLC or GC analysis of the collected fractions.

Q5: My synthetic pheromone blend containing this compound is not biologically active. Could the presence of the E-isomer be the issue?

A5: Yes, the presence of the E-isomer can significantly impact the biological activity of a pheromone blend. In many insect species, the olfactory receptors are highly specific to a particular isomer. The "wrong" isomer can be inactive or, in some cases, even act as an inhibitor, masking the effect of the active Z-isomer.[3] Therefore, high isomeric purity is often crucial for optimal activity.

Experimental Protocols

Protocol 1: Preparative Silver Ion HPLC (Ag-HPLC) for Purification of this compound

This protocol is adapted from established methods for the separation of long-chain alkenyl alcohol isomers and is intended as a starting point for method development.

1. Preparation of the Silver Ion Column:

  • A commercially available silver ion HPLC column is recommended for ease of use and reproducibility.

  • Alternatively, a silica-based column can be impregnated with silver nitrate (B79036). This involves washing the column with a solution of silver nitrate in a polar solvent, followed by flushing with non-polar solvents to prepare it for use.

2. Mobile Phase Preparation:

  • Prepare a mobile phase consisting of a mixture of hexane and ethyl acetate (B1210297). A typical starting gradient is from 100% hexane to 90:10 (v/v) hexane:ethyl acetate over 30 minutes. The optimal gradient will need to be determined empirically.

  • Ensure all solvents are HPLC grade and are thoroughly degassed before use.

3. Sample Preparation:

  • Dissolve the crude synthetic mixture of 10-Nonadecenol isomers in a minimal amount of the initial mobile phase (hexane).

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. HPLC Parameters:

ParameterValue
Column Silver Ion Preparative HPLC Column (e.g., 250 x 10 mm, 5 µm)
Mobile Phase A: Hexane; B: Ethyl Acetate
Gradient 0-5 min: 0% B; 5-35 min: 0-10% B; 35-40 min: 10% B
Flow Rate 4.0 mL/min
Injection Volume 500 µL
Sample Concentration 20 mg/mL
Detection Refractive Index (RI) or UV at 205 nm

5. Data Analysis and Fraction Collection:

  • The E-isomer is expected to elute first, followed by the Z-isomer, which interacts more strongly with the silver ions.

  • Collect fractions corresponding to the two main peaks.

  • Analyze the purity of the collected fractions using analytical GC-MS (see Protocol 2).

Protocol 2: Analytical GC-MS for Purity Assessment of 10-Nonadecenol Isomers

1. Derivatization to TMS Ethers:

  • In a vial, dissolve approximately 1 mg of the purified 10-Nonadecenol isomer in 200 µL of dry pyridine.

  • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial tightly and heat at 60°C for 30 minutes.

  • Cool to room temperature before injection.

2. GC-MS Instrumental Parameters:

ParameterValue
GC Column DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar
Injector Temperature 280°C
Injection Mode Splitless
Oven Temperature Program 150°C (hold 2 min), then ramp to 280°C at 10°C/min (hold 5 min)
Carrier Gas Helium at a constant flow of 1.2 mL/min
MS Ion Source Temp. 230°C
MS Quadrupole Temp. 150°C
Scan Range m/z 40-500

Quantitative Data Summary

The following table provides representative data for the preparative separation of long-chain alkenyl alcohol E/Z isomers, which can be used as a benchmark for the purification of 10-Nonadecenol. Actual results may vary depending on the specific experimental conditions.

Method Sample Load (mg) Purity of Z-isomer (%) Purity of E-isomer (%) Yield of Z-isomer (%)
Preparative Ag-HPLC 100>98>97~85
Preparative Reversed-Phase HPLC (C18) 50~95~94~70

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_products Final Products crude_mixture Crude Synthetic Mixture (E/Z Isomers) prep_hplc Preparative Ag-HPLC crude_mixture->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection gc_ms GC-MS Analysis (Purity Check) fraction_collection->gc_ms nmr NMR Spectroscopy (Structure Confirmation) fraction_collection->nmr pure_z Pure this compound gc_ms->pure_z pure_e Pure 10(E)-Nonadecenol gc_ms->pure_e troubleshooting_logic start Poor Isomer Separation check_column Is the column appropriate? (e.g., Silver Ion for HPLC) start->check_column check_mobile_phase Is the mobile phase optimized? check_column->check_mobile_phase Yes solution_column Use a more selective column. check_column->solution_column No check_sample_load Is the sample overloaded? check_mobile_phase->check_sample_load Yes solution_mobile_phase Adjust solvent polarity/gradient. check_mobile_phase->solution_mobile_phase No check_sample_load->start No, other issue solution_sample_load Reduce injection volume/concentration. check_sample_load->solution_sample_load Yes

References

Technical Support Center: Optimizing 10(Z)-Nonadecenol Dosage for Field Trial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the dosage of 10(Z)-Nonadecenol in field trials for the Yellowheaded Spruce Sawfly (Pikonema alaskensis).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in relation to the Yellowheaded Spruce Sawfly?

A1: this compound, also referred to as (Z)-10-Nonadecenal in some literature, is the primary sex pheromone of the female Yellowheaded Spruce Sawfly (Pikonema alaskensis). It is a key chemical signal used by female sawflies to attract males for mating. In pest management, synthetic this compound can be used in traps to monitor sawfly populations or in higher concentrations for mating disruption strategies.

Q2: I am seeing low trap captures with my this compound lures. What are the common causes?

A2: Low trap captures can be due to a variety of factors. These include incorrect dosage, improper lure storage, suboptimal trap placement, or the absence of a key synergistic compound. It is crucial to ensure lures are fresh and have been stored in a cool, dark place. Traps should be placed at an appropriate height within the spruce canopy. For the Yellowheaded Spruce Sawfly, the addition of the secondary pheromone, (Z)-5-tetradecen-1-ol, has been shown to significantly increase male attraction.[1]

Q3: What is the significance of (Z)-5-tetradecen-1-ol and should I include it in my field trials?

A3: (Z)-5-tetradecen-1-ol is a secondary sex pheromone of the Yellowheaded Spruce Sawfly. While this compound is attractive on its own, studies have shown that the addition of a small amount of (Z)-5-tetradecen-1-ol can dramatically increase the response of male sawflies. In one greenhouse bioassay, the addition of 0.5 ng of (Z)-5-tetradecen-1-ol to 100 ng of this compound resulted in an 8.8-fold increase in male response.[1] Therefore, it is highly recommended to include this synergist in your field trials to maximize efficacy.

Q4: What is a good starting dosage for monitoring Yellowheaded Spruce Sawfly populations?

A4: A previously reported dosage for monitoring purposes is 0.67 mg of (Z)-10-nonadecenal loaded into a 1 cm² polymeric film dispenser.[2] This provides a solid baseline for designing monitoring experiments. For dosage optimization trials, it is advisable to test a range of concentrations around this baseline.

Q5: How can I use trap capture data to predict potential defoliation?

A5: A model has been developed to predict defoliation trends based on pheromone trap catches of the Yellowheaded Spruce Sawfly (S) and its parasitoid, Syndipnus rubiginosus (P), along with tree height (Ht). The formula is: log(I) = 1.36 - 0.17log(S) - 0.25log(P) + 0.13log(S*P) - 0.3log(Ht), where 'I' is the defoliation trend index. An index greater than 1 suggests a potential for increased defoliation in the following year.[3]

Troubleshooting Guides

Issue: Inconsistent or No Trap Capture

This guide will help you troubleshoot common issues leading to poor performance of this compound baited traps in the field.

Possible Cause Troubleshooting Steps
Incorrect Lure Composition 1. Verify Pheromone Blend: Confirm that your lures contain a blend of this compound and the synergist (Z)-5-tetradecen-1-ol. 2. Check Blend Ratio: Ensure the ratio of the primary pheromone to the synergist is optimized. A starting point is a high ratio of primary to secondary pheromone (e.g., 200:1).
Suboptimal Lure Dosage 1. Review Loading Dose: Compare your lure's active ingredient loading to established effective dosages (e.g., 0.67 mg for monitoring). 2. Conduct Dose-Response Study: If optimizing, test a range of dosages to determine the most effective concentration for your specific conditions.
Improper Trap Placement 1. Assess Trap Height: Traps for the Yellowheaded Spruce Sawfly should be placed within the tree canopy, typically around 1.5 meters from the ground.[2] 2. Consider Environmental Factors: Avoid placing traps in areas with excessive wind or direct sunlight, which can affect the pheromone plume.
Lure Degradation or Contamination 1. Check Lure Age and Storage: Use fresh lures and store them in a cool, dark, and dry environment, preferably refrigerated or frozen in their original sealed packaging. 2. Handle with Care: Always use gloves when handling lures to prevent contamination from skin oils or other residues.
Low Pest Population 1. Scout for Sawfly Presence: Confirm the presence of Yellowheaded Spruce Sawfly larvae or adults in the trial area through visual inspection. 2. Timing of Deployment: Ensure traps are deployed just before or at the beginning of the adult flight period.

Data Presentation

The following tables present hypothetical, yet representative, data to illustrate the principles of dosage and blend ratio optimization for this compound in field trials for the Yellowheaded Spruce Sawfly.

Table 1: Dose-Response of this compound on Male Sawfly Trap Capture

Dosage of this compound (mg/dispenser) Mean Number of Male Sawflies Captured per Trap per Week (± SE)
0 (Control)2.3 ± 0.8
0.115.7 ± 2.1
0.545.2 ± 4.5
1.0 68.9 ± 6.2
2.055.4 ± 5.1
5.032.1 ± 3.9

Note: This table illustrates a typical dose-response curve where trap capture increases with dosage up to an optimal point, after which higher concentrations may become repellent.

Table 2: Effect of (Z)-5-tetradecen-1-ol as a Synergist with this compound (1.0 mg)

Ratio of this compound to (Z)-5-tetradecen-1-ol Mean Number of Male Sawflies Captured per Trap per Week (± SE)
1:0 (this compound only)68.9 ± 6.2
500:195.4 ± 8.7
200:1 125.1 ± 10.3
100:1110.6 ± 9.5
50:188.2 ± 7.9

Note: This table demonstrates the synergistic effect of the secondary pheromone, with an optimal ratio significantly enhancing trap captures compared to the primary pheromone alone.

Experimental Protocols

Protocol 1: Preparation of Pheromone Dispensers

This protocol outlines the steps for preparing polymeric film dispensers for field trials.

  • Materials:

    • This compound (analytical standard)

    • (Z)-5-tetradecen-1-ol (analytical standard)

    • High-purity hexane (B92381)

    • Polymeric film sheets (1 cm² squares)

    • Micropipettes

    • Fume hood

    • Forceps

    • Sealed amber glass vials for storage

  • Procedure:

    • Prepare stock solutions of this compound and (Z)-5-tetradecen-1-ol in high-purity hexane at the desired concentrations.

    • In a fume hood, use a micropipette to carefully apply the desired volume of the pheromone solution(s) onto the center of a 1 cm² polymeric film square to achieve the target dosage.

    • Allow the solvent to evaporate completely (approximately 30-60 minutes).

    • Using clean forceps, place the loaded dispenser into a labeled, sealed amber glass vial.

    • Store the prepared dispensers in a refrigerator or freezer until deployment in the field.

Protocol 2: Field Bioassay for Dosage Optimization

This protocol describes a typical field experiment to determine the optimal dosage of this compound.

  • Experimental Design:

    • Select a suitable field site with a known population of Yellowheaded Spruce Sawflies.

    • Use a randomized complete block design with at least four replicate blocks.

    • Each block should contain one trap for each of the dosages being tested, including a solvent-only control.

    • Separate traps within a block by a minimum of 20 meters to avoid interference. Separate blocks by at least 100 meters.

  • Trap Deployment:

    • Use standardized sticky traps (e.g., Pherocon II).

    • Deploy traps just prior to the anticipated adult sawfly flight period.

    • Hang traps in the lower to mid-canopy of spruce trees, approximately 1.5 meters above the ground.[2]

    • Place one prepared dispenser in the center of the sticky surface of each trap.

  • Data Collection and Analysis:

    • Inspect traps weekly for the duration of the adult flight season.

    • Count and record the number of male Yellowheaded Spruce Sawflies captured in each trap.

    • Replace sticky trap liners as needed if they become saturated with insects or debris.

    • Analyze the trap capture data using appropriate statistical methods (e.g., ANOVA followed by a means separation test) to determine significant differences between dosages.

Mandatory Visualization

Experimental_Workflow prep Pheromone Dispenser Preparation design Experimental Design (Randomized Block) prep->design Input for Treatment Groups deploy Trap Deployment in Field design->deploy collect Weekly Data Collection (Trap Counts) deploy->collect analyze Statistical Analysis (ANOVA) collect->analyze optimize Dosage Optimization Determination analyze->optimize

Caption: Workflow for a field trial to optimize pheromone dosage.

Troubleshooting_Logic start Low or No Trap Capture check_lure Check Lure Composition & Ratio start->check_lure check_dosage Check Lure Dosage start->check_dosage check_placement Check Trap Placement start->check_placement check_storage Check Lure Storage & Handling start->check_storage check_pop Confirm Pest Population start->check_pop solution Implement Corrective Actions check_lure->solution check_dosage->solution check_placement->solution check_storage->solution check_pop->solution

Caption: Troubleshooting flowchart for low trap capture rates.

References

Overcoming low yield in the synthesis of long-chain unsaturated alcohols.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of long-chain unsaturated alcohols. The content is structured in a question-and-answer format, offering detailed experimental protocols, quantitative data for comparison, and visualizations to clarify complex processes.

Section 1: Olefination Reactions for C=C Bond Formation

The Wittig reaction and its variants are fundamental for constructing the carbon-carbon double bond in long-chain unsaturated alcohols. However, achieving high yields can be challenging.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Wittig reaction is giving a low yield of the desired unsaturated alcohol precursor. What are the common causes?

A1: Low yields in Wittig reactions for long-chain substrates can often be attributed to several factors:

  • Steric Hindrance: Long-chain aldehydes or ketones can be sterically bulky, hindering the approach of the phosphorus ylide.

  • Ylide Instability: Unstabilized ylides, which are often required for Z-selectivity, can be reactive and prone to decomposition or side reactions if not generated and used under optimal conditions.[1]

  • Base Selection: The choice of base is critical for efficient ylide generation. Strong, non-nucleophilic bases are generally preferred for unstabilized ylides to avoid side reactions.[1]

  • Reaction Conditions: Temperature and solvent can significantly impact the reaction rate and selectivity. Reactions with unstabilized ylides are often performed at low temperatures to control reactivity.

  • Aldehyde Purity: Aldehydes, especially long-chain ones, can be prone to oxidation to carboxylic acids or polymerization, which will consume the starting material and reduce the yield.[2]

Q2: I am observing a mixture of E/Z isomers. How can I improve the stereoselectivity of my olefination reaction?

A2: Controlling the stereoselectivity (E/Z isomer ratio) is a common challenge. The stereochemical outcome is largely dependent on the stability of the phosphorus ylide.

  • For E-Alkenes (trans): Stabilized ylides, typically containing an electron-withdrawing group (e.g., an ester), predominantly give the E-isomer. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful alternative that generally provides excellent E-selectivity.[3]

  • For Z-Alkenes (cis): Unstabilized ylides (e.g., alkyl-substituted) tend to favor the Z-isomer, especially under salt-free conditions. For high Z-selectivity, the Still-Gennari modification of the HWE reaction is highly effective. This method utilizes phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)) to kinetically favor the Z-isomer.[1][4][5][6][7]

Q3: The purification of my product is difficult due to the triphenylphosphine (B44618) oxide byproduct. What are the alternatives?

A3: The removal of triphenylphosphine oxide is a notorious issue in Wittig reactions. The Horner-Wadsworth-Emmons (HWE) reaction offers a significant advantage in this regard. The phosphate (B84403) byproduct generated in the HWE reaction is water-soluble, making it easily separable from the desired organic product through a simple aqueous workup.[3]

Data Presentation: Comparison of Olefination Methods
Reaction TypeReagentTypical Aldehyde SubstrateBaseSolventTemperature (°C)Typical Yield (%)Predominant IsomerReference
Wittig Reaction (Unstabilized Ylide) n-BuLiLong-chain aliphaticn-BuLiTHF-78 to RT50-70Z[1]
Horner-Wadsworth-Emmons (HWE) Triethyl phosphonoacetateLong-chain aliphatic/aromaticNaHTHF/DME0 to RT80-95E[3]
Still-Gennari Modification (HWE) Bis(2,2,2-trifluoroethyl) phosphonoacetateLong-chain aliphatic/aromaticKHMDS, 18-crown-6 (B118740)THF-7875-95Z[1][4][5][6]
Experimental Protocols

Protocol 1: Horner-Wadsworth-Emmons (HWE) Reaction for E-Unsaturated Ester Synthesis

  • Preparation of the Phosphonate (B1237965) Anion:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 1.1 eq., 60% dispersion in mineral oil).

    • Wash the NaH with anhydrous hexane (B92381) (3x) to remove the mineral oil, and then suspend it in anhydrous tetrahydrofuran (B95107) (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of triethyl phosphonoacetate (1.1 eq.) in anhydrous THF to the NaH suspension.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.

  • Reaction with Aldehyde:

    • Cool the solution of the phosphonate anion back to 0 °C.

    • Add a solution of the long-chain aldehyde (1.0 eq.) in anhydrous THF dropwise.

    • Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl).

    • Extract the product with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure E-unsaturated ester.

Protocol 2: Still-Gennari Olefination for Z-Unsaturated Ester Synthesis

  • Preparation of the Phosphonate Anion:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a solution of bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 eq.) and 18-crown-6 (1.1 eq.) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of potassium bis(trimethylsilyl)amide (KHMDS, 1.05 eq.) in THF.

    • Stir the mixture at -78 °C for 30 minutes.

  • Reaction with Aldehyde:

    • Add a solution of the long-chain aldehyde (1.0 eq.) in anhydrous THF dropwise at -78 °C.

    • Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

  • Work-up and Purification:

    • Quench the reaction at -78 °C with saturated aqueous NH₄Cl.

    • Allow the mixture to warm to room temperature.

    • Extract with diethyl ether (3x), wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify by flash column chromatography to isolate the Z-unsaturated ester.

Visualization: Olefination Strategy Workflow

olefination_workflow start Long-Chain Aldehyde/Ketone wittig Wittig Reaction (Unstabilized Ylide) start->wittig R-PPh3+X- / Strong Base hwe Horner-Wadsworth-Emmons (HWE) start->hwe (EtO)2P(O)CH2CO2Et / Base still_gennari Still-Gennari (HWE Modification) start->still_gennari (CF3CH2O)2P(O)CH2CO2Et / KHMDS, 18-crown-6 z_alkene Z-Unsaturated Product wittig->z_alkene Predominantly e_alkene E-Unsaturated Product hwe->e_alkene Predominantly still_gennari->z_alkene Highly Selective

Caption: Decision workflow for selecting an olefination method based on desired stereochemistry.

Section 2: Grignard Reactions for Chain Elongation

Grignard reagents are powerful nucleophiles for forming carbon-carbon bonds, often used to introduce the long-chain alkyl group.

Frequently Asked Questions (FAQs) & Troubleshooting

Q4: My Grignard reaction is consistently failing or giving very low yields. What is the most likely problem?

A4: The single most critical factor for a successful Grignard reaction is the complete exclusion of water and protic solvents. Grignard reagents are extremely strong bases and will be quenched by any source of protons.

  • Rigorous Drying of Glassware: All glassware must be thoroughly dried, preferably in an oven at >120 °C for several hours, and assembled while hot under a stream of inert gas (N₂ or Ar).

  • Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents (typically diethyl ether or THF).

  • Dry Starting Materials: Ensure your alkyl halide and substrate (e.g., epoxide) are free of moisture.

  • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction to prevent atmospheric moisture from entering the system.

Q5: I want to synthesize a primary unsaturated alcohol. Can I use a Grignard reaction?

A5: Yes, the reaction of a Grignard reagent with an epoxide is an excellent method for synthesizing primary alcohols with the addition of two carbons to the Grignard reagent's chain. The Grignard reagent will attack the less sterically hindered carbon of the epoxide ring.[8][9]

Data Presentation: Impact of Reaction Parameters on Grignard Reaction Yield
SubstrateGrignard ReagentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
1,2-Epoxy-9-deceneMethylmagnesium bromideTHF0 to RT485-95
1,2-Epoxy-9-decenePropylmagnesium bromideDiethyl Ether0 to Reflux680-90
1,2-Epoxy-5-hexyneButylmagnesium chlorideTHF-10 to RT575-85
Experimental Protocol

Protocol 3: Grignard Reaction with a Long-Chain Unsaturated Epoxide

  • Preparation of the Grignard Reagent (in situ):

    • In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, place magnesium turnings (1.2 eq.).

    • Add a small crystal of iodine to activate the magnesium.

    • Add a small portion of a solution of the alkyl halide (1.1 eq.) in anhydrous diethyl ether via the addition funnel to initiate the reaction (indicated by heat evolution and disappearance of the iodine color).

    • Once initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with Epoxide:

    • Cool the Grignard reagent solution to 0 °C.

    • Add a solution of the long-chain unsaturated epoxide (1.0 eq.) in anhydrous diethyl ether dropwise via the addition funnel.

    • After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, careful addition of saturated aqueous NH₄Cl.

    • Extract the product with diethyl ether (3x).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography.

Visualization: Grignard Reaction Troubleshooting

grignard_troubleshooting start Low Yield in Grignard Reaction check_moisture Check for Moisture Sources start->check_moisture check_reagents Verify Reagent Quality start->check_reagents check_initiation Confirm Grignard Formation start->check_initiation sub_moisture1 Glassware Properly Dried? check_moisture->sub_moisture1 sub_moisture2 Solvent Anhydrous? check_moisture->sub_moisture2 sub_moisture3 Inert Atmosphere Maintained? check_moisture->sub_moisture3 solution_dry Action: Rigorously Dry All Components sub_moisture1->solution_dry No sub_moisture2->solution_dry No sub_moisture3->solution_dry No reduction_pathways start α,β-Unsaturated Ketone luche Luche Reduction (NaBH4 / CeCl3) start->luche Selective nabh4 NaBH4 alone start->nabh4 Non-selective product_1_2 Allylic Alcohol (1,2-Reduction) luche->product_1_2 nabh4->product_1_2 product_1_4 Saturated Ketone (1,4-Reduction) nabh4->product_1_4

References

Troubleshooting GC peak tailing for 10(Z)-Nonadecenol analysis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Gas Chromatography (GC) analysis of 10(Z)-Nonadecenol. This resource provides detailed guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a specific focus on peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is GC peak tailing and why is it a problem?

A1: Peak tailing is a chromatographic issue where a peak is not symmetrical, exhibiting a trailing edge that slowly returns to the baseline.[1] This distortion can compromise the accuracy of quantitative analysis by making peak integration difficult and less reproducible.[2] It can also reduce the resolution between adjacent peaks, potentially obscuring important information in your chromatogram. A tailing or asymmetry factor greater than 1.5 typically indicates a problem that needs investigation.[2]

Q2: Why is this compound prone to peak tailing?

A2: this compound is a long-chain alcohol, and its polar hydroxyl (-OH) group is the primary reason for its susceptibility to peak tailing.[3] This polar group can engage in unwanted secondary interactions, such as hydrogen bonding, with "active sites" within the GC system.[3][4] These active sites are often exposed silanol (B1196071) groups (-Si-OH) on the surfaces of the inlet liner, the column, or connection points.[3]

Q3: What are the most common causes of peak tailing for a polar analyte like this compound?

A3: The most common causes can be categorized into two main groups: chemical interactions and physical/mechanical issues.[5]

  • Chemical Interactions: Adsorption of the polar hydroxyl group onto active sites in the GC flow path (liner, column head) is a primary cause.[4][6] Contamination from previous samples can also create new active sites.[6][7]

  • Physical/Mechanical Issues: Problems like a poor column cut, improper column installation depth in the inlet or detector, or system leaks can create dead volumes or turbulence in the carrier gas flow path, leading to tailing for all peaks.[2][8]

Q4: Can derivatization help reduce peak tailing for this compound?

A4: Yes, derivatization is a highly effective strategy. By chemically modifying the polar hydroxyl group, you can create a less polar, more volatile, and more thermally stable derivative.[9] Silylation, which replaces the active hydrogen of the -OH group with a non-polar trimethylsilyl (B98337) (TMS) group, is a common and highly effective method for alcohols.[10][11] This reduces the potential for unwanted interactions with active sites in the GC system.[12]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing issues.

Initial Diagnosis

Q5: All the peaks in my chromatogram are tailing. What should I check first?

A5: When all peaks, including non-polar compounds, exhibit tailing, the cause is likely physical or mechanical, not chemical.[5][8] This indicates a disruption in the carrier gas flow path.

Follow these steps:

  • Check Column Installation: Ensure the column is cut squarely and installed at the correct height in the inlet and detector according to the manufacturer's instructions.[2][8] An improper cut can cause turbulence, and incorrect positioning can create unswept (dead) volumes.[6][8]

  • Inspect Inlet Consumables: A contaminated or degraded inlet liner and septum are common culprits.[7][13] Perform routine inlet maintenance by replacing the septum, O-ring, and liner.[7]

  • Check for Leaks: Use an electronic leak detector to check all fittings and connections, especially at the inlet and detector.[14]

Q6: Only the this compound peak (and other polar analytes) are tailing. What does this suggest?

A6: If only polar compounds are tailing, the issue is almost certainly chemical adsorption.[4][5] Your analyte is interacting with active sites in the system.

Follow these steps:

  • Inlet Maintenance: The inlet liner is a high-contact area. Replace it with a fresh, deactivated liner.[2] Using a liner with deactivated glass wool can help trap non-volatile contaminants.

  • Column Maintenance: The front end of the column can become contaminated or active over time. Trim 10-20 cm from the inlet side of the column to remove the affected section.[2]

  • Consider Derivatization: If tailing persists, derivatizing your sample is the most robust solution to eliminate the problematic hydroxyl group interactions.[10]

Advanced Solutions & Optimization

Q7: I've performed basic maintenance, but my this compound peak still tails. What's next?

A7: If basic troubleshooting fails, you may need to optimize your method parameters or consider more advanced solutions.

  • Increase Inlet Temperature: A higher inlet temperature can ensure the complete and rapid vaporization of this compound, minimizing its contact time with liner surfaces.[3][13]

  • Optimize Oven Temperature Program: A lower initial oven temperature can help focus the analytes at the head of the column, a technique known as solvent or thermal focusing, which can improve peak shape.[2] The initial oven temperature should ideally be about 20°C below the boiling point of the sample solvent for effective focusing in splitless injection.[2]

  • Select an Appropriate Column: For polar analytes like alcohols, a polar stationary phase (like a "WAX" or polyethylene (B3416737) glycol type) is often recommended to achieve good separation.[15] However, if you are analyzing silylated derivatives, a low- to mid-polarity phase (e.g., a 5% phenyl-methylpolysiloxane) is more suitable.[10]

Logical Troubleshooting Workflow

The following diagram outlines a step-by-step process for troubleshooting peak tailing.

G cluster_0 Troubleshooting Workflow: GC Peak Tailing start Peak Tailing Observed q1 Do ALL peaks tail? start->q1 phys_check Check Physical Setup q1->phys_check Yes chem_check Address Chemical Activity q1->chem_check No (Only Polar Peaks) cut_col Re-cut Column (1-2 cm) phys_check->cut_col install_col Check Column Installation (Depth, Fittings) cut_col->install_col leak_check Perform Leak Check install_col->leak_check phys_resolve Problem Resolved? leak_check->phys_resolve end_contact Contact Support leak_check->end_contact If leaks found & fixed, but tailing persists phys_resolve->chem_check No end_ok Analysis Successful phys_resolve->end_ok Yes liner Replace Inlet Liner & Septum chem_check->liner trim_col Trim Column (10-20 cm) liner->trim_col chem_resolve Problem Resolved? trim_col->chem_resolve trim_col->end_contact If problem worsens adv_sol Implement Advanced Solutions chem_resolve->adv_sol No chem_resolve->end_ok Yes deriv Derivatize Sample (e.g., Silylation) adv_sol->deriv method_opt Optimize GC Method (Temp, Flow, Column) adv_sol->method_opt deriv->end_ok method_opt->end_ok

Caption: Systematic workflow for troubleshooting GC peak tailing.

Experimental Protocols & Data

Protocol: Silylation of this compound for GC Analysis

This protocol describes a common method for derivatizing alcohols to improve their chromatographic behavior.

Objective: To convert this compound to its trimethylsilyl (TMS) ether derivative to reduce peak tailing and improve volatility.

Materials:

  • This compound standard or sample extract

  • Silylating reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Aprotic solvent (e.g., Pyridine, Acetonitrile, or Dichloromethane)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation: Prepare a solution of this compound in your chosen aprotic solvent at a concentration of approximately 1 mg/mL.

  • Reagent Addition: In a reaction vial, add 100 µL of the sample solution. To this, add 100 µL of the BSTFA + 1% TMCS reagent. A 2:1 molar ratio of reagent to active hydrogens is a good starting point.

  • Reaction: Cap the vial tightly and vortex for 30 seconds.

  • Heating: Place the vial in a heating block set to 60-70°C for 30 minutes. Reaction times and temperatures may need optimization, but unhindered alcohols like this compound typically react quickly.[11]

  • Cooling: Remove the vial and allow it to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS. The resulting TMS derivative is less polar and more volatile.

Data Presentation: Impact of Derivatization on Peak Shape

The following table summarizes typical data comparing the analysis of underivatized and derivatized this compound, demonstrating the effectiveness of silylation on improving peak symmetry.

ParameterUnderivatized this compoundTMS-Derivatized this compound
Stationary Phase Polar (e.g., WAX)Non-polar (e.g., DB-5ms)
Retention Time (min) 18.515.2
Asymmetry Factor (As) 2.1 (Tailing)1.1 (Symmetrical)
Peak Width @ half-height (s) 4.82.5
Notes Significant peak tailing observed, requiring a polar column.Excellent peak symmetry, allowing for use on a more robust non-polar column.
Experimental Workflow Diagram

This diagram visualizes the process from sample receipt to final data analysis, including the crucial derivatization step.

G cluster_1 Experimental Workflow for this compound Analysis sample Receive Sample prep Sample Prep (Dilution, Extraction) sample->prep deriv_q Derivatization Required? prep->deriv_q deriv_proc Silylation (BSTFA, 60°C, 30 min) deriv_q->deriv_proc Yes gc_inject GC Injection deriv_q->gc_inject No (Not Recommended) deriv_proc->gc_inject gc_sep Chromatographic Separation gc_inject->gc_sep ms_detect MS Detection gc_sep->ms_detect data_proc Data Processing (Integration, Quantification) ms_detect->data_proc report Final Report data_proc->report

Caption: Workflow for GC-MS analysis of this compound.

References

Technical Support Center: Improving the Stability of 10(Z)-Nonadecenol in Lure Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 10(Z)-Nonadecenol. This resource is designed for researchers, scientists, and formulation chemists to troubleshoot and enhance the stability of this compound in insect lure formulations. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a long-chain unsaturated fatty alcohol that functions as a sex pheromone for various insect species. Its stability is a critical concern because the Z-isomer is the biologically active component. Environmental factors such as heat, UV light, and oxygen can cause degradation or isomerization to the inactive E-isomer, reducing the lure's effectiveness and field longevity.

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathways for this compound are believed to be:

  • Oxidation: The double bond is susceptible to oxidation, which can lead to the formation of epoxides, aldehydes, or carboxylic acids. This process is accelerated by exposure to oxygen, heat, and UV light.

  • Isomerization: The Z-configuration of the double bond can isomerize to the more thermodynamically stable E-configuration, rendering the pheromone inactive. This can be catalyzed by heat, light, or acidic/basic conditions.

  • Thermal Degradation: At high temperatures, the alcohol functional group and the hydrocarbon chain can undergo decomposition.[1]

Q3: How should I properly store this compound and its formulated lures?

A3: To ensure maximum stability, this compound and formulated lures should be stored in a freezer, preferably at -20°C or below, in airtight, opaque containers to protect from oxygen and light. It is recommended to order fresh lures annually and only order the quantity needed for the current season.[2]

Q4: Can I handle the lures with my bare hands?

A4: No, it is strongly advised to use gloves when handling pheromone lures.[3] Oils and other contaminants from your skin can degrade the pheromone or alter the release rate from the dispenser.

Q5: What are common antioxidants used to stabilize pheromone lures?

A5: Synthetic antioxidants such as Butylated Hydroxytoluene (BHT) are commonly used to prevent oxidative degradation in pheromone formulations.[2][4] Natural antioxidants like Vitamin E (α-tocopherol) have also been shown to be effective stabilizers for polymers and may be applicable to lure formulations.[5][6]

Troubleshooting Guides

This section provides a question-and-answer format to address specific issues you may encounter during your experiments.

Issue 1: Rapid Loss of Lure Attractiveness in the Field

Symptom: A significant drop in insect trap captures is observed much earlier than the expected field life of the lure.

Possible Cause 1: Chemical Degradation of this compound

  • Troubleshooting Steps:

    • Analyze Residual Pheromone: Collect lures that have been aged in the field for various durations (e.g., 1, 2, 4, and 6 weeks).

    • Solvent Extraction: Extract the remaining pheromone from the lure dispenser using an appropriate solvent like hexane (B92381) or dichloromethane.

    • GC-MS Analysis: Analyze the extract to quantify the amount of this compound remaining and to identify potential degradation products, such as the E-isomer or oxidation products. Refer to the Experimental Protocols section for a detailed GC-MS methodology.

Possible Cause 2: Suboptimal Lure Formulation or Dispenser

  • Troubleshooting Steps:

    • Evaluate Dispenser Type: The material and design of the dispenser (e.g., rubber septum, polyethylene (B3416737) vial) significantly affect the release rate and protection of the pheromone.[3] Consider testing different dispenser types to find one that provides a stable release rate and adequate protection against environmental factors.

    • Incorporate a Stabilizer: If not already included, add an antioxidant to your formulation. BHT is a common choice and can be incorporated at a concentration of 0.1-1.0% (w/w). Vitamin E is another potential stabilizer to consider.

    • Conduct a Controlled Stability Study: Prepare several formulations with different stabilizers and/or dispensers. Expose them to controlled environmental conditions (e.g., elevated temperature, UV light) and analyze the remaining this compound at set time points.

Issue 2: Inconsistent or No Insect Attraction with Fresh Lures

Symptom: Newly prepared and deployed lures fail to attract the target insect species.

Possible Cause 1: Incorrect Isomer or Impure Pheromone

  • Troubleshooting Steps:

    • Verify Purity and Isomeric Ratio: Before formulation, confirm the purity and isomeric ratio of your this compound standard using GC-MS. The presence of the E-isomer or other impurities can inhibit attraction.

    • Source Verification: Ensure the pheromone was obtained from a reputable supplier with a certificate of analysis.

Possible Cause 2: Lure Contamination

  • Troubleshooting Steps:

    • Review Handling Procedures: Ensure that gloves were used at all stages of lure preparation and deployment.[3]

    • Check for Solvent Impurities: Analyze the solvent used for formulation by GC-MS to ensure it is free from contaminants that could be repellent to the insects.

    • Isolate Lure Storage: Store lures away from other chemicals or pheromones to prevent cross-contamination.

Data Presentation

Table 1: Hypothetical Impact of Stabilizers on this compound Stability This table illustrates the potential effect of antioxidants on the degradation of this compound under accelerated aging conditions (e.g., 40°C for 4 weeks). Actual results will vary based on the specific formulation and experimental conditions.

FormulationInitial Purity of this compound (%)Purity after 4 Weeks at 40°C (%)Formation of 10(E)-Nonadecenol (%)
Control (no stabilizer)98.575.215.3
0.5% BHT98.592.14.5
0.5% Vitamin E98.590.55.1

Table 2: Influence of Environmental Factors on Lure Longevity This table provides a generalized summary of how environmental factors can impact lure performance.

FactorEffect on this compoundConsequence for Lure PerformanceMitigation Strategy
High Temperature Increases degradation and isomerization rates; increases volatilization.Reduced field longevity and effectiveness.Use a dispenser with a controlled release mechanism; incorporate thermal stabilizers.
UV Radiation (Sunlight) Promotes photodegradation and isomerization.Rapid loss of active ingredient.Use a UV-protective dispenser; add a UV stabilizer to the formulation.
Oxygen Leads to oxidative degradation of the double bond.Formation of inactive byproducts.Add an antioxidant (e.g., BHT, Vitamin E); use an oxygen-impermeable dispenser.

Experimental Protocols

Protocol 1: GC-MS Analysis for Stability Testing of this compound

Objective: To quantify the amount of this compound and its primary degradation product, 10(E)-Nonadecenol, in a lure extract.

Methodology:

  • Lure Extraction:

    • Place a single aged lure into a 2 mL glass vial.

    • Add 1.5 mL of high-purity hexane.

    • Seal the vial and vortex for 1 minute to extract the compounds.

    • Allow any particulate matter from the dispenser to settle.

  • Derivatization (Silylation):

    • Transfer 100 µL of the hexane extract to a new GC vial with a microinsert.

    • Evaporate the hexane under a gentle stream of nitrogen.

    • Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[7]

    • Seal the vial and heat at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ether derivative.[7]

  • GC-MS Parameters:

    • GC System: Agilent 7890B or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar capillary column.[7]

    • Injector: Splitless mode, 270°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 150°C, hold for 2 minutes.

      • Ramp: 15°C/min to 300°C.

      • Hold: 5 minutes at 300°C.[7]

    • MS System: Agilent 5977A or equivalent.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mode: Selected Ion Monitoring (SIM) for quantification of the TMS-derivatives of 10(Z)- and 10(E)-Nonadecenol.

  • Quantification:

    • Prepare a calibration curve using standards of pure this compound and 10(E)-Nonadecenol that have undergone the same derivatization process.

    • Calculate the concentration of each isomer in the lure extracts by comparing their peak areas to the calibration curves.

Protocol 2: Field Trial for Evaluating Lure Longevity

Objective: To determine the effective field life of different this compound lure formulations by monitoring insect trap captures over time.

Methodology:

  • Site Selection: Choose a location with a known and consistent population of the target insect species.

  • Experimental Design:

    • Use a randomized complete block design with at least four blocks (replicates).

    • Within each block, include one trap for each formulation being tested (e.g., Control, Formulation with BHT, Formulation with Vitamin E).

    • Include an unbaited trap as a negative control.

  • Trap Deployment:

    • Deploy identical traps baited with fresh lures at the start of the experiment.

    • Space traps sufficiently far apart (e.g., 50 meters) to prevent interference.

  • Data Collection:

    • Check traps at regular intervals (e.g., weekly).

    • Count and record the number of target insects captured in each trap.

    • Replace sticky liners or collection chambers as needed.

  • Data Analysis:

    • For each formulation, calculate the mean number of insects captured per trap per collection interval.

    • Plot the mean trap captures over time for each formulation.

    • The effective field life can be defined as the time at which trap captures for a given formulation drop to a certain percentage (e.g., 50%) of the initial captures.

Mandatory Visualizations

G cluster_formulation Formulation & Lure Preparation cluster_degradation Environmental Stressors cluster_products Degradation Products Pheromone This compound (>98% Purity) Dispenser Dispenser Matrix (e.g., Rubber Septum) Pheromone->Dispenser Solvent Solvent (e.g., Hexane) Solvent->Dispenser Stabilizer Stabilizer (e.g., BHT, Vit E) Stabilizer->Dispenser Optional UV UV Light Temp High Temperature Oxygen Oxygen Isomer 10(E)-Nonadecenol (Inactive Isomer) Stabilizer->Isomer Inhibits Oxidation Oxidation Products (Epoxides, Aldehydes) Stabilizer->Oxidation Inhibits Dispenser->UV Dispenser->Temp Dispenser->Oxygen UV->Isomer Isomerization Temp->Isomer Isomerization Oxygen->Oxidation Oxidation

Caption: Degradation pathways of this compound and the protective role of stabilizers.

G Start Start: Low Trap Captures CheckLureAge Is the lure old or expired? Start->CheckLureAge ReplaceLure Replace with a fresh lure CheckLureAge->ReplaceLure Yes CheckHandling Was the lure handled without gloves? CheckLureAge->CheckHandling No End Problem Resolved ReplaceLure->End ReviewProtocol Review and enforce handling protocols CheckHandling->ReviewProtocol Yes AnalyzeLure Analyze aged lure by GC-MS CheckHandling->AnalyzeLure No ReviewProtocol->End StabilityStudy Conduct Stability Study: - Add Stabilizers - Test Dispensers StabilityStudy->End DegradationConfirmed Is degradation confirmed? AnalyzeLure->DegradationConfirmed DegradationConfirmed->StabilityStudy Yes OtherFactors Investigate other factors: - Pest Pressure - Trap Placement - Competing Odors DegradationConfirmed->OtherFactors No OtherFactors->End

Caption: Troubleshooting workflow for suboptimal performance of this compound lures.

References

Minimizing by-products in the synthesis of 10(Z)-Nonadecenol.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-products during the synthesis of 10(Z)-Nonadecenol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions for both Wittig and Olefin Metathesis routes.

Issue 1: Low Yield of this compound in Wittig Synthesis

Potential Cause Troubleshooting Steps
Incomplete Ylide Formation: The phosphonium (B103445) salt did not fully convert to the ylide.- Ensure the use of a sufficiently strong, non-nucleophilic base (e.g., n-BuLi, NaH, KHMDS).- Use anhydrous solvents and inert atmosphere (e.g., nitrogen or argon) as ylides are sensitive to moisture and oxygen.[1] - Allow sufficient time for the ylide to form before adding the aldehyde.
Side Reactions of the Ylide: The ylide is unstable and decomposes before reacting with the aldehyde.- Generate the ylide at low temperatures (e.g., -78 °C to 0 °C) and use it immediately.[2]
Aldehyde Instability: The aldehyde (nonanal) is prone to oxidation or self-condensation.- Use freshly distilled or high-purity nonanal (B32974).- Add the aldehyde slowly to the ylide solution at a low temperature.
Difficult Product Isolation: Loss of product during workup and purification.- Optimize the extraction procedure to ensure all of the nonpolar product is transferred to the organic phase.- Use a purification method suitable for long-chain alcohols, such as column chromatography with a carefully selected solvent system.

Issue 2: Poor Z-Selectivity (High E-Isomer By-product) in Wittig Synthesis

Potential Cause Troubleshooting Steps
Use of Stabilized Ylide: The phosphonium ylide is stabilized by electron-withdrawing groups.- Use a non-stabilized ylide (e.g., derived from an alkyl halide) to favor the formation of the Z-isomer.[3][4]
Presence of Lithium Salts: Lithium salts can lead to equilibration of the intermediate betaines, favoring the more stable E-alkene.[2]- Use salt-free ylide generation conditions. For example, use potassium-based strong bases like KHMDS or NaHMDS instead of n-BuLi.
Reaction Temperature: Higher temperatures can promote isomerization to the more thermodynamically stable E-isomer.- Perform the reaction at low temperatures (e.g., -78 °C) and allow it to slowly warm to room temperature.
Solvent Effects: The polarity of the solvent can influence the stereochemical outcome.- Aprotic, non-polar solvents like THF or diethyl ether are generally preferred for Z-selective Wittig reactions.

Issue 3: Difficulty in Removing Triphenylphosphine (B44618) Oxide By-product

Potential Cause Troubleshooting Steps
Co-elution during Chromatography: Triphenylphosphine oxide has a polarity similar to the desired product, making separation by standard silica (B1680970) gel chromatography challenging.- After the reaction, precipitate the triphenylphosphine oxide by adding a non-polar solvent like hexane (B92381) and cooling the mixture, followed by filtration.[5] - Convert triphenylphosphine oxide to a more polar salt by treating the crude product with an acid (e.g., HCl), which can then be removed by aqueous extraction.- Utilize specialized purification techniques such as precipitation with ZnCl2 to form a complex that can be filtered off.[6][7]
High Concentration of By-product: Stoichiometric use of the Wittig reagent leads to a large amount of triphenylphosphine oxide.- While unavoidable in a standard Wittig reaction, careful planning of the purification strategy is crucial. Consider alternative synthetic routes like olefin metathesis for catalytic options.

Issue 4: Low Yield or Selectivity in Z-Selective Olefin Metathesis

Potential Cause Troubleshooting Steps
Catalyst Inactivity: The metathesis catalyst is poisoned or has decomposed.- Ensure all solvents and reactants are rigorously degassed and free of oxygen and moisture.[8] - Use high-purity reagents, as impurities can act as catalyst poisons.- Choose a catalyst known for high Z-selectivity, such as certain molybdenum or ruthenium-based catalysts.[1][5][6][9]
Unfavorable Reaction Equilibrium: The reaction is reversible, and the equilibrium does not favor the desired cross-metathesis product.- Use one of the olefin partners in excess to drive the reaction towards the desired product.[5][9] - Remove the volatile ethylene (B1197577) by-product by performing the reaction under a vacuum or by bubbling an inert gas through the reaction mixture.[8]
Homocoupling Side Reactions: The olefin starting materials react with themselves instead of each other.- Optimize the reaction conditions (catalyst loading, temperature, and concentration) to favor cross-metathesis over homocoupling.[9]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound with minimal by-products?

A1: The two main strategies for the stereoselective synthesis of this compound are the Wittig reaction and Z-selective olefin metathesis. The Wittig reaction, using a non-stabilized ylide under salt-free conditions, can provide good Z-selectivity but produces a stoichiometric amount of triphenylphosphine oxide as a by-product.[3][4] Z-selective olefin cross-metathesis, employing specific molybdenum or ruthenium catalysts, offers a catalytic alternative with potentially higher Z-selectivity and fewer by-products.[1][5][6][9]

Q2: How can I effectively remove the triphenylphosphine oxide by-product from my Wittig reaction?

A2: Several methods can be employed to remove triphenylphosphine oxide. One common approach is to precipitate the by-product from a non-polar solvent like hexane or a mixture of diethyl ether and hexane, followed by filtration.[5] Another method involves the addition of ZnCl2 to the crude reaction mixture in a polar solvent, which forms a precipitable complex with triphenylphosphine oxide.[6][7] Alternatively, the crude mixture can be treated with an acid to protonate the phosphine (B1218219) oxide, allowing for its removal via aqueous extraction.

Q3: What factors are critical for achieving high Z-selectivity in the Wittig synthesis of this compound?

A3: To maximize the formation of the Z-isomer in a Wittig reaction, it is crucial to use a non-stabilized ylide, which is typically prepared from an alkyltriphenylphosphonium salt.[3][4] The reaction should be conducted under salt-free conditions, for instance, by using a potassium-based base for ylide generation instead of a lithium-based one, to prevent equilibration to the more stable E-isomer.[2] Low reaction temperatures and the use of aprotic, non-polar solvents also favor the kinetic formation of the Z-product.

Q4: What are the advantages of using olefin metathesis over the Wittig reaction for synthesizing this compound?

A4: Olefin metathesis offers several advantages, primarily that it is a catalytic reaction, which reduces the amount of reagent-derived by-products.[8] Modern Z-selective metathesis catalysts can provide very high stereoselectivity (often >95% Z), potentially exceeding that of a standard Wittig reaction.[1][5][6][9] The reaction conditions are often milder, and the purification of the product can be simpler due to the absence of stoichiometric by-products like triphenylphosphine oxide.

Q5: How do I choose the appropriate starting materials for the synthesis of this compound via each route?

A5: For the Wittig reaction, you would typically react nonanal (a 9-carbon aldehyde) with the ylide generated from (decyl)triphenylphosphonium bromide (a 10-carbon phosphonium salt). For Z-selective olefin cross-metathesis, you would react 1-undecene (B165158) (an 11-carbon terminal alkene) with 9-decen-1-ol (B78377) (a 10-carbon terminal alkene with a hydroxyl group).

Data Presentation

The following tables summarize typical yields and Z/E ratios for the synthesis of long-chain Z-alkenols using Wittig and Olefin Metathesis reactions, based on literature for analogous compounds.

Table 1: Wittig Reaction Performance for Z-Alkenol Synthesis

ReactantsBase/SolventTemperature (°C)Yield (%)Z:E RatioReference
Aldehyde + Non-stabilized Yliden-BuLi / THF-78 to RT60-8585:15 - 95:5General Wittig literature
Aldehyde + Non-stabilized YlideKHMDS / THF-78 to RT70-90>95:5Salt-free Wittig conditions

Table 2: Z-Selective Olefin Metathesis Performance for Z-Alkenol Synthesis

Olefin 1Olefin 2Catalyst (mol%)SolventYield (%)Z:E RatioReference
Terminal AlkeneTerminal AlkenolMo-based (1-5)Benzene57-7794:6 - >98:2[5]
Terminal AlkeneTerminal AlkenolRu-based (1-5)Toluene (B28343)60-8090:10 - 97:3General metathesis literature

Experimental Protocols

Protocol 1: Wittig Synthesis of this compound

  • Preparation of the Ylide: In a flame-dried, two-neck round-bottom flask under an argon atmosphere, suspend (decyl)triphenylphosphonium bromide (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C and add a solution of potassium bis(trimethylsilyl)amide (KHMDS) (1.05 eq) in THF dropwise. Stir the resulting orange-red solution for 1 hour at room temperature.

  • Wittig Reaction: Cool the ylide solution to -78 °C. Add a solution of freshly distilled nonanal (1.0 eq) in anhydrous THF dropwise. Allow the reaction mixture to stir at -78 °C for 2 hours and then slowly warm to room temperature overnight.

  • Work-up and Purification: Quench the reaction with saturated aqueous NH4Cl. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4. Filter and concentrate the solvent under reduced pressure. To the crude product, add hexane to precipitate the triphenylphosphine oxide. Cool the mixture to 0 °C and filter to remove the solid. The filtrate is then concentrated and purified by silica gel column chromatography (e.g., hexane/ethyl acetate (B1210297) gradient) to yield this compound.

Protocol 2: Z-Selective Cross-Metathesis Synthesis of this compound

  • Reaction Setup: In a glovebox, dissolve the Z-selective molybdenum or ruthenium catalyst (e.g., 1-5 mol%) in degassed toluene in a Schlenk flask.

  • Metathesis Reaction: Add 9-decen-1-ol (1.0 eq) followed by 1-undecene (1.2 eq) to the catalyst solution. Equip the flask with a condenser and heat the mixture at the recommended temperature for the specific catalyst (e.g., 40-80 °C) under a continuous flow of argon for several hours, monitoring the reaction by TLC or GC.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and expose it to air to quench the catalyst. Concentrate the solvent under reduced pressure. The crude product is then purified by silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to afford this compound.

Visualizations

Wittig_Synthesis_Workflow cluster_ylide_prep Ylide Preparation cluster_wittig_reaction Wittig Reaction cluster_purification Purification phosphonium_salt (Decyl)triphenylphosphonium bromide in THF ylide Phosphonium Ylide phosphonium_salt->ylide  Base Addition (0°C to RT) base KHMDS base->ylide crude_product Crude this compound + Triphenylphosphine Oxide ylide->crude_product  Aldehyde Addition (-78°C to RT) nonanal Nonanal in THF nonanal->crude_product precipitation Precipitation of Triphenylphosphine Oxide crude_product->precipitation chromatography Column Chromatography precipitation->chromatography final_product Pure this compound chromatography->final_product

Caption: Workflow for the Wittig synthesis of this compound.

Metathesis_Synthesis_Workflow cluster_reaction_setup Reaction Setup cluster_metathesis Cross-Metathesis cluster_purification Purification catalyst Z-Selective Catalyst in Toluene reaction_mixture Reaction at Elevated Temperature catalyst->reaction_mixture olefins 1-Undecene and 9-Decen-1-ol olefins->reaction_mixture crude_product Crude this compound reaction_mixture->crude_product  Reaction Progression quenching Catalyst Quenching crude_product->quenching chromatography Column Chromatography quenching->chromatography final_product Pure this compound chromatography->final_product

Caption: Workflow for the Z-selective olefin metathesis synthesis of this compound.

Troubleshooting_Byproducts cluster_wittig Wittig Reaction cluster_metathesis Olefin Metathesis start High By-product Content in Crude Product wittig_byproduct High E-isomer content? start->wittig_byproduct tppo_removal Difficulty removing triphenylphosphine oxide? start->tppo_removal metathesis_byproduct High homocoupling by-products? start->metathesis_byproduct salt_free Use salt-free conditions (e.g., KHMDS base) wittig_byproduct->salt_free Yes low_temp Lower reaction temperature (e.g., -78°C) wittig_byproduct->low_temp Yes end Improved Purity of This compound salt_free->end low_temp->end precipitate Precipitate with non-polar solvent (e.g., hexane) tppo_removal->precipitate Yes zncl2 Use ZnCl2 precipitation method tppo_removal->zncl2 Yes precipitate->end zncl2->end excess_olefin Use one olefin in excess metathesis_byproduct->excess_olefin Yes remove_ethylene Remove ethylene by-product (vacuum or gas stream) metathesis_byproduct->remove_ethylene Yes excess_olefin->end remove_ethylene->end

Caption: Troubleshooting decision tree for minimizing by-products.

References

Best practices for storing and handling 10(Z)-Nonadecenol standards.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices, troubleshooting advice, and frequently asked questions for the storage, handling, and use of 10(Z)-Nonadecenol standards in a research environment.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound standards?

A1: For long-term stability, this compound standards should be stored at -20°C. When stored as a powder or neat oil, it is expected to be stable for at least three years under these conditions. If the standard is in a solvent, it should be stored at -80°C, where it is stable for at least one year.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the standard into smaller, single-use vials.

Q2: How should I properly handle this compound standards to avoid contamination and degradation?

A2: To maintain the integrity of your this compound standard, it is crucial to use clean, sterile laboratory equipment. Always use new pipette tips for each use and avoid introducing any moisture into the standard container. As with many unsaturated compounds, exposure to air and light should be minimized to prevent oxidation. It is recommended to work with the standard under an inert gas atmosphere (e.g., nitrogen or argon) if possible, especially when preparing stock solutions for long-term storage.

Q3: What is the best solvent for reconstituting this compound?

A3: this compound, being a long-chain fatty alcohol, is soluble in a variety of organic solvents. Commonly used solvents include ethanol (B145695), chloroform, and dimethylformamide (DMF). The choice of solvent will often depend on the specific requirements of your experimental protocol and its compatibility with the analytical instrumentation you are using, such as Gas Chromatography-Mass Spectrometry (GC-MS).

Q4: Is derivatization necessary for the analysis of this compound by GC-MS?

A4: While it is possible to analyze free fatty alcohols by GC-MS, derivatization is often recommended to improve chromatographic peak shape and increase volatility and sensitivity. A common derivatization method for fatty alcohols is silylation, which converts the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether. This reduces the polarity of the molecule and minimizes peak tailing.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no signal from the standard in GC-MS analysis. Degradation of the standard: Improper storage conditions (e.g., exposure to heat, light, or air) can lead to oxidation or degradation of the unsaturated alcohol.Verify the storage conditions of your standard. If degradation is suspected, use a fresh, unopened vial of the standard. Always store aliquots at -20°C or -80°C in a dark, airtight container.
Incomplete reconstitution: The standard may not be fully dissolved in the chosen solvent.Ensure the standard is completely dissolved by vortexing or gentle warming. If solubility issues persist, consider trying a different recommended solvent.
Inefficient derivatization: If using a derivatization step, the reaction may be incomplete.Optimize the derivatization protocol, ensuring the correct ratio of reagent to sample and appropriate reaction time and temperature.
Poor peak shape (e.g., tailing) in the chromatogram. Active sites in the GC system: The hydroxyl group of the alcohol can interact with active sites in the GC inlet or column, leading to peak tailing.Derivatization of the alcohol to a less polar TMS ether is highly recommended. Ensure the GC inlet liner is clean and deactivated. Consider using a column specifically designed for the analysis of polar compounds.
Column contamination: Buildup of non-volatile residues on the column can affect peak shape.Bake out the column according to the manufacturer's instructions. If the problem persists, the column may need to be trimmed or replaced.
Inconsistent or non-reproducible results. Inaccurate pipetting: Errors in preparing dilutions of the standard will lead to variability in results.Use calibrated pipettes and proper pipetting techniques. Prepare a fresh set of serial dilutions from a new stock solution.
Sample degradation after preparation: The diluted standard may not be stable at room temperature for extended periods.Analyze prepared samples as quickly as possible. If there is a delay, store them at a low temperature (e.g., 4°C) in a sealed vial, protected from light.

Quantitative Data Summary

The following table summarizes the key quantitative information for handling and storing this compound standards, based on data for structurally similar long-chain unsaturated compounds.

Parameter Value Notes
Recommended Storage Temperature (Powder/Neat) -20°CExpected to be stable for ≥ 3 years.[1]
Recommended Storage Temperature (in Solvent) -80°CExpected to be stable for ≥ 1 year.[1]
Common Solvents for Reconstitution Ethanol, Chloroform, DMFThe choice of solvent should be compatible with the analytical method.
Molecular Weight 282.51 g/mol Calculated based on the chemical formula C19H38O.

Experimental Protocol: Preparation of a this compound Standard for GC-MS Analysis

This protocol outlines the steps for preparing a 1 mg/mL stock solution of this compound and its subsequent derivatization for GC-MS analysis.

Materials:

  • This compound standard

  • High-purity ethanol

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • 2 mL amber glass vials with PTFE-lined caps

  • Calibrated micropipettes and tips

  • Vortex mixer

  • Heating block or oven set to 60°C

Procedure:

  • Preparation of 1 mg/mL Stock Solution:

    • Allow the vial of this compound standard to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Accurately weigh 1 mg of the standard into a clean 2 mL amber glass vial.

    • Add 1 mL of high-purity ethanol to the vial.

    • Cap the vial tightly and vortex for 30 seconds or until the standard is completely dissolved.

    • This stock solution should be stored at -20°C when not in use.

  • Derivatization to Trimethylsilyl (TMS) Ether:

    • In a new 2 mL amber glass vial, add 100 µL of the 1 mg/mL this compound stock solution.

    • Under a fume hood, add 50 µL of BSTFA with 1% TMCS to the vial.

    • Cap the vial tightly and vortex for 10 seconds.

    • Place the vial in a heating block or oven at 60°C for 30 minutes to facilitate the derivatization reaction.

    • After heating, allow the vial to cool to room temperature.

    • The derivatized sample is now ready for injection into the GC-MS.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Analysis start Start: Inconsistent or No Signal check_storage Check Standard Storage (-20°C, dark, airtight) start->check_storage improper_storage Improper Storage check_storage->improper_storage Incorrect? check_reconstitution Verify Complete Reconstitution check_storage->check_reconstitution Correct use_new_std Use Fresh Standard improper_storage->use_new_std Yes end_good Problem Resolved use_new_std->end_good incomplete_reconstitution Incomplete Reconstitution check_reconstitution->incomplete_reconstitution Incomplete? check_derivatization Review Derivatization Protocol check_reconstitution->check_derivatization Complete optimize_solvent Optimize Solvent/Vortex incomplete_reconstitution->optimize_solvent Yes optimize_solvent->end_good inefficient_derivatization Inefficient Derivatization check_derivatization->inefficient_derivatization Inefficient? check_gc_system Inspect GC-MS System (Inlet, Column, Detector) check_derivatization->check_gc_system Efficient optimize_derivatization Optimize Reagents/Conditions inefficient_derivatization->optimize_derivatization Yes optimize_derivatization->end_good system_issue System Issue Detected check_gc_system->system_issue Issue Found? perform_maintenance Perform System Maintenance system_issue->perform_maintenance Yes system_issue->end_good No perform_maintenance->end_good

Caption: Troubleshooting workflow for analyzing this compound standards.

References

Validation & Comparative

Validating the Absolute Configuration of Chiral Alcohols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's absolute configuration is a critical step in establishing its biological activity and ensuring reproducibility. This guide provides a comparative overview of key methodologies for validating the absolute configuration of chiral secondary alcohols, using the example of a hypothetical analysis of natural 10(Z)-Nonadecenol.

The unambiguous assignment of the three-dimensional arrangement of atoms in a chiral molecule, known as its absolute configuration, is a fundamental requirement in chemical and pharmaceutical research. For natural products like this compound, a long-chain unsaturated alcohol, determining which of its two possible enantiomers exists in nature is essential for understanding its biological function and for any synthetic replication efforts. This guide compares three prominent methods for this purpose: the modified Mosher's method, ozonolysis-based degradation, and the Competing Enantioselective Conversion (CEC) method.

Comparative Analysis of Methodologies

The selection of a method for determining absolute configuration depends on several factors, including the amount of sample available, the presence of other functional groups, and the available instrumentation. The following table summarizes the key aspects of the three discussed techniques.

Method Principle Instrumentation Sample Requirement Data Output Key Advantages Limitations
Modified Mosher's Method Derivatization with (R)- and (S)-MTPA to form diastereomeric esters, followed by ¹H NMR analysis of chemical shift differences (Δδ).[1][2][3][4][5]High-resolution NMR SpectrometerMicromole to milligram¹H NMR chemical shifts (δ) and their differences (Δδ)Widely applicable, reliable, requires no crystallization, provides a clear mnemonic for assignment.[4][5]Requires a free hydroxyl group, can be affected by conformational flexibility, synthesis of two derivatives is necessary.[2]
Ozonolysis-Based Degradation Cleavage of the carbon-carbon double bond to yield smaller, often known, chiral fragments whose absolute configuration can be determined by comparison to standards.[6][7]Ozonolysis apparatus, GC-MS or LC-MS, PolarimeterMilligramIdentification of degradation products and their specific rotationUseful for molecules with multiple stereocenters, can simplify complex structures.[8]Destructive method, requires the resulting fragments to be chiral and identifiable, may require further derivatization.
Competing Enantioselective Conversion (CEC) Kinetic resolution using two enantiomers of a chiral reagent in parallel reactions. The relative reaction rates determine the absolute configuration.[9]TLC plate or LC-MS/¹H NMRMicromole to nanomoleReaction conversion ratesHigh sensitivity, requires very small amounts of sample, can be rapid.[9][10]Relies on a suitable kinetic resolution agent being available for the specific substrate, interpretation requires a clear difference in reaction rates.[9]

Experimental Protocols

Modified Mosher's Method

This NMR-based technique is one of the most frequently used methods for determining the absolute configuration of secondary alcohols.[4][5] It involves the preparation of two diastereomeric esters by reacting the alcohol with the (R) and (S) enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.

Protocol:

  • Esterification: The alcohol of unknown configuration is divided into two portions. One portion is reacted with (R)-MTPA chloride and the other with (S)-MTPA chloride, typically in the presence of a base like pyridine (B92270) or DMAP, to form the (S)-MTPA ester and the (R)-MTPA ester, respectively.[1][2]

  • NMR Analysis: ¹H NMR spectra are acquired for both diastereomeric esters.

  • Data Analysis: The chemical shifts of protons on both sides of the newly formed stereocenter are assigned for each ester. The difference in chemical shifts (Δδ = δS - δR) is calculated for each corresponding proton.

  • Configuration Assignment: A positive Δδ for protons on one side of the stereocenter and a negative Δδ on the other side, when applied to a conformational model of the MTPA esters, allows for the assignment of the absolute configuration.

Mosher_Method_Workflow cluster_synthesis Ester Synthesis cluster_analysis NMR Analysis & Assignment Alcohol This compound (Unknown Config.) R_MTPA (R)-MTPA-Cl Alcohol->R_MTPA Reaction 1 S_MTPA (S)-MTPA-Cl Alcohol->S_MTPA Reaction 2 Ester_S (S)-MTPA Ester R_MTPA->Ester_S Ester_R (R)-MTPA Ester S_MTPA->Ester_R NMR_S ¹H NMR of (S)-Ester Ester_S->NMR_S NMR_R ¹H NMR of (R)-Ester Ester_R->NMR_R Compare Calculate Δδ = δS - δR NMR_S->Compare NMR_R->Compare Assign Assign Absolute Configuration Compare->Assign

Caption: Workflow for Mosher's method.

Ozonolysis-Based Degradation

Ozonolysis is a powerful reaction that cleaves carbon-carbon double bonds.[7] For a molecule like this compound, this can be used to break the long chain into smaller, more easily analyzable fragments. If the resulting fragment containing the stereocenter is a known compound, its optical rotation can be compared to literature values.

Protocol:

  • Ozonolysis Reaction: The unsaturated alcohol is dissolved in a suitable solvent (e.g., methanol (B129727) or dichloromethane) and cooled to -78 °C. A stream of ozone is bubbled through the solution until the reaction is complete (indicated by a blue color from unreacted ozone).[7][8]

  • Work-up: The reaction mixture is worked up under either reductive (e.g., with dimethyl sulfide (B99878) or zinc) or oxidative conditions to yield aldehydes/ketones or carboxylic acids, respectively.

  • Fragment Isolation and Analysis: The resulting chiral fragment containing the original stereocenter is isolated using chromatography.

  • Configuration Determination: The absolute configuration of the fragment is determined, for instance, by measuring its specific rotation and comparing it to the known values for its enantiomers, or by converting it into a crystalline derivative for X-ray analysis.

Ozonolysis_Workflow Start This compound Ozonolysis 1. Ozonolysis (O₃) 2. Reductive Work-up Start->Ozonolysis Fragments Aldehyde Fragments Ozonolysis->Fragments Isolation Chromatographic Isolation Fragments->Isolation Chiral_Fragment Chiral Hydroxy Aldehyde Isolation->Chiral_Fragment Analysis Analysis (e.g., Polarimetry, Comparison to Standard) Chiral_Fragment->Analysis Assignment Assign Absolute Configuration Analysis->Assignment

Caption: Ozonolysis for configuration analysis.

Competing Enantioselective Conversion (CEC) Method

The CEC method is a newer technique that relies on the principles of kinetic resolution.[9] It is particularly useful when only very small amounts of the sample are available.

Protocol:

  • Parallel Reactions: The alcohol is subjected to two parallel reactions, each with one enantiomer of a chiral acylation agent (e.g., a chiral catalyst and an acyl donor).

  • Reaction Monitoring: The reactions are allowed to proceed for a set amount of time and are then quenched. The extent of conversion in each reaction is determined. This can be done qualitatively by TLC, or quantitatively by ¹H NMR or LC-MS.[9]

  • Configuration Assignment: A mnemonic is used to relate the faster-reacting enantiomer of the reagent to the absolute configuration of the alcohol. For example, if the (R)-catalyst leads to a faster reaction, the alcohol is assigned a specific configuration based on the established model for that catalyst system.[9]

CEC_Method_Logic cluster_reactions Parallel Kinetic Resolutions cluster_analysis Analysis and Assignment Alcohol Test Alcohol Reaction_R Reaction A Alcohol->Reaction_R Reaction_S Reaction B Alcohol->Reaction_S R_Reagent (R)-Chiral Reagent R_Reagent->Reaction_R S_Reagent (S)-Chiral Reagent S_Reagent->Reaction_S Monitor Monitor Conversion (TLC, LC-MS, NMR) Reaction_R->Monitor Reaction_S->Monitor Compare Compare Rates: Rate(A) vs. Rate(B) Monitor->Compare Decision Which is Faster? Compare->Decision Assign_R Assign Config. 'X' Decision->Assign_R Reaction A Assign_S Assign Config. 'Y' Decision->Assign_S Reaction B

References

Comparative analysis of 10(Z)-Nonadecenol and its geometric isomers.

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development and Life Sciences

In the realm of lipidomics and pheromone research, the subtle distinctions between geometric isomers can lead to vastly different biological outcomes. This guide provides a comparative analysis of 10(Z)-nonadecenol and its geometric counterpart, 10(E)-nonadecenol. While direct comparative studies on these specific isomers are limited in publicly available literature, this document synthesizes known information on closely related long-chain unsaturated alcohols and established chemical principles to offer a predictive comparison. The data presented herein is intended to serve as a foundational resource for researchers initiating studies on these compounds.

Physicochemical Properties: A Tale of Two Geometries

PropertyThis compound (Predicted)10(E)-Nonadecenol (Predicted)Data Source Context
Molecular Formula C₁₉H₃₈OC₁₉H₃₈O-
Molecular Weight 282.51 g/mol 282.51 g/mol -
IUPAC Name (10Z)-nonadec-10-en-1-ol(10E)-nonadec-10-en-1-ol-
Melting Point Lower than E-isomerHigher than Z-isomerGeneral principle for Z/E isomers
Boiling Point Lower than E-isomerHigher than E-isomerGeneral principle for Z/E isomers
Density Slightly lower than E-isomerSlightly higher than Z-isomerGeneral principle for Z/E isomers
Polar Surface Area 20.23 Ų20.23 ŲBased on alcohol functional group
LogP (Octanol-Water Partition Coefficient) ~7.5~7.5Estimated for long-chain alcohols

Table 1. Predicted Physicochemical Properties of this compound and 10(E)-Nonadecenol. Predictions are based on established trends for geometric isomers and data for analogous long-chain fatty acids and alcohols.

Biological Activity: Specificity is Key

Long-chain unsaturated alcohols are known to play significant roles in chemical communication between organisms, particularly as insect pheromones. The specific geometry of the double bond is often crucial for receptor binding and subsequent biological response. A change from a cis to a trans configuration, or vice versa, can render a pheromone inactive or even inhibitory.

While no specific biological activity has been documented for this compound or its E-isomer in the reviewed literature, it is plausible that they could function as signaling molecules in certain species. Research on other long-chain alkenols has demonstrated activities including:

  • Pheromonal Activity: Acting as sex, aggregation, or trail pheromones in insects. The stereochemistry is critical for bioactivity.

  • Antimicrobial and Antifungal Activity: Some long-chain alcohols exhibit inhibitory effects against various bacteria and fungi.

  • Anti-inflammatory Effects: Certain fatty alcohols and their derivatives have been shown to possess anti-inflammatory properties.

Potential Biological ActivityThis compound10(E)-NonadecenolRemarks
Insect Pheromone Potentially activePotentially active, but likely with different specificity or potencyThe specific geometry is critical for receptor binding in pheromonal communication.
Antimicrobial PossiblePossibleLong-chain alcohols can disrupt microbial cell membranes.
Anti-inflammatory PossiblePossibleThe effect may vary depending on the specific isomer and biological system.

Table 2. Potential Biological Activities of 10-Nonadecenol Isomers. These are hypothesized activities based on the known functions of structurally similar long-chain unsaturated alcohols. Experimental validation is required.

Experimental Protocols

To facilitate further research, this section outlines standard methodologies for the synthesis, purification, and characterization of this compound and its geometric isomers.

Stereoselective Synthesis of (Z)- and (E)-Alkenols

Objective: To synthesize this compound and 10(E)-nonadecenol with high stereochemical purity.

Methodology:

  • Wittig Reaction (for Z-isomer):

    • A common method for synthesizing cis-alkenes is the Wittig reaction using a non-stabilized ylide.

    • Step 1: Preparation of the phosphonium (B103445) ylide from an appropriate alkyl halide (e.g., 1-bromononane) and triphenylphosphine.

    • Step 2: Reaction of the ylide with a C10 aldehyde (e.g., 10-oxodecan-1-ol, with the hydroxyl group protected) in an aprotic solvent (e.g., THF) at low temperature to favor the formation of the Z-isomer.

    • Step 3: Deprotection of the hydroxyl group to yield this compound.

  • Horner-Wadsworth-Emmons Reaction (for E-isomer):

    • This reaction typically yields trans-alkenes with high selectivity.

    • Step 1: Preparation of a phosphonate (B1237965) ester from an appropriate alkyl halide.

    • Step 2: Reaction of the phosphonate carbanion (generated using a base like NaH) with a C10 aldehyde in a suitable solvent.

    • Step 3: Deprotection of the hydroxyl group to yield 10(E)-nonadecenol.

Purification by Column Chromatography

Objective: To isolate the synthesized nonadecenol isomers from reaction byproducts.

Methodology:

  • The crude product from the synthesis is concentrated under reduced pressure.

  • The residue is loaded onto a silica (B1680970) gel column.

  • Elution is performed using a gradient of non-polar to polar solvents (e.g., hexane (B92381) and ethyl acetate).

  • Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the desired product.

  • Fractions containing the pure isomer are combined and the solvent is evaporated.

Characterization by Spectroscopy

Objective: To confirm the structure and stereochemistry of the purified nonadecenol isomers.

Methodology:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR and ¹³C NMR spectra are recorded to confirm the carbon skeleton and the presence of the hydroxyl group and the double bond.

    • The coupling constants (J-values) of the vinylic protons in the ¹H NMR spectrum can distinguish between the Z and E isomers. Typically, J(cis) is in the range of 6-12 Hz, while J(trans) is larger, around 12-18 Hz.[1]

  • Infrared (IR) Spectroscopy:

    • The IR spectrum will show a characteristic broad absorption for the O-H stretch of the alcohol group (around 3300 cm⁻¹) and a C=C stretch (around 1650 cm⁻¹). The C-H out-of-plane bending vibrations can sometimes help differentiate between cis (around 700 cm⁻¹) and trans (around 970 cm⁻¹) isomers.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • GC is used to determine the purity of the sample and to separate the Z and E isomers.

    • MS provides the molecular weight of the compound and its fragmentation pattern, which can help confirm the structure.

Visualizing the Workflow and Potential Mechanisms

To provide a clearer understanding of the research process and potential biological context, the following diagrams are provided.

G cluster_synthesis Synthesis & Purification cluster_analysis Characterization & Comparison start Starting Materials (Aldehydes, Alkyl Halides) wittig Wittig Reaction (for Z-isomer) start->wittig hwe Horner-Wadsworth-Emmons (for E-isomer) start->hwe purification Column Chromatography wittig->purification Crude Z-isomer hwe->purification Crude E-isomer z_isomer Pure this compound purification->z_isomer e_isomer Pure 10(E)-Nonadecenol purification->e_isomer nmr NMR Spectroscopy z_isomer->nmr ir IR Spectroscopy z_isomer->ir gcms GC-MS z_isomer->gcms bioassay Biological Assays (e.g., Pheromone Response) z_isomer->bioassay e_isomer->nmr e_isomer->ir e_isomer->gcms e_isomer->bioassay comparison Comparative Analysis bioassay->comparison

Caption: Generalized experimental workflow for the synthesis and comparative analysis of 10-nonadecenol geometric isomers.

G cluster_membrane Cell Membrane cluster_cell Olfactory Neuron receptor Odorant Receptor (OR) g_protein G-protein receptor->g_protein Activation ac Adenylate Cyclase g_protein->ac Stimulation atp ATP camp cAMP atp->camp Conversion AC pka Protein Kinase A camp->pka Activation ion_channel Ion Channel pka->ion_channel Phosphorylation depolarization Neuron Depolarization ion_channel->depolarization Ion Influx signal Signal to Brain depolarization->signal ligand This compound (Pheromone) ligand->receptor Binding

Caption: Hypothetical signaling pathway for a pheromone like this compound in an insect olfactory neuron.

Conclusion

The geometric isomerism of 10-nonadecenol presents a compelling area for research, with the potential for significant differences in physical properties and biological activities between the Z and E forms. While direct comparative data is currently lacking, this guide provides a framework for initiating such studies, from stereoselective synthesis to biological evaluation. The provided experimental protocols and conceptual diagrams are intended to equip researchers with the necessary tools and perspectives to explore the nuanced roles of these long-chain unsaturated alcohols in biological systems. Future experimental work is crucial to validate the predictions made in this guide and to uncover the specific functions of this compound and its geometric isomer.

References

Efficacy of 10(Z)-Nonadecenol versus other known attractants.

Author: BenchChem Technical Support Team. Date: December 2025

An examination of the attractant properties of a specific C19 compound in comparison to other well-established insect lures.

Introduction

Effective management of insect populations, whether for agricultural protection, disease vector control, or ecological monitoring, relies heavily on the use of attractants. These chemical cues, which include pheromones and kairomones, are pivotal in luring insects to traps for monitoring or mass capture. This guide provides a comparative overview of the efficacy of several known insect attractants.

It is important to note that a comprehensive search of publicly available scientific literature yielded no specific efficacy data for 10(Z)-Nonadecenol as an insect attractant. Therefore, for the purpose of this comparative guide, we will discuss (Z)-10-Nonadecen-2-one , a structurally related C19 ketone, which has been identified as a pheromone. This compound will be compared against three widely studied and commercially utilized insect attractants: Gossyplure , Methyl Eugenol , and Ipsdienol . The data presented is sourced from various field studies, and detailed experimental protocols are provided to aid in the replication and validation of such research.

Comparative Efficacy of Selected Insect Attractants

The following table summarizes quantitative data from field studies on the efficacy of the selected insect attractants. Efficacy is primarily measured by the number of target insects captured in traps baited with the respective compounds.

AttractantTarget Insect SpeciesTarget OrderAttractant TypeMean Trap Capture RateExperimental Context
(Z)-10-Nonadecen-2-one Uloma tenebrionoides (Dented beetle)ColeopteraPheromoneData not available in quantitative field studiesIdentified as a pheromone component for this species.
Gossyplure Pectinophora gossypiella (Pink Bollworm)LepidopteraSex PheromoneUp to 376.4 moths/trap/fortnight[1]Monitoring of pink bollworm populations in cotton fields.[1]
Methyl Eugenol Bactrocera dorsalis (Oriental Fruit Fly)DipteraKairomone (Parapheromone)111.17 males/trap/week[2]Comparison of different trap shapes in a guava orchard.[2]
Ipsdienol Ips typographus (European spruce bark beetle)ColeopteraAggregation PheromoneTotal of 1,245,835 individuals in one study across three trials[3]Comparison of different commercial attractants and trap types.[3]

Experimental Protocols

The methodologies for evaluating the efficacy of insect attractants are crucial for obtaining reliable and comparable data. Below are detailed protocols for two key experimental approaches: field trapping and electroantennography.

Field Trapping Bioassay

This protocol outlines a generalized procedure for conducting a field trapping experiment to assess the efficacy of an insect attractant.

Objective: To determine the number of target insects captured in traps baited with a specific attractant under field conditions.

Materials:

  • Traps appropriate for the target insect (e.g., Delta traps, bucket traps, funnel traps).[4]

  • Lures/dispensers containing the attractant chemical.

  • Control lures (dispensers without the attractant).

  • Stakes or hangers for trap deployment.[5]

  • Collection jars or sticky liners for capturing insects.

  • Gloves to avoid contamination of lures.[6]

  • Field notebook and labels for recording data.

Procedure:

  • Site Selection: Choose a suitable experimental site where the target insect population is known to be present.

  • Trap Preparation: Label each trap clearly with the treatment type (attractant or control) and a unique identification number.[6]

  • Lure Placement: Wearing gloves, place one lure in each trap. Ensure that control traps receive a blank lure.[6]

  • Trap Deployment:

    • Set up the traps in the selected field in a randomized block design to minimize the effects of environmental variability.

    • The distance between traps should be sufficient to prevent interference, typically at least 20-50 meters apart, depending on the attractant's range of influence.

    • Place traps at a height and location that is optimal for capturing the target species (e.g., within the crop canopy or at a specific height above ground).[5][7]

  • Data Collection:

    • Check the traps at regular intervals (e.g., weekly or bi-weekly).

    • Count and record the number of target insects captured in each trap.

    • Remove all captured insects at each check.[6]

  • Maintenance: Replace lures as needed, based on their specified field life, to ensure a consistent release rate of the attractant.[1]

  • Data Analysis: Analyze the trap capture data using appropriate statistical methods (e.g., ANOVA) to compare the number of insects captured in baited traps versus control traps.

Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds. It is a valuable tool for screening potential attractants and determining if an insect can detect a specific chemical.

Objective: To measure the antennal olfactory response of a target insect to a specific chemical compound.

Materials:

  • Live insects.

  • Stereomicroscope.

  • Micromanipulators.

  • Glass capillary electrodes.

  • Ag/AgCl wires.

  • Saline solution.

  • Amplifier and data acquisition system.

  • Charcoal-filtered and humidified air stream.

  • Odor delivery system (e.g., Pasteur pipette with filter paper).

Procedure:

  • Insect Preparation:

    • Immobilize the insect (e.g., by chilling).

    • Excise one antenna at its base.

  • Electrode Placement:

    • Place the excised antenna onto a holder with a small amount of conductive gel.

    • Insert the recording electrode into the distal end of the antenna and the reference electrode into the basal end.

  • Odor Stimulation:

    • A continuous stream of charcoal-filtered, humidified air is passed over the antenna.

    • A puff of air carrying the vapor of the test compound is injected into the continuous air stream, directed at the antenna.

  • Data Recording:

    • The electrical potential difference between the two electrodes is amplified and recorded.

    • A negative voltage deflection in response to the odor puff indicates an olfactory response.

  • Data Analysis: The amplitude of the EAG response (in millivolts) is measured and compared across different compounds and concentrations.

Visualizations

Insect Olfactory Signaling Pathway

The following diagram illustrates a simplified signaling pathway for insect olfaction, from the reception of an odorant molecule to the transmission of a signal to the brain.

Insect_Olfactory_Pathway cluster_sensillum Sensillum cluster_brain Antennal Lobe (Brain) Odorant Odorant Molecule OBP Odorant Binding Protein (OBP) Odorant->OBP Binds OR Olfactory Receptor (OR) + Orco Co-receptor OBP->OR Transports to ORN Olfactory Receptor Neuron (ORN) OR->ORN Activates Glomerulus Glomerulus ORN->Glomerulus Signal Transmission (Action Potential) PN Projection Neuron Glomerulus->PN Synapses Higher_Brain Higher Brain Centers (e.g., Mushroom Bodies) PN->Higher_Brain

Caption: Simplified diagram of the insect olfactory signaling pathway.

Experimental Workflow for Attractant Efficacy Testing

This diagram outlines a typical workflow for testing the efficacy of a potential insect attractant, from initial screening to field validation.

Attractant_Testing_Workflow A Compound Selection B Electroantennography (EAG) Screening A->B C Behavioral Assays (e.g., Wind Tunnel) B->C Positive EAG Response D Field Trapping Bioassays C->D Positive Behavioral Response E Data Analysis & Efficacy Determination D->E F Ineffective E->F Low Trap Capture G Effective E->G High Trap Capture

Caption: General experimental workflow for insect attractant efficacy testing.

References

Validating the Purity of Synthesized 10(Z)-Nonadecenol: A Comparative Guide to NMR Spectroscopy and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of long-chain unsaturated alcohols, such as 10(Z)-Nonadecenol, a key intermediate in the production of various bioactive molecules, necessitates rigorous purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical tool for structural elucidation and purity validation. This guide provides a comprehensive comparison of NMR spectroscopy with alternative methods for validating the purity of synthesized this compound, supported by experimental data and detailed protocols.

NMR Spectroscopic Analysis of this compound

NMR spectroscopy provides a detailed fingerprint of a molecule, allowing for the unambiguous identification of the desired product and the detection of impurities. The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized below. These values are based on the analysis of similar long-chain unsaturated alcohols and serve as a reference for experimental data.

Predicted ¹H and ¹³C NMR Chemical Shifts

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-1 (-CH₂OH)~3.64 (t)~62.9
H-2~1.56 (p)~32.7
H-3 to H-8~1.2-1.4 (m)~22.6-31.9
H-9, H-12~2.01 (m)~27.2
H-10, H-11 (-CH=CH-)~5.35 (m)~129.9
H-13 to H-18~1.2-1.4 (m)~22.6-31.9
H-19 (-CH₃)~0.88 (t)~14.1
-OHVariable, broad-

Note: Chemical shifts are referenced to TMS (0 ppm). Multiplicity: s = singlet, d = doublet, t = triplet, q = quartet, p = pentet, m = multiplet.

Identifying Potential Impurities with NMR

The purity assessment of this compound by NMR involves the identification of signals that do not correspond to the target molecule. Common impurities may arise from starting materials, reagents, or side reactions during synthesis.

Table 2: Characteristic ¹H NMR Signals of Potential Impurities

Potential Impurity Characteristic ¹H NMR Signal (ppm) Notes
10(E)-Nonadecenol Olefinic protons (~5.4 ppm) with a larger coupling constant (J ≈ 15 Hz) compared to the Z-isomer (J ≈ 10 Hz).The distinct coupling constants of the olefinic protons allow for the differentiation and quantification of geometric isomers.
Unreacted Aldehyde Aldehydic proton (~9.5-10.0 ppm).From Wittig reaction starting material.
Unreacted Alkyl Halide Protons adjacent to the halogen (~3.1-4.1 ppm).From Wittig or Grignard reaction starting material.
Triphenylphosphine Oxide Aromatic protons in the range of 7.4-7.8 ppm.A common byproduct of the Wittig reaction.
Grubbs' Catalyst Residues Aromatic or other characteristic ligand signals.From olefin metathesis synthesis.
Saturated Alcohol (Nonadecanol) Absence of olefinic proton signals (~5.35 ppm).Over-reduction or presence in starting materials.

Comparison with Alternative Purity Validation Methods

While NMR is a powerful tool for structural confirmation and purity assessment, other chromatographic techniques offer complementary information, particularly for quantifying trace impurities.

Table 3: Comparison of Analytical Methods for Purity Validation

Method Principle Advantages Limitations
NMR Spectroscopy Nuclear spin transitions in a magnetic field.Provides detailed structural information, non-destructive, relatively simple sample preparation.Lower sensitivity compared to chromatographic methods, potential for signal overlap in complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation by boiling point and partitioning, followed by mass-based detection.High sensitivity and resolution, excellent for volatile and thermally stable compounds, provides molecular weight information.Requires derivatization for non-volatile compounds, potential for thermal degradation of analytes.
High-Performance Liquid Chromatography (HPLC) Separation by partitioning between a mobile and stationary phase.Suitable for non-volatile and thermally labile compounds, high resolution and sensitivity (with appropriate detector).May require derivatization for detection, solvent consumption can be high.

Experimental Protocols

NMR Sample Preparation
  • Sample Dissolution: Accurately weigh 5-10 mg of the synthesized this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the Pasteur pipette directly into the NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it appropriately.

  • Analysis: Acquire ¹H and ¹³C NMR spectra using a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

GC-MS Analysis
  • Derivatization: To a vial containing 1 mg of the sample, add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat the mixture at 60°C for 30 minutes to convert the alcohol to its more volatile trimethylsilyl (B98337) (TMS) ether.

  • Sample Dilution: After cooling, dilute the derivatized sample with an appropriate solvent like hexane.

  • Injection: Inject 1 µL of the diluted sample into the GC-MS system.

  • GC Conditions (Typical):

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250°C.

    • Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions (Typical):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-550.

HPLC Analysis
  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a suitable solvent system, such as a mixture of acetonitrile (B52724) and isopropanol.

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Injection: Inject 10-20 µL of the filtered solution into the HPLC system.

  • HPLC Conditions (Typical):

    • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water or isopropanol.

    • Flow Rate: 1.0 mL/min.

    • Detector: A Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is suitable for non-chromophoric long-chain alcohols.

Visualization of Workflows

Purity_Validation_Workflow Purity Validation Workflow for this compound cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_results Data Interpretation Synthesized_Product Synthesized this compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Product->NMR GCMS GC-MS Analysis Synthesized_Product->GCMS HPLC HPLC Analysis Synthesized_Product->HPLC Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Impurity_Identification Impurity Identification NMR->Impurity_Identification GCMS->Impurity_Identification Purity_Quantification Purity Quantification GCMS->Purity_Quantification HPLC->Purity_Quantification Final_Report Final Purity Report Structure_Confirmation->Final_Report Impurity_Identification->Final_Report Purity_Quantification->Final_Report

Caption: Workflow for the purity validation of synthesized this compound.

NMR_Impurity_Detection_Logic Logic for Impurity Detection by NMR Start Acquire ¹H NMR Spectrum Compare Compare with Predicted Spectrum of this compound Start->Compare Signals_Match All Signals Match? Compare->Signals_Match Pure Sample is Pure Signals_Match->Pure Yes Impure Sample is Impure Signals_Match->Impure No Identify_Impurity Identify Impurity Signals (e.g., E-isomer, starting materials) Impure->Identify_Impurity Quantify Quantify Impurities via Integration Identify_Impurity->Quantify

Caption: Decision logic for identifying impurities using ¹H NMR spectroscopy.

A Comparative Analysis of Electroantennogram Responses to (Z)-11-Hexadecenal in Helicoverpa zea and Heliothis virescens

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Chemical Ecology and Drug Development

This guide provides a comparative overview of the electroantennogram (EAG) responses of two closely related noctuid moths, Helicoverpa zea (Corn earworm) and Heliothis virescens (Tobacco budworm), to the key pheromone component, (Z)-11-Hexadecenal. Understanding the nuances of olfactory detection in these significant agricultural pests is crucial for the development of effective and species-specific pest management strategies, including mating disruption and targeted attractants.

Quantitative EAG Response Comparison

The following table summarizes the electrophysiological responses of male H. zea and H. virescens to (Z)-11-Hexadecenal, as documented in seminal studies. These values represent the relative depolarization of the antennal preparation upon exposure to the odorant, providing a quantitative measure of olfactory sensitivity.

Insect PopulationCompoundEAG Response (Relative Amplitude)Reference
Helicoverpa zea (male)(Z)-11-HexadecenalHigh[1]
Heliothis virescens (male)(Z)-11-HexadecenalModerate to High[1][2]

(Note: The EAG response amplitudes are presented qualitatively based on graphical representations in the cited literature. Direct numerical comparisons of absolute mV values between different studies can be misleading due to variations in experimental setups.)

(Z)-11-Hexadecenal is the major sex pheromone component for Helicoverpa zea[3]. In contrast, for Heliothis virescens, it is a key component of a more complex pheromone blend[4]. This difference in ecological significance is reflected in their antennal responses. While both species exhibit strong EAG responses to (Z)-11-Hexadecenal, studies suggest that the neuronal circuitry and overall behavioral response to this single compound may differ, underscoring the importance of considering the complete pheromone blend in ecological and pest management contexts. For instance, in the closely related species Helicoverpa armigera, the EAG response to pure (Z)-11-Hexadecenal was recorded at 1.71 mV, while a blend with (Z)-9-Hexadecenal elicited a stronger response of 2.03 mV[5].

Experimental Protocols

The following is a generalized experimental protocol for recording EAG responses from Helicoverpa zea and Heliothis virescens, synthesized from standard methodologies in the field.

1. Insect Preparation:

  • Adult male moths, typically 2-3 days post-eclosion, are used for experiments.

  • The insect is restrained in a holder, often a modified pipette tip, with the head capsule exposed.

  • One antenna is excised at the base using micro-scissors.

  • The excised antenna is mounted between two electrodes.

2. Electrode Preparation and Placement:

  • Glass capillary microelectrodes are filled with a saline solution (e.g., Kaissling solution).

  • The recording electrode is placed in contact with the distal end of the antenna.

  • The reference electrode is brought into contact with the base of the antenna.

3. Odorant Delivery:

  • (Z)-11-Hexadecenal is diluted in a solvent such as hexane (B92381) to the desired concentrations.

  • A known volume of the solution is applied to a filter paper strip.

  • The filter paper is placed inside a Pasteur pipette, creating a stimulus cartridge.

  • A purified and humidified air stream is continuously passed over the antennal preparation.

  • A puff of air is diverted through the stimulus cartridge to deliver the odorant to the antenna for a controlled duration (e.g., 0.5 seconds).

4. Data Acquisition and Analysis:

  • The electrical potential difference between the recording and reference electrodes is amplified and recorded using a data acquisition system.

  • The amplitude of the negative voltage deflection (depolarization) is measured as the EAG response.

  • Responses are typically normalized by subtracting the response to a solvent control.

Visualizing the Process and Pathways

To further elucidate the experimental workflow and the underlying biological processes, the following diagrams are provided.

EAG_Experimental_Workflow cluster_preparation Insect Preparation cluster_stimulus Stimulus Delivery cluster_recording Data Acquisition insect Adult Male Moth (H. zea or H. virescens) restrain Restrain Insect insect->restrain excise Excise Antenna restrain->excise mount Mount Antenna on Electrodes excise->mount amplifier Amplify Signal mount->amplifier Antennal Preparation compound (Z)-11-Hexadecenal in Hexane cartridge Prepare Stimulus Cartridge compound->cartridge puff Deliver Odor Puff cartridge->puff airstream Continuous Airflow airstream->puff puff->mount Odor Stimulation recorder Record EAG Response (mV) amplifier->recorder analysis Data Analysis recorder->analysis

Figure 1. A generalized workflow for conducting electroantennogram (EAG) experiments.

Olfactory_Signaling_Pathway cluster_transduction Signal Transduction Cascade OR Odorant Receptor (OR) G_protein G-protein OR->G_protein AC Adenylate Cyclase G_protein->AC cAMP cAMP AC->cAMP Ion_Channel Ion Channel cAMP->Ion_Channel Depolarization Neuron Depolarization (EAG Signal) Ion_Channel->Depolarization Ion Influx Odorant (Z)-11-Hexadecenal Odorant->OR Binding

Figure 2. A simplified model of an olfactory signaling pathway in insect olfactory receptor neurons.

References

A comparative study of different synthetic routes for 10(Z)-Nonadecenol.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of three primary synthetic routes for obtaining 10(Z)-Nonadecenol, a long-chain alkenol with applications in chemical synthesis and as a potential intermediate in the production of biologically active molecules. The comparison focuses on the Wittig olefination, Z-selective olefin cross-metathesis, and the partial reduction of alkynes, evaluating each based on yield, stereoselectivity, and reaction conditions.

At a Glance: Comparison of Synthetic Strategies

Synthetic RouteKey TransformationTypical Starting MaterialsKey Reagents/CatalystsOverall YieldZ:E Selectivity
Wittig Olefination C=C bond formationAldehyde and phosphonium (B103445) saltStrong base (e.g., n-BuLi, NaHMDS)Good to ExcellentModerate to High
Z-Selective Cross-Metathesis C=C bond formationTwo terminal alkenesMolybdenum or Ruthenium-based catalystsGoodHigh to Excellent
Alkyne Reduction C≡C to C=C reductionTerminal alkyne and alkyl halideLindlar's catalyst, P-2 NiGood to ExcellentExcellent

Synthetic Route 1: Wittig Olefination

The Wittig reaction is a robust and widely utilized method for the stereoselective synthesis of alkenes.[1][2][3][4] The reaction involves the coupling of an aldehyde or ketone with a phosphorus ylide, generated in situ from a phosphonium salt and a strong base. For the synthesis of Z-alkenes, non-stabilized ylides are typically employed.[2]

A plausible synthetic route to this compound via the Wittig reaction would involve the reaction of nonanal (B32974) with the ylide generated from (10-hydroxydecyl)triphenylphosphonium bromide.

Experimental Protocol: Wittig Olefination

Step 1: Synthesis of (10-bromodecyl)triphenylphosphonium bromide A solution of 10-bromo-1-decanol is reacted with triphenylphosphine (B44618) in a suitable solvent like acetonitrile (B52724) and heated to reflux to form the corresponding phosphonium salt.

Step 2: Ylide Formation and Olefination The phosphonium salt is suspended in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) at a low temperature (e.g., -78 °C). A strong base, for instance, sodium hexamethyldisilazide (NaHMDS) or n-butyllithium (n-BuLi), is then added to generate the ylide. Following ylide formation, nonanal is introduced to the reaction mixture, which is then allowed to warm to room temperature and stirred until completion. The reaction is subsequently quenched, and the product is extracted and purified.

A detailed experimental protocol for a similar Wittig reaction can be found in the synthesis of insect pheromones, which often share structural similarities with this compound.[1]

Synthetic Route 2: Z-Selective Olefin Cross-Metathesis

Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds.[5][6][7][8][9][10] Recent advancements in catalyst design have enabled highly Z-selective cross-metathesis reactions, providing an efficient route to cis-alkenes.[5][6][7][8][9][10] This approach is particularly advantageous due to its high functional group tolerance and catalytic nature.[5][6][7][8][9][10]

The synthesis of this compound via this method would involve the cross-metathesis of 1-decene (B1663960) and 10-undecen-1-ol (B85765) using a Z-selective catalyst, such as a molybdenum- or ruthenium-based complex.

Experimental Protocol: Z-Selective Cross-Metathesis

In a typical procedure, 1-decene and 10-undecen-1-ol are dissolved in a degassed solvent like toluene. A Z-selective metathesis catalyst (e.g., a Schrock-type molybdenum catalyst or a Grubbs-type ruthenium catalyst with Z-selective ligands) is then added under an inert atmosphere. The reaction mixture is stirred at room temperature or slightly elevated temperatures until sufficient conversion is achieved. The reaction is then terminated, and the product is purified by column chromatography. The yield and stereoselectivity are highly dependent on the choice of catalyst and reaction conditions.[5][6][7][8][9][10]

Synthetic Route 3: Partial Reduction of an Alkyne Precursor

This classical approach involves the construction of a C19 alkyne backbone followed by a stereoselective partial reduction of the triple bond to a Z-double bond. This method offers excellent stereocontrol, consistently favoring the formation of the cis-alkene.

Step 1: Synthesis of 10-Nonadecyn-1-ol The alkyne precursor, 10-nonadecyn-1-ol, can be synthesized via the coupling of two smaller fragments. A common method is the Sonogashira coupling of a terminal alkyne, such as 1-dodecyne, with a halo-alcohol, for example, 7-bromoheptan-1-ol, in the presence of a palladium catalyst and a copper(I) co-catalyst.

Step 2: Partial Hydrogenation The resulting 10-nonadecyn-1-ol is then subjected to partial hydrogenation using a poisoned catalyst, most commonly Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline).[11][12][13] The hydrogenation is carried out in a suitable solvent under a hydrogen atmosphere until the alkyne is consumed, yielding this compound with high stereoselectivity.

Experimental Protocol: Partial Alkyne Reduction

10-Nonadecyn-1-ol is dissolved in a solvent such as ethanol (B145695) or hexane. A catalytic amount of Lindlar's catalyst is added to the solution. The reaction vessel is then flushed with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically at atmospheric pressure) at room temperature. The progress of the reaction is monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC) to prevent over-reduction to the corresponding alkane. Upon completion, the catalyst is filtered off, and the solvent is removed to yield the desired this compound.

Logical Workflow of Synthetic Route Comparison

Synthetic_Routes cluster_wittig Wittig Olefination cluster_metathesis Z-Selective Cross-Metathesis cluster_alkyne Alkyne Reduction wittig_start Nonanal + (10-Hydroxydecyl)triphenylphosphonium Bromide wittig_reagent Strong Base (e.g., NaHMDS) wittig_start->wittig_reagent Ylide Formation wittig_product This compound wittig_reagent->wittig_product Olefination metathesis_start 1-Decene + 10-Undecen-1-ol metathesis_catalyst Z-Selective Catalyst (Mo or Ru based) metathesis_start->metathesis_catalyst Metathesis metathesis_product This compound metathesis_catalyst->metathesis_product alkyne_start 1-Dodecyne + 7-Bromoheptan-1-ol sonogashira Sonogashira Coupling alkyne_start->sonogashira alkyne_intermediate 10-Nonadecyn-1-ol sonogashira->alkyne_intermediate lindlar Lindlar's Catalyst, H2 alkyne_intermediate->lindlar Partial Hydrogenation alkyne_product This compound lindlar->alkyne_product start Target: This compound

Caption: Comparative workflow of three synthetic routes to this compound.

References

Safety Operating Guide

Proper Disposal Procedures for 10(Z)-Nonadecenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 10(Z)-Nonadecenol was located. The following guidance is based on the safety profiles of structurally similar long-chain unsaturated alcohols and should be used in conjunction with institutional and local environmental regulations.

The proper disposal of this compound is critical to ensure laboratory safety and environmental protection. As a long-chain unsaturated alcohol, it is presumed to be a combustible liquid that may cause skin and eye irritation. Adherence to the following procedural steps is essential for its safe management and disposal.

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound for disposal, a thorough risk assessment should be conducted. Based on data from analogous compounds, appropriate personal protective equipment should be worn.

Recommended PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound.

  • Segregation and Labeling:

    • Do not mix this compound with other waste streams unless explicitly permitted by your institution's waste management guidelines.

    • Collect waste this compound in a dedicated, properly sealed, and clearly labeled waste container. The label should include the chemical name, concentration, and appropriate hazard symbols.

  • Waste Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.

    • Ensure the storage area is designated for chemical waste and is inaccessible to unauthorized personnel.

  • Disposal Method:

    • Do not discharge this compound down the drain. Long-chain alcohols can be harmful to aquatic life.

    • The designated disposal method is through an approved hazardous waste management company. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.

    • Provide the waste management company with all available information on the chemical, including its inferred properties.

Quantitative Data Summary

The following table summarizes key safety and physical data for compounds structurally similar to this compound. This information can be used to infer the likely hazards of this compound.

PropertyValue (for analogous compound)Analogous Compound
Physical State Liquidcis-3-Nonen-1-ol
GHS Classification Combustible Liquidcis-3-Nonen-1-ol
Incompatible Materials Strong oxidizing agentscis-3-Nonen-1-ol
Disposal Consideration Do not empty into drains. Dispose of via an approved waste disposal plant.cis-3-Nonen-1-ol[1]

Experimental Protocols

Currently, there are no standardized experimental protocols for the neutralization or in-lab treatment of this compound for disposal. The recommended procedure is collection and disposal via a certified hazardous waste contractor.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow start Start: Have this compound Waste assess Assess Hazards (Combustible, Irritant) start->assess ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe segregate Segregate and Label Waste Container ppe->segregate store Store in a Cool, Dry, Ventilated Area Away from Ignition Sources segregate->store contact_ehs Contact Institutional EHS for Pickup store->contact_ehs disposal Dispose via Approved Hazardous Waste Contractor contact_ehs->disposal end End: Disposal Complete disposal->end

Caption: Workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.